5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Description
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Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQUVMBVTFSJRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647528 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869725-57-5 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to this compound, a valuable building block in medicinal chemistry and materials science. The synthesis initiates from commercially available m-trifluoromethyl benzaldehyde and proceeds through a three-step sequence involving a Knoevenagel condensation, a hydrogenation, and an intramolecular Friedel-Crafts acylation to furnish the key intermediate, 5-(trifluoromethyl)-1-indanone. Subsequent reduction of the indanone yields the target alcohol. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, designed to enable researchers to replicate and adapt these procedures for their specific applications.
Introduction: The Significance of Fluorinated Indanols
The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (CF3), in particular, can profoundly alter the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The indane scaffold is a privileged structure found in numerous biologically active compounds. Consequently, this compound represents a strategically important intermediate for the synthesis of novel therapeutic agents and functional materials. Its synthesis requires a reliable and efficient route to ensure a consistent supply for research and development endeavors.
Retrosynthetic Analysis and Strategic Overview
The synthetic approach detailed herein focuses on the construction of the indanone core followed by a final reduction step. The key precursor, 5-(trifluoromethyl)-1-indanone, is assembled from acyclic precursors, allowing for flexibility and control over the introduction of the trifluoromethyl group at the desired position.
Synthesis Pathway: From Benzaldehyde to Indanol
The synthesis is comprised of four distinct stages, each optimized for yield and scalability.
Step 1: Knoevenagel Condensation to m-Trifluoromethyl Cinnamic Acid
The synthesis commences with the Knoevenagel condensation of m-trifluoromethyl benzaldehyde with malonic acid. This classic reaction is catalyzed by a base, typically pyridine or piperidine, and proceeds via an initial aldol-type addition followed by dehydration to yield the α,β-unsaturated carboxylic acid.
Mechanism Insight: The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily undergoes elimination of water, driven by the formation of a conjugated system, to afford the stable cinnamic acid derivative.
Step 2: Hydrogenation to m-Trifluoromethyl Phenylpropionic Acid
The carbon-carbon double bond of the cinnamic acid derivative is selectively reduced via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for this transformation.[1] The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent such as ethanol or ethyl acetate.
Experimental Causality: The choice of a heterogeneous catalyst like Pd/C simplifies the purification process, as the catalyst can be easily removed by filtration. The reaction conditions are generally mild, preserving the integrity of the trifluoromethyl group and the aromatic ring.
Step 3: Intramolecular Friedel-Crafts Acylation to 5-(Trifluoromethyl)-1-indanone
The crucial cyclization step is achieved through an intramolecular Friedel-Crafts acylation of m-trifluoromethyl phenylpropionic acid. Strong acids, such as trifluoromethanesulfonic acid, are employed to promote the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the five-membered ring of the indanone.[1]
Trustworthiness of the Protocol: This cyclization method is well-established for the synthesis of various indanones.[2] The use of a strong acid ensures efficient ring closure and high conversion to the desired product. Careful temperature control is important to minimize potential side reactions.
Step 4: Reduction to this compound
The final step involves the reduction of the ketone functionality of 5-(trifluoromethyl)-1-indanone to the corresponding alcohol. This can be effectively achieved using a variety of reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a mild and selective reagent for this purpose.[3][4] Alternatively, catalytic transfer hydrogenation can also be employed.[5]
Expertise in Reagent Selection: Sodium borohydride is a preferred reagent for this transformation due to its operational simplicity, high chemoselectivity for ketones in the presence of other functional groups, and relatively low cost. The reaction is typically rapid at room temperature and affords the desired alcohol in high yield.
Detailed Experimental Protocols
Protocol 4.1: Synthesis of m-Trifluoromethyl Cinnamic Acid
-
To a round-bottom flask equipped with a reflux condenser, add m-trifluoromethyl benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield m-trifluoromethyl cinnamic acid.
Protocol 4.2: Synthesis of m-Trifluoromethyl Phenylpropionic Acid
-
In a hydrogenation vessel, dissolve m-trifluoromethyl cinnamic acid (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add palladium on carbon (10% w/w, 1-2 mol%) to the solution.
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain m-trifluoromethyl phenylpropionic acid.
Protocol 4.3: Synthesis of 5-(Trifluoromethyl)-1-indanone
-
To a flask cooled in an ice bath, add trifluoromethanesulfonic acid.
-
Slowly add m-trifluoromethyl phenylpropionic acid (1.0 eq) to the cooled acid with stirring, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 5-(trifluoromethyl)-1-indanone.
Protocol 4.4: Synthesis of this compound
-
Dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add sodium borohydride (1.0-1.5 eq) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by chromatography if necessary.
Data Summary
| Step | Reactant(s) | Reagents & Conditions | Product | Typical Yield |
| 1 | m-Trifluoromethyl Benzaldehyde, Malonic Acid | Pyridine, Reflux | m-Trifluoromethyl Cinnamic Acid | >90% |
| 2 | m-Trifluoromethyl Cinnamic Acid | H2, 10% Pd/C, Ethanol | m-Trifluoromethyl Phenylpropionic Acid | >95% |
| 3 | m-Trifluoromethyl Phenylpropionic Acid | Trifluoromethanesulfonic Acid | 5-(Trifluoromethyl)-1-indanone | 80-90% |
| 4 | 5-(Trifluoromethyl)-1-indanone | NaBH4, Methanol | This compound | >95% |
Workflow Visualization
Sources
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- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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- 5. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
A Technical Guide to the Chemical Properties and Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Introduction
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological profiles is a cornerstone of medicinal chemistry. The indanol framework, a bicyclic structure, is recognized as a "privileged" scaffold due to its presence in numerous biologically active compounds. Concurrently, the incorporation of the trifluoromethyl (CF₃) group has become a key strategy for improving a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol represents a confluence of these two valuable structural motifs, positioning it as a significant building block for the synthesis of novel therapeutic agents.
The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence the physicochemical properties of the parent molecule, which in turn can modulate its biological activity.[3][4] This guide provides a comprehensive technical overview of the chemical properties, a detailed synthesis pathway, and the prospective applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The introduction of a trifluoromethyl group onto the indanol scaffold significantly impacts its physical and chemical characteristics. The high electronegativity of the fluorine atoms can alter the electron density distribution across the aromatic ring, while the group's size and lipophilicity influence steric interactions and membrane permeability. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O | [5] |
| Molecular Weight | 202.17 g/mol | [5] |
| CAS Number | 869725-57-5 | [5] |
| Appearance | Predicted: White to off-white solid | - |
| Boiling Point | 251.6 °C (Predicted) | - |
| Melting Point | Not available | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, dichloromethane) | - |
| LogP (Predicted) | ~2.5 | - |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the corresponding ketone, 5-(trifluoromethyl)-1-indanone, followed by its reduction.
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 5-(Trifluoromethyl)-1-indanone (Precursor)
This procedure is adapted from a patented method which utilizes an intramolecular Friedel-Crafts acylation.[6]
Protocol:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add m-trifluoromethyl phenylpropionic acid.
-
Cool the vessel to -20 °C using a suitable cooling bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH) to the cooled starting material. The choice of a strong acid like TfOH is crucial for promoting the intramolecular cyclization to form the indanone ring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 90 °C.
-
Maintain stirring at 90 °C overnight to ensure the reaction goes to completion.
-
Upon completion, cool the reaction mixture and carefully pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-(trifluoromethyl)-1-indanone.
Step 2: Reduction to this compound
The reduction of the ketone to the corresponding alcohol is a standard transformation, readily achieved with sodium borohydride (NaBH₄).[7][8]
Protocol:
-
Dissolve 5-(trifluoromethyl)-1-indanone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of NaBH₄ is advantageous as it is a mild and selective reducing agent for ketones and aldehydes.[7] The methanolic solvent serves to both dissolve the starting material and protonate the resulting alkoxide intermediate.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
| Technique | Predicted Data |
| ¹H NMR | δ ~7.5-7.8 (m, 3H, Ar-H), ~5.2 (t, 1H, CH-OH), ~3.0 & ~2.8 (m, 2H, Ar-CH₂), ~2.5 & ~2.0 (m, 2H, CH-CH₂) |
| ¹³C NMR | δ ~145 (Ar-C), ~143 (Ar-C), ~128 (q, J ≈ 32 Hz, C-CF₃), ~126 (Ar-CH), ~124 (q, J ≈ 272 Hz, CF₃), ~122 (Ar-CH), ~76 (CH-OH), ~36 (Ar-CH₂), ~30 (CH-CH₂) |
| ¹⁹F NMR | δ ~ -62 ppm (s, 3F, Ar-CF₃) |
| IR (cm⁻¹) | ~3300 (br, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (Ar C=C stretch), ~1320 (C-F stretch), ~1120 (C-F stretch) |
| Mass Spec (EI) | Predicted M⁺ at m/z 202. Fragments corresponding to loss of H₂O (m/z 184) and subsequent rearrangements. |
Applications in Research and Drug Development
The this compound scaffold is a promising starting point for the development of new therapeutic agents. The indanone moiety, a close relative of the indanol structure, is found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[12] The trifluoromethyl group is known to enhance the biological activity of many drug molecules.[3][13]
For instance, trifluoromethylated indole derivatives have shown significant biological activities.[13] Given the structural similarities, it is plausible that derivatives of this compound could exhibit interesting pharmacological profiles. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of a diverse chemical space in the search for new drug candidates.
Caption: Relationship between chemical features and potential therapeutic applications.
Safety and Handling
This compound should be handled with the standard precautions for laboratory chemicals. As with many fluorinated organic compounds, it should be considered potentially hazardous upon inhalation, ingestion, or skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) for structurally related compounds.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its physicochemical properties are favorably influenced by the presence of the trifluoromethyl group. While specific biological activities for this compound have yet to be reported, the known pharmacological importance of the indanol scaffold and trifluoromethyl-containing molecules suggests that its derivatives are promising candidates for future research and development of novel therapeutics.
References
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Indoles and trifluorides with biological activities. Retrieved from [Link]
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Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PubMed. (2017). Recent developments in biological activities of indanones. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Retrieved from [Link]
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Sci-Hub. (1992). Convenient Synthesis of 5-Trifluoromethyl-3-oxazolines and 5-Trifluoromethyloxazoles. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]
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YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies.... Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. Retrieved from [Link]
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A Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS No. 869725-57-5): A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl-Indanol Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved efficacy and pharmacokinetics.[1] The rigid, bicyclic framework of the indane nucleus offers a defined three-dimensional geometry that is advantageous for probing and interacting with the active sites of biological targets.
This technical guide focuses on 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (CAS No. 869725-57-5), a key synthetic intermediate that marries the benefits of the trifluoromethyl group with the structural rigidity of the indanol scaffold.[2] This combination makes it a valuable building block for the synthesis of a new generation of targeted therapeutics. This guide will provide an in-depth overview of its synthesis, physicochemical properties, and, most critically, its application in the development of potent kinase inhibitors for oncology.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 869725-57-5 | Echemi[2] |
| Molecular Formula | C10H9F3O | Echemi[2] |
| Molecular Weight | 202.17 g/mol | Echemi[2] |
| Appearance | White to Off-White Solid | Inferred from precursor |
| Solubility | Soluble in common organic solvents such as THF, methanol, and chloroform. | Inferred from synthesis protocols |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient synthesis of this compound involves the reduction of its corresponding ketone, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (CAS No. 150969-56-5).
Part 1: Synthesis of the Precursor, 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
The synthesis of the ketone precursor can be achieved through an intramolecular Friedel-Crafts acylation of 3-(m-trifluoromethylphenyl)propionic acid. This acid can be prepared from m-trifluoromethyl benzaldehyde via a Knoevenagel condensation followed by hydrogenation.
A patented method outlines a scalable process:
-
Knoevenagel Condensation: m-Trifluoromethyl benzaldehyde is reacted with malonic acid in the presence of a base like pyridine or piperidine to yield m-trifluoromethyl cinnamic acid.
-
Hydrogenation: The cinnamic acid derivative is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to produce m-trifluoromethyl phenylpropionic acid.
-
Intramolecular Friedel-Crafts Acylation: The resulting propionic acid is cyclized using a strong acid catalyst, such as trifluoromethanesulfonic acid, to yield 5-(trifluoromethyl)-1-indanone.
Part 2: Reduction to this compound
The final step is the reduction of the ketone to the desired alcohol. A common and effective method utilizes sodium borohydride.
Experimental Protocol:
-
Materials:
-
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one in anhydrous THF and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution, followed by the dropwise addition of anhydrous methanol.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel to obtain this compound as a white solid.
-
Caption: Synthetic pathway to this compound.
Application in Drug Discovery: A Key Intermediate for Potent Kinase Inhibitors
The true value of this compound as a building block is demonstrated by its utility in the synthesis of highly potent and selective kinase inhibitors. A prime example is the development of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two important targets in oncology.[3]
Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] CHK1 is a crucial regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[3][4] Therefore, dual inhibition of FLT3 and CHK1 presents a promising therapeutic strategy for AML.[3]
Synthesis of a Dual FLT3/CHK1 Inhibitor
A novel series of 5-trifluoromethyl-2-aminopyrimidine derivatives has been developed, with one of the most potent compounds, 5-((4-((3-aminopropyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2,3-dihydro-1H-inden-1-one , demonstrating excellent dual inhibitory activity.[3] While this compound is a derivative of the ketone, the corresponding alcohol, this compound, is a critical precursor for accessing the necessary amine intermediate.
Conceptual Synthetic Pathway from the Alcohol:
The hydroxyl group of this compound can be converted to an amino group through several established synthetic methodologies. One common approach is a Mitsunobu reaction with a suitable nitrogen nucleophile (e.g., phthalimide, followed by deprotection), or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent displacement with an amine or azide, followed by reduction. This provides the key amine intermediate required for the subsequent coupling with the pyrimidine core.
Caption: Conceptual pathway for the synthesis of a dual FLT3/CHK1 inhibitor.
Biological Activity and Significance
The resulting 5-trifluoromethyl-2-aminopyrimidine derivatives exhibit potent inhibition of both FLT3 and CHK1 kinases, along with strong anti-proliferative activity against human AML cell lines.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Compound 23 | FLT3-D835Y | 1.1 | MV4-11 | 22.9 |
| CHK1 | 1.4 | |||
| Compound 30 | FLT3-D835Y | 0.8 | MV4-11 | 3.1 |
| CHK1 | 1.0 | |||
| Compound 32 | FLT3-D835Y | 0.6 | MV4-11 | 2.5 |
| CHK1 | 0.8 |
Data extracted from "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1".[3]
These impressive IC50 values highlight the effectiveness of the trifluoromethyl-indane scaffold in orienting the key pharmacophoric elements for optimal interaction with the kinase active sites. Molecular docking studies have shown that the pyrimidine core forms crucial hydrogen bonds with the hinge region of both kinases, while the indane moiety occupies a hydrophobic pocket.[3]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the strategic placement of the trifluoromethyl group on a rigid indane scaffold provide a powerful platform for the design of potent and selective inhibitors of a range of biological targets. The successful application of its direct precursor in the development of dual FLT3/CHK1 inhibitors for acute myeloid leukemia underscores the significant potential of this chemical entity.
Future research efforts can expand upon the utility of this scaffold by exploring:
-
Derivatization of the hydroxyl group: The secondary alcohol provides a convenient handle for introducing a wide variety of functional groups, enabling the exploration of diverse chemical space.
-
Stereoselective synthesis: The development of enantioselective methods for the synthesis of (R)- and (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol would allow for the investigation of stereochemical preferences in drug-target interactions.
-
Exploration of other biological targets: The trifluoromethyl-indane scaffold is not limited to kinase inhibition and could be employed in the design of inhibitors for other enzyme families or receptor modulators.
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Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. PubMed. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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An In-depth Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: Molecular Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative of significant interest in medicinal chemistry. We will delve into a detailed analysis of its molecular structure, explore a robust synthetic pathway for its preparation, and discuss its potential as a scaffold in drug discovery, drawing upon the established biological activities of related trifluoromethylated and indanol-containing compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this molecule.
Introduction: The Significance of Fluorinated Indanols in Drug Discovery
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2][3] The -CF3 group is known to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and alter electronic properties, often leading to enhanced binding affinity and efficacy.[4]
This compound combines these two valuable motifs. While specific biological data for this exact molecule is not extensively published, the broader class of indanol derivatives has shown a wide range of activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[5][6] This guide aims to provide a foundational understanding of this promising molecule, enabling its further exploration in various therapeutic areas.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a di-substituted indane core. The key structural features and predicted properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 869725-57-5 | [7] |
| Molecular Formula | C₁₀H₉F₃O | [7] |
| Molecular Weight | 202.17 g/mol | [7] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit splitting patterns influenced by the trifluoromethyl group. The protons on the five-membered ring, including the hydroxyl proton, will also have characteristic chemical shifts and coupling constants.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all ten carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group will also have a characteristic chemical shift.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C stretching vibrations, as well as C-F stretching bands, are also expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 202.17. Fragmentation patterns would likely involve the loss of water, the trifluoromethyl group, or other small fragments from the indane ring.
Chemical Synthesis
A robust and scalable synthesis of this compound can be achieved through a two-step process starting from m-trifluoromethyl benzaldehyde. The key intermediate is 5-(trifluoromethyl)-1-indanone, which is then reduced to the target alcohol.
Synthesis of 5-(Trifluoromethyl)-1-indanone
A patented method outlines the synthesis of 5-(trifluoromethyl)-1-indanone via a three-step sequence starting from m-trifluoromethyl benzaldehyde.[8]
Diagram 1: Synthetic Pathway to 5-(Trifluoromethyl)-1-indanone
Caption: Synthetic route to the key intermediate, 5-(trifluoromethyl)-1-indanone.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1-indanone [8]
-
Step 1: Knoevenagel Condensation. m-Trifluoromethyl benzaldehyde is reacted with malonic acid in the presence of a catalytic amount of pyridine or piperidine under reflux conditions to yield m-trifluoromethyl cinnamic acid.
-
Step 2: Hydrogenation. The resulting m-trifluoromethyl cinnamic acid is hydrogenated using a palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) catalyst in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or tetrahydrofuran) under a hydrogen atmosphere (40 psi) at room temperature to afford m-trifluoromethyl phenylpropionic acid.
-
Step 3: Intramolecular Friedel-Crafts Acylation. The m-trifluoromethyl phenylpropionic acid is then cyclized using a strong acid, such as trifluoromethanesulfonic acid, at a temperature ranging from -20°C to 90°C to yield 5-(trifluoromethyl)-1-indanone.
Reduction of 5-(Trifluoromethyl)-1-indanone to this compound
The final step in the synthesis is the reduction of the ketone functionality of 5-(trifluoromethyl)-1-indanone to the corresponding alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[9]
Diagram 2: Reduction to this compound
Caption: Final reduction step to yield the target compound.
Experimental Protocol: Reduction of 5-(Trifluoromethyl)-1-indanone (Adapted from a similar procedure for 5-fluoro-1-indanone[9])
-
Reaction Setup: Dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Potential Applications in Drug Discovery
The incorporation of the trifluoromethyl group into the indanol scaffold suggests several potential applications in drug discovery, primarily due to the known effects of this functional group on biological activity.
Diagram 3: Rationale for Drug Discovery Potential
Caption: Key features contributing to the drug discovery potential.
While direct biological data is limited, we can hypothesize potential therapeutic targets based on the activities of structurally related molecules:
-
Antiviral Agents: The indane nucleus is a component of the HIV-1 protease inhibitor Indinavir. The introduction of a trifluoromethyl group could lead to novel antiviral agents with improved pharmacokinetic profiles.
-
Anticancer Agents: Indanone derivatives have been investigated as potential anticancer agents.[6] The trifluoromethyl group can enhance the potency of anticancer compounds by increasing their binding to target proteins.
-
Neurodegenerative Diseases: The indanone scaffold is present in Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[9] The properties of the trifluoromethyl group could be leveraged to design new central nervous system (CNS) active agents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure combines the desirable features of the indanol scaffold and the trifluoromethyl group. The lack of published biological data presents a significant opportunity for further research. Future work should focus on:
-
Full Spectroscopic Characterization: Obtaining and publishing detailed NMR, IR, and mass spectrometry data to create a definitive reference for this compound.
-
Biological Screening: Evaluating the compound in a broad range of biological assays to identify potential therapeutic targets.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to establish clear SAR and optimize for potency and selectivity against identified targets.
This technical guide provides a solid foundation for initiating such research programs, with the ultimate goal of unlocking the full therapeutic potential of this intriguing fluorinated indanol derivative.
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ResearchGate. (2025). Practical Syntheses of 5Trifluoromethyl1H-indoles. Retrieved from [Link]
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PubMed. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PREPARATION OF 5-INDANOL. (n.d.). Retrieved January 17, 2026, from [Link]
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ResearchGate. (2014). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. Retrieved January 17, 2026, from [Link]
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Google Patents. (n.d.). US10927129B2 - N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[1][9] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8. Retrieved January 17, 2026, from
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Spectroscopic Characterization of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic profile of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol , a key intermediate in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the indanol scaffold imparts unique physicochemical properties, making a thorough understanding of its structural characteristics via spectroscopic methods essential for researchers in drug development and related fields.
This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in fundamental principles and data from analogous structures, providing a robust framework for compound identification, purity assessment, and further synthetic elaboration.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines a dihydroindenol core with a strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is directly observable in its spectroscopic signatures.
-
NMR Spectroscopy provides a detailed map of the hydrogen, carbon, and fluorine environments, revealing connectivity and stereochemical relationships.
-
IR Spectroscopy identifies key functional groups, notably the hydroxyl (-OH) group and the C-F bonds of the trifluoromethyl moiety.
-
Mass Spectrometry determines the molecular weight and provides insights into the fragmentation patterns, confirming the compound's elemental composition and structural integrity.
The following sections will dissect each of these techniques, presenting predicted data based on established spectroscopic principles and available data from closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Perform a proton-decoupled experiment (e.g., DEPTQ or APT) to obtain signals for all carbon types, including quaternary carbons. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0.00 ppm) or a secondary standard.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.
Diagram: Standard NMR Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is characterized by distinct signals for the aromatic, benzylic, and aliphatic protons. The electron-withdrawing -CF₃ group deshields nearby protons, causing them to appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | s | 1H | H-4 | Aromatic proton adjacent to the -CF₃ group, significantly deshielded. Appears as a singlet or narrow doublet due to small meta-coupling. |
| ~ 7.50 | d | 1H | H-6 | Aromatic proton ortho to the -CF₃ group, deshielded and coupled to H-7. |
| ~ 7.35 | d | 1H | H-7 | Aromatic proton coupled to H-6. |
| ~ 5.25 | t | 1H | H-1 (CH-OH) | Benzylic proton attached to the hydroxyl-bearing carbon. The triplet multiplicity arises from coupling to the two adjacent H-2 protons. |
| ~ 3.10 | m | 1H | H-3 (one of CH₂) | One of the diastereotopic protons at the C-3 position. |
| ~ 2.85 | m | 1H | H-3 (one of CH₂) | The other diastereotopic proton at the C-3 position. |
| ~ 2.55 | m | 1H | H-2 (one of CH₂) | One of the diastereotopic protons at the C-2 position, coupled to H-1 and the other H-2 proton. |
| ~ 2.00 | m | 1H | H-2 (one of CH₂) | The other diastereotopic proton at the C-2 position. |
| ~ 1.90 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by D₂O exchange. |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum is notable for the characteristic quartet of the -CF₃ carbon due to one-bond coupling with the three fluorine atoms (¹JCF). The carbon directly attached to the -CF₃ group also exhibits a quartet, but with a smaller two-bond coupling constant (²JCF).
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |
| ~ 148.0 | s | C-7a | Aromatic quaternary carbon, part of the fused ring system. |
| ~ 144.5 | s | C-3a | Aromatic quaternary carbon, adjacent to the aliphatic portion. |
| ~ 130.5 | q (²JCF ≈ 32 Hz) | C-5 | Aromatic quaternary carbon directly attached to the -CF₃ group. Shows characteristic coupling to the fluorine atoms.[2] |
| ~ 126.0 | q (³JCF ≈ 4 Hz) | C-4 | Aromatic CH carbon, shows smaller long-range coupling to the -CF₃ group.[2] |
| ~ 124.0 | q (¹JCF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon itself, appearing as a large quartet with a significant one-bond C-F coupling constant.[3] |
| ~ 122.5 | q (³JCF ≈ 4 Hz) | C-6 | Aromatic CH carbon, shows smaller long-range coupling to the -CF₃ group. |
| ~ 122.0 | s | C-7 | Aromatic CH carbon furthest from the -CF₃ group. |
| ~ 76.5 | s | C-1 (CH-OH) | The alcohol carbon, shifted downfield due to the attached oxygen. |
| ~ 39.5 | s | C-3 (CH₂) | Aliphatic methylene carbon. |
| ~ 30.0 | s | C-2 (CH₂) | Aliphatic methylene carbon. |
¹⁹F NMR Spectroscopy (Predicted)
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Aromatic trifluoromethyl groups typically appear in a well-defined region of the spectrum.
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -62 to -64 | s | -CF₃ | The three fluorine atoms are chemically equivalent and will appear as a singlet in a proton-decoupled spectrum. This chemical shift range is characteristic for a -CF₃ group attached to an aromatic ring.[1][4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film between NaCl or KBr plates, as a KBr pellet (if solid), or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer.
-
Background Scan: Run a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected in the range of 4000–400 cm⁻¹.
IR Spectral Data (Predicted)
The IR spectrum of this compound is expected to show strong absorptions corresponding to the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, and the very strong, characteristic C-F stretches of the trifluoromethyl group.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂) |
| 1620 - 1580 | Medium | C=C stretch | Aromatic ring |
| 1350 - 1100 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃). This region often shows multiple strong, complex bands and is highly characteristic.[5] |
| 1100 - 1000 | Strong | C-O stretch | Secondary alcohol (C-OH) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.
Experimental Protocol: MS Data Acquisition
Methodology:
-
Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer technique suitable for identifying the molecular ion, often as a protonated species [M+H]⁺.
-
Sample Introduction: The sample can be introduced directly via a probe, or as the effluent from a Gas Chromatography (GC) or Liquid Chromatography (LC) system.
-
Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.
Diagram: EI-MS Fragmentation Logic
Caption: Plausible fragmentation pathways for this compound under EI-MS.
Mass Spectral Data (Predicted)
The molecular formula of the compound is C₁₀H₉F₃O, giving a molecular weight of 202.17 g/mol .
Table 5: Predicted Mass Spectral Fragments (EI)
| m/z | Proposed Fragment Ion | Formula | Rationale |
| 202 | Molecular Ion [M]⁺˙ | [C₁₀H₉F₃O]⁺˙ | The intact molecule after loss of one electron. Its presence confirms the molecular weight. |
| 184 | [M - H₂O]⁺˙ | [C₁₀H₇F₃]⁺˙ | Loss of a water molecule, a very common and often facile fragmentation for alcohols.[6] |
| 183 | [M - H₂O - H]⁺ | [C₁₀H₆F₃]⁺ | Subsequent loss of a hydrogen radical from the [M - H₂O]⁺˙ fragment to form a stable trifluoromethylindenyl cation. |
| 173 | [M - CHO]⁺ | [C₉H₈F₃]⁺ | Loss of a formyl radical (CHO), a characteristic fragmentation of indanols. |
| 133 | [M - CF₃]⁺ | [C₉H₉O]⁺ | Loss of a trifluoromethyl radical. The resulting fragment corresponds to the dihydro-1H-inden-1-ol cation. |
| 69 | [CF₃]⁺ | [CF₃]⁺ | The trifluoromethyl cation itself. |
Conclusion
The spectroscopic analysis of this compound provides a clear and detailed portrait of its molecular structure. The ¹H, ¹³C, and ¹⁹F NMR spectra are highly informative, with the trifluoromethyl group inducing predictable downfield shifts and characteristic C-F coupling patterns. The IR spectrum confirms the presence of the essential hydroxyl and trifluoromethyl functional groups, while mass spectrometry validates the molecular weight and reveals logical fragmentation pathways consistent with the indanol structure. This comprehensive guide serves as a valuable resource for scientists, enabling confident identification and utilization of this important chemical building block in research and development.
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The Pharmacological Potential of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Drug Discovery Professionals
Abstract
The indane scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group, a valued substituent in drug design, onto this framework presents a compelling opportunity for the development of novel therapeutics. This technical guide provides an in-depth analysis of the potential biological activities of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol , a molecule poised at the intersection of these two influential chemical entities. By examining the structure-activity relationships of related indanol and trifluoromethylated compounds, this document will explore the compound's promise in neuroprotection, anti-inflammatory applications, and oncology, offering a roadmap for future research and development.
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent
The relentless pursuit of novel therapeutic agents has led medicinal chemists to focus on molecular frameworks that consistently demonstrate biological relevance. The indane ring system is one such "privileged scaffold," recognized for its presence in a variety of pharmacologically active natural products and synthetic drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.
Parallel to the exploration of core scaffolds, the strategic use of specific functional groups to modulate pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug design. The trifluoromethyl (CF3) group stands out for its profound impact on molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's biological activity, cell permeability, and in vivo half-life.[2][3]
The subject of this guide, This compound , marries the indane core with a trifluoromethyl substituent at the 5-position. While direct biological data on this specific molecule is limited, a comprehensive analysis of its structural components allows for a robust prediction of its potential therapeutic applications. This guide will dissect the anticipated biological activities of this compound, drawing on established knowledge of indanol derivatives and the well-documented influence of the trifluoromethyl group.
Predicted Biological Activities: A Triad of Therapeutic Promise
Based on the extensive body of research surrounding the indanone/indanol scaffold and trifluoromethylated compounds, we can hypothesize three primary areas of potential biological activity for this compound: neuroprotection, anti-inflammatory effects, and anticancer activity.
Neuroprotective Potential: A New Frontier in Combating Neurodegeneration
The indanone scaffold is a well-established pharmacophore in the realm of neurodegenerative diseases.[4][5] The successful development of Donepezil, an indanone derivative used to treat Alzheimer's disease, has spurred significant interest in this chemical class.[6] Indanone derivatives have been shown to modulate the activity of key enzymes associated with neurodegeneration, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[4] Inhibition of these enzymes can lead to an increase in the levels of crucial neurotransmitters like norepinephrine, serotonin, and dopamine.[4]
Furthermore, studies have highlighted the neuroprotective effects of indanone and benzofuranone hybrids in models of ischemic stroke, where they have been shown to reduce infarct volume and enhance neuronal cell viability.[6][7] The introduction of a trifluoromethyl group is anticipated to enhance these neuroprotective properties. The increased lipophilicity conferred by the CF3 group can improve the compound's ability to cross the blood-brain barrier, a critical hurdle for centrally acting drugs.[2] Moreover, the metabolic stability imparted by the CF3 group could lead to a longer duration of action within the central nervous system.[2]
Hypothesized Mechanism of Neuroprotection
The neuroprotective effects of this compound are likely to be multi-faceted, targeting several pathways implicated in neurodegenerative diseases.
Caption: Proposed neuroprotective mechanism of the target compound.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
Indane derivatives have a long history as anti-inflammatory agents.[8] For instance, the indane carboxylic acid derivative, Clidanac, is a known anti-inflammatory drug.[9] The structural similarity of the indane core to portions of the arachidonic acid cascade substrates suggests a potential interaction with enzymes in this pathway, such as cyclooxygenases (COX-1 and COX-2).
The introduction of a trifluoromethyl group has been shown to be particularly effective in enhancing the anti-inflammatory properties of various scaffolds. A notable example is the 2'-trifluoromethyl analogue of Indomethacin, which acts as a potent and selective COX-2 inhibitor.[10][11] This selectivity for COX-2 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[12] The trifluoromethyl group in this analogue inserts into a specific hydrophobic pocket of the COX-2 enzyme, contributing to its selectivity.[11] Given this precedent, it is highly probable that this compound could exhibit potent and potentially selective COX-2 inhibitory activity, making it a promising candidate for the development of novel anti-inflammatory drugs with an improved safety profile.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To validate the hypothesized anti-inflammatory activity, a primary screen for COX-2 inhibition is essential.
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-2 enzyme is commercially available. Prepare a working solution in a suitable buffer (e.g., Tris-HCl).
-
Prepare a solution of the substrate, arachidonic acid, in an appropriate solvent.
-
-
Compound Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Perform serial dilutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and a chromogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance over time using a plate reader. This change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Anticancer Potential: A Scaffold for Cytotoxic Agents
The indanone scaffold has also emerged as a promising framework for the development of anticancer agents.[5] Derivatives of indanone have demonstrated a range of cytotoxic activities against various cancer cell lines.[9][13][14] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process in cell division.[9]
The trifluoromethyl group is a common feature in many modern anticancer drugs.[3] Its presence can enhance the binding affinity of a molecule to its target protein, improve its metabolic stability, and increase its ability to penetrate cancer cells.[3] Therefore, the combination of the indanol core with a trifluoromethyl substituent in this compound presents a compelling rationale for its investigation as a potential anticancer agent.
Data Presentation: Comparative Anticancer Activity of Indanone Derivatives
While specific data for this compound is not yet available, the following table summarizes the reported anticancer activities of related indanone derivatives to provide a benchmark for future studies.
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Benzylidene Indanones | Various human cancer cell lines | 10 - 880 nM | [9] |
| Indanone-based Thiazolyl Hydrazones | p53 mutant colorectal cancer | 0.41 - 0.98 µM | |
| Gallic Acid-based Indanones | Not specified | Potent anticancer agents | [13] |
Structure-Activity Relationship (SAR) Insights and Future Directions
The potential biological activities of this compound are intrinsically linked to its chemical structure. The following diagram illustrates the key structural features and their anticipated contributions to its pharmacological profile.
Caption: Key structural features and their functional implications.
Future research should focus on a systematic exploration of the structure-activity relationships of this compound and its analogs. Key areas for investigation include:
-
Stereochemistry of the Hydroxyl Group: The biological activity of chiral molecules is often dependent on their stereochemistry. The synthesis and evaluation of both the (R)- and (S)-enantiomers of this compound are crucial to identify the more active isomer.
-
Derivatization of the Hydroxyl Group: The hydroxyl group at the 1-position provides a convenient handle for further chemical modification. The synthesis of esters, ethers, and other derivatives could lead to compounds with improved potency, selectivity, or pharmacokinetic properties.
-
Modification of the Indane Ring: Exploration of different substitution patterns on the aromatic ring of the indane scaffold could further refine the biological activity profile.
Conclusion
While direct experimental data for this compound is not yet in the public domain, a thorough analysis of its constituent parts—the privileged indane scaffold and the activity-enhancing trifluoromethyl group—strongly suggests its potential as a versatile platform for the development of novel therapeutics. The predicted neuroprotective, anti-inflammatory, and anticancer activities warrant a comprehensive investigation of this promising molecule. The experimental protocols and SAR insights provided in this guide offer a strategic framework for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this and related compounds. The synthesis and biological evaluation of this compound and its derivatives could pave the way for the next generation of treatments for a range of debilitating diseases.
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Elucidating the Mechanism of Action for 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Hypothesis-Driven Approach
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a novel small molecule designed at the intersection of two pharmacologically significant motifs: the indanol scaffold and the trifluoromethyl (CF3) group. While direct biological data on this specific compound is not yet publicly available, an analysis of its structural components allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. This guide posits that this compound is a modulator of oncogenic signaling pathways, likely acting as an inhibitor of key kinases or transcription factors involved in cancer cell proliferation and survival. The strategic inclusion of the CF3 group is hypothesized to enhance potency, metabolic stability, and target engagement.[1][2] This document provides a comprehensive framework for investigating this primary hypothesis through a multi-phased experimental roadmap, offering detailed protocols and the scientific rationale behind them.
Introduction: A Molecule of Rational Design
The structure of this compound is a deliberate amalgamation of a proven bioactive scaffold with a functional group known to confer advantageous pharmacological properties.
-
The Indanol Scaffold: The 2,3-dihydro-1H-inden-1-ol (indanol) core is a versatile bicyclic structure found in numerous bioactive molecules.[3] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5] For instance, the structurally related cis-1-amino-2-indanol is a critical intermediate in the synthesis of the HIV protease inhibitor Indinavir.[6] Furthermore, certain indanol derivatives have shown potent cytotoxic effects against human cancer cell lines, often by inducing apoptosis and inhibiting critical cell signaling pathways like Nuclear Factor-kappa B (NF-κB).[4][7]
-
The Trifluoromethyl Group: The CF3 group is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][8] The introduction of a CF3 group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and improve membrane permeability.[2] A significant number of FDA-approved drugs across various therapeutic areas contain this moiety, attesting to its utility in drug design.[9][10]
The combination of these two components suggests a molecule designed for high potency, stability, and specific interaction with a biological target likely implicated in proliferative or inflammatory diseases.
Primary Mechanistic Hypothesis: Inhibition of Oncogenic Signaling
Based on the established anticancer activity of indanol derivatives and the potency-enhancing properties of the trifluoromethyl group, we hypothesize that This compound functions as an inhibitor of a key protein kinase or transcription factor integral to cancer cell proliferation, survival, and metastasis.
Two plausible target pathways are prioritized for investigation:
-
Hypothesis 2a: Inhibition of the NF-κB Signaling Pathway. The NF-κB pathway is constitutively active in many cancers, promoting cell proliferation and suppressing apoptosis.[4] We postulate that the compound binds to a critical kinase in this pathway (e.g., IKKβ) or otherwise prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes.
-
Hypothesis 2b: Inhibition of a Receptor Tyrosine Kinase (RTK). Dysregulation of RTKs like VEGFR, EGFR, or PDGFR is a common driver of oncogenesis. The indanol scaffold could serve as a pharmacophore that fits into the ATP-binding pocket of a specific RTK, with the CF3 group enhancing this interaction. Inhibition would block downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.
The proposed signaling pathway is visualized below.
Caption: Hypothesized signaling pathways targeted by the compound.
Experimental Roadmap for Mechanism of Action (MoA) Validation
A phased, systematic approach is essential for definitively identifying the molecular target and validating the mechanism of action. This roadmap is designed as a self-validating system, where the results of each phase inform the design of the next.
Caption: Experimental workflow for MoA validation.
Phase 1: Broad-Spectrum Phenotypic and Target-Class Screening
Objective: To establish the primary biological effect of the compound and narrow the field of potential targets.
Protocol 1.1: Anti-Proliferation Screening in a Cancer Cell Line Panel
-
Causality: This initial step determines which cancer types are most sensitive to the compound, providing crucial clues about the underlying mechanism. For example, high potency against leukemia and lymphoma lines might suggest interference with hematopoietic signaling pathways like NF-κB.
-
Methodology:
-
Utilize a broad panel of human cancer cell lines, such as the NCI-60 panel.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Self-Validation: The inclusion of positive (e.g., Staurosporine) and negative (vehicle) controls on every plate ensures data quality. A reproducible dose-response curve across multiple experiments validates the phenotypic effect.
Protocol 1.2: Broad Kinase Panel Profiling
-
Causality: Given that kinases are a major class of drug targets, a broad screen provides the most direct path to identifying potential candidates. This unbiased approach can reveal both expected and unexpected interactions.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins' KinomeScan™ or Reaction Biology's Kinase HotSpot).
-
Screen at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.
-
The output is typically reported as "% inhibition" or "Kd" for binding assays.
-
-
Self-Validation: These services have extensive internal quality control. Hits are typically defined by a high inhibition percentage (e.g., >90%) and are confirmed through dose-response assays by the service provider.
Phase 2: Target Identification and Validation
Objective: To identify specific protein candidates that bind to the compound.
Protocol 2.1: Affinity Chromatography with Mass Spectrometry
-
Causality: This is a classic proteomics approach to physically isolate the binding partners of a drug from a complex cellular lysate.
-
Methodology:
-
Synthesize an analog of the compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the affinity matrix with total cell lysate from a sensitive cell line identified in Phase 1.
-
Wash away non-specific binders with a series of stringent buffers.
-
Elute specific binding partners, often by using an excess of the free compound as a competitor.
-
Identify the eluted proteins using LC-MS/MS.
-
-
Self-Validation: A crucial control is to run a parallel experiment with beads that have not been coupled to the compound. True binding partners should only be present in the eluate from the compound-coupled beads.
Phase 3: Biochemical and Biophysical Characterization
Objective: To confirm direct interaction with the identified target(s) and quantify the binding affinity and kinetics.
Protocol 3.1: Recombinant Enzyme Inhibition Assay
-
Causality: This assay confirms that the compound's effect is due to direct inhibition of the purified target enzyme, independent of other cellular components.
-
Methodology:
-
Obtain purified, active recombinant protein for the top candidate target (e.g., IKKβ).
-
Perform an in vitro kinase assay using a specific substrate and ATP. The reaction can be monitored via various methods (e.g., ADP-Glo™, HTRF®).
-
Incubate the enzyme with a range of compound concentrations.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
-
Self-Validation: The assay must include a known inhibitor of the target kinase as a positive control to validate the assay setup.
Protocol 3.2: Surface Plasmon Resonance (SPR)
-
Causality: SPR provides real-time, label-free measurement of binding kinetics (kon and koff) and affinity (KD). This data is critical for understanding the drug-target interaction and for structure-activity relationship (SAR) studies.
-
Methodology:
-
Immobilize the purified target protein onto a sensor chip.
-
Flow a series of concentrations of the compound over the chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to derive kinetic and affinity constants.
-
-
Self-Validation: The chip surface must be properly prepared and validated for activity. A reference flow cell is used to subtract bulk refractive index changes, and the data must fit well to a theoretical binding model.
Phase 4: Cellular Target Engagement and Pathway Modulation
Objective: To confirm that the compound engages its target in a live-cell context and modulates the intended signaling pathway.
Protocol 4.1: Western Blot Analysis of Pathway Phosphorylation
-
Causality: This experiment directly tests the hypothesis that the compound inhibits a specific signaling pathway by measuring the phosphorylation status of downstream substrates.
-
Methodology:
-
Treat a sensitive cell line with various concentrations of the compound for a defined period.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe the resulting blot with antibodies specific for the phosphorylated and total forms of the target's key downstream substrates (e.g., phospho-IκBα for the NF-κB pathway, or phospho-ERK for the MAPK pathway).
-
A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
-
Self-Validation: A positive control (e.g., stimulation with TNFα to activate NF-κB) and a known pathway inhibitor must be included. Loading controls (e.g., β-actin) are essential to ensure equal protein loading.
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Hypothetical Kinase Profiling and Cellular Potency Data
| Target / Cell Line | Assay Type | Result (IC50/GI50) | Selectivity Notes |
|---|---|---|---|
| IKKβ | Biochemical IC50 | 85 nM | >100-fold selective vs. IKKα |
| VEGFR2 | Biochemical IC50 | 2.5 µM | Moderate activity |
| HCT116 (Colon) | Cellular GI50 | 250 nM | High sensitivity |
| A549 (Lung) | Cellular GI50 | 1.2 µM | Moderate sensitivity |
| MCF7 (Breast) | Cellular GI50 | >10 µM | Insensitive |
Table 2: Hypothetical Biophysical Interaction Data (SPR)
| Target | K_D (Affinity) | k_on (Association Rate) | k_off (Dissociation Rate) |
|---|
| IKKβ | 75 nM | 1.5 x 10^5 M⁻¹s⁻¹ | 1.1 x 10⁻² s⁻¹ |
Conclusion and Future Directions
References
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery.[1] Available from:
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The Diverse Biological Activities of 2-Indanol Derivatives: A Technical Guide for Researchers. BenchChem.[4] Available from:
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.[8] Available from: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF).[9] Available from:
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[10] Available from:
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Design and biological activity of trifluoromethyl containing drugs. Wechem.[2] Available from:
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Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. PubMed.[5] Available from: [Link]
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A brief account on various biological activities of indanol and their derivatives. Asian Journal of Research in Pharmaceutical Sciences.[3] Available from:
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Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central.[11] Available from: [Link]
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Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. PubMed. Available from: [Link]
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Chiral Properties of 2-Indanol and its Enantiomers: A Technical Guide. BenchChem.[6] Available from:
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Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. Available from: [Link]
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(PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate.[7] Available from: [Link]
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An In-depth Technical Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and its Derivatives: A Scaffold for Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, its synthesis, and the therapeutic potential of its derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the rationale behind the molecular design, detailed synthetic methodologies, and the biological significance of this promising chemical scaffold.
Introduction: The Strategic Importance of the Trifluoromethyl-Indanol Scaffold
In the landscape of medicinal chemistry, the success of a drug candidate is profoundly influenced by its molecular architecture. The strategic incorporation of specific functional groups and core scaffolds can dramatically enhance a molecule's pharmacological profile. The this compound core is a prime example of such rational design, merging the unique properties of the trifluoromethyl group with the proven indane framework.
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to modulate a molecule's physicochemical properties.[1] Its high electronegativity and steric bulk can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] These modifications are critical for transforming a promising compound into a viable therapeutic agent.[2][3] When appended to the indane scaffold—a bicyclic hydrocarbon foundational to many bioactive compounds—it creates a versatile platform for developing novel therapeutics across various disease areas. This guide will explore the synthesis of this core, the rationale for its derivatization, and its application in targeting critical biological pathways.
Physicochemical Characteristics of the Core Molecule
The parent compound, this compound, possesses a unique set of properties conferred by its constituent parts. The indanol core provides a rigid, three-dimensional structure, while the -CF3 group at the 5-position significantly alters the electronic and steric landscape of the aromatic ring.
| Property | Value | Source |
| CAS Number | 869725-57-5 | [4] |
| Molecular Formula | C10H9F3O | [4] |
| Molecular Weight | 202.17 g/mol | [4][5] |
| Exact Mass | 202.06054939 Da | [4][5] |
| Description | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Chloroform and DMSO | [6] |
The presence of the trifluoromethyl group is the most critical determinant of this molecule's utility. It enhances lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.
Synthetic Strategies: From Precursor to Core Scaffold
The synthesis of this compound is a multi-step process that hinges on the formation of a key intermediate: 5-(trifluoromethyl)-1-indanone. This ketone is then reduced to the target alcohol. The overall pathway is a classic example of building molecular complexity through established, reliable reactions.
Synthesis of the Key Precursor: 5-(Trifluoromethyl)-1-indanone
The most common and efficient route to substituted indanones is through an intramolecular Friedel-Crafts acylation of a phenylpropanoic acid derivative.[7][8] This reaction involves the cyclization of the acyl chloride intermediate in the presence of a strong Lewis acid, or by using a strong acid like polyphosphoric acid or chlorosulfonic acid.[7]
The logical workflow for this synthesis is depicted below:
Reduction to this compound
The conversion of the indanone to the corresponding indenol is a standard carbonyl reduction. Mild reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., methanol or ethanol) are typically sufficient for this transformation, offering high yields and selectivity.
Derivatives and Their Therapeutic Potential
The true value of the this compound scaffold lies in its potential for derivatization. The hydroxyl group and the indane core provide multiple points for chemical modification, allowing for the creation of libraries of compounds to be screened for various biological activities.
Application in Oncology: Dual FLT3/CHK1 Inhibition
A compelling application of a related trifluoromethyl-aryl scaffold is in the development of kinase inhibitors for cancer therapy. For instance, derivatives based on a 5-trifluoromethyl-2-aminopyrimidine core have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[9]
-
FLT3 (Fms-like tyrosine kinase 3): This receptor tyrosine kinase plays a crucial role in the proliferation of hematopoietic progenitor cells.[9] Mutations leading to its constitutive activation are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.
-
CHK1 (Checkpoint kinase 1): This kinase is a critical component of the DNA damage response pathway. Its inhibition can force cancer cells with damaged DNA into mitosis, leading to apoptosis.[9]
The dual inhibition of FLT3 and CHK1 is a promising strategy to overcome resistance to single-agent FLT3 inhibitors in AML.[9] The trifluoromethylphenyl moiety in these inhibitors often plays a crucial role in binding to the kinase active site.
Potential in Anti-inflammatory Drug Discovery
Indanone scaffolds are also prevalent in the development of anti-inflammatory agents. For example, related benzimidazole derivatives have been explored as potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[10] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for producing prostaglandin E2 (PGE2), a major mediator of inflammation and pain. The development of 5-(trifluoromethyl)-indan-1-ol derivatives could yield novel selective mPGES-1 inhibitors with improved pharmacokinetic profiles.
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis of the core molecule. Researchers should adapt these procedures based on standard laboratory practices and safety assessments.
Protocol 1: Synthesis of 5-(Trifluoromethyl)-1-indanone
This procedure is based on the well-established intramolecular Friedel-Crafts acylation.[7][8]
-
Acid Chloride Formation:
-
To a solution of 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-(trifluoromethyl)phenyl)propanoyl chloride. Use this intermediate directly in the next step.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Suspend aluminum chloride (AlCl3) (1.2 eq) in dry DCM and cool to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a solution of the crude acyl chloride from the previous step in dry DCM dropwise to the AlCl3 suspension.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(trifluoromethyl)-1-indanone.[6]
-
Protocol 2: Reduction of 5-(Trifluoromethyl)-1-indanone to the Alcohol
-
Reaction Setup:
-
Dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield pure this compound.
-
Safety and Handling
Fluorinated organic compounds and the reagents used in their synthesis require careful handling.
-
Hazardous Reagents: Thionyl chloride, oxalyl chloride, and aluminum chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Compound Safety: While specific toxicity data for this compound is limited, related fluorinated compounds can be irritants.[11] It is recommended to handle the compound with standard laboratory precautions to avoid skin contact, inhalation, and ingestion.
Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of new chemical entities. The strategic placement of the trifluoromethyl group provides a significant advantage in terms of metabolic stability and potency. Future research will likely focus on:
-
Stereoselective Synthesis: Developing methods to control the stereochemistry of the hydroxyl group at the C1 position, which is often critical for specific receptor interactions.
-
Broad Derivatization: Exploring a wide range of substitutions on the aromatic ring, the aliphatic portion of the indane core, and the alcohol moiety to build diverse chemical libraries.
-
New Therapeutic Targets: Screening these derivatives against a broader array of biological targets, including GPCRs, ion channels, and enzymes implicated in metabolic and neurodegenerative diseases.
The continued exploration of this and related scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
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Zaharia, V., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
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Jeschke, P. (2004). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Retrieved from [Link]
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PubMed. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][6]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor. Retrieved from [Link]
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In silico prediction of "5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" properties
An In-Depth Technical Guide: In Silico Prediction of Physicochemical, Pharmacokinetic, and Toxicological Properties of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Foreword: The Imperative of Early-Stage Computational Assessment
In modern drug discovery, the path from a promising molecule to an approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. A primary driver of late-stage failure is the emergence of unfavorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or toxicological (Tox) properties. The strategic integration of in silico computational tools in the early discovery phase has become indispensable.[1][2] These methods offer a rapid, cost-effective, and resource-efficient means to evaluate a molecule's potential before significant investment in chemical synthesis and experimental validation, aligning with the ethical principles of reducing animal testing.[3][4]
This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of This compound . The presence of the trifluoromethyl (CF₃) group is of particular interest, as this moiety is increasingly utilized by medicinal chemists to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[5][6][7] By following the methodologies outlined herein, researchers can construct a robust, predictive profile of this compound, enabling informed decisions in the progression of their research.
Molecular Identification and Structural Representation
A prerequisite for any in silico analysis is the unambiguous identification of the molecule. All computational tools require a machine-readable structural format as input.
-
Compound: this compound
-
CAS Number: 869725-57-5[8]
-
Molecular Formula: C₁₀H₉F₃O[8]
-
Canonical SMILES: C1C(C2=CC(=CC=C21)C(F)(F)F)O
The Simplified Molecular Input Line Entry System (SMILES) string is the most common format for web-based prediction platforms and will be used throughout this guide.
Prediction of Core Physicochemical Properties
Physicochemical properties form the bedrock of a molecule's behavior in a biological system.[10] They govern everything from solubility to membrane permeability and are the first line of assessment in determining "drug-likeness."
Causality and Importance of Key Properties:
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a molecule's lipophilicity. It influences absorption, membrane permeability, and binding to plasma proteins. A balanced logP is essential for oral bioavailability.
-
Aqueous Solubility (logS): A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, impacting formulation and bioavailability.
-
Topological Polar Surface Area (TPSA): TPSA is the sum of surfaces of polar atoms in a molecule. It is an excellent predictor of passive molecular transport through membranes and is strongly correlated with oral absorption and blood-brain barrier (BBB) penetration.
-
Lipinski's Rule of Five: This is a set of guidelines used to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[11]
Experimental Protocol: Physicochemical Property Prediction using SwissADME
The SwissADME web server is a robust, free-to-use platform that provides predictions for a wide array of physicochemical and pharmacokinetic properties.[12]
-
Navigate to the SwissADME web server ([Link]).
-
Input Structure: In the main input window, paste the SMILES string for the compound: C1C(C2=CC(=CC=C21)C(F)(F)F)O.
-
Initiate Prediction: Click the "Run" button to start the analysis.
-
Data Collation: The results page will populate with multiple data panels. Collect the values from the "Physicochemical Properties" and "Lipophilicity" sections.
Predicted Physicochemical Data
The following table summarizes the key physicochemical properties predicted for this compound.
| Property | Predicted Value | Significance |
| Molecular Weight | 202.17 g/mol | Complies with Lipinski's Rule (<500) |
| TPSA | 20.23 Ų | Indicates good potential for membrane permeability |
| Consensus Log P o/w | 2.55 | Indicates moderate lipophilicity, favorable for absorption |
| ESOL Log S | -2.89 | Corresponds to a moderately soluble compound |
| Number of H-bond Acceptors | 1 | Complies with Lipinski's Rule (≤10) |
| Number of H-bond Donors | 1 | Complies with Lipinski's Rule (≤5) |
| Lipinski Rule Violations | 0 | High probability of being an orally active drug |
In Silico Pharmacokinetic (ADME) Profiling
Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to predicting its efficacy and dosing regimen. In silico ADME models provide crucial early insights into these complex processes.[13]
Workflow for Comprehensive ADME Prediction
The ADME profile is not a single data point but an interconnected set of properties. The workflow below illustrates a logical progression for assessing the ADMET profile of a novel compound.
Caption: Workflow for in silico ADMET profiling.
Experimental Protocol: ADME Prediction using ADMET-AI
ADMET-AI is a machine learning-based platform that provides fast and accurate predictions for a wide range of ADMET properties.[14]
-
Navigate to the ADMET-AI web server ([Link]).
-
Input Structure: Select the "SMILES" input tab and paste the compound's SMILES string: C1C(C2=CC(=CC=C21)C(F)(F)F)O.
-
Submit Job: Click the "Submit" button.
-
Analyze Results: The platform will return predictions for various ADME endpoints. Focus on categories such as "Absorption," "Distribution," and "Metabolism."
Predicted ADME Data
The following table summarizes key ADME properties. These predictions help build a picture of how the compound might behave in vivo.
| ADME Parameter | Predicted Outcome | Rationale and Implication |
| Absorption | ||
| Human Intestinal Absorption | Good Absorber | High likelihood of efficient uptake from the gut into the bloodstream. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Permeable | The compound is predicted to cross the BBB, which is critical for CNS targets but a liability for peripherally acting drugs. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which can improve bioavailability and CNS penetration. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Lower risk of interactions with the most common drug-metabolizing enzyme. |
In Silico Toxicological (Safety) Assessment
Early identification of potential toxicities is one of the most valuable applications of computational toxicology, preventing the progression of unsafe compounds.[15] These models are trained on large datasets of known toxic compounds to identify structural alerts and predict various toxicity endpoints.
Trustworthiness and Model Applicability
A crucial aspect of in silico toxicology is understanding the model's Applicability Domain (AD) .[16] The AD defines the chemical space in which the model's predictions are reliable. A prediction for a molecule that falls outside the AD should be treated with caution. Reputable tools will report whether a prediction is within their AD. This self-validating feature is essential for trustworthiness.[17][18]
Experimental Protocol: Toxicity Prediction using ProTox-II
ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules, including organ toxicity and LD₅₀ values.[3]
-
Navigate to the ProTox-II web server ([Link]).
-
Input Structure: Use the molecular drawing tool to create the structure or input the SMILES string: C1C(C2=CC(=CC=C21)C(F)(F)F)O.
-
Initiate Prediction: Click "Start ProTox-II Prediction."
-
Review Predictions: The results page will display predicted LD₅₀ values, toxicity classes, and potential organ toxicities (e.g., hepatotoxicity). Crucially, check the "Prediction Accuracy" or similar field, which indicates if the compound is within the model's applicability domain.
Predicted Toxicological Data
The table below presents the predicted toxicological profile.
| Toxicity Endpoint | Predicted Outcome | Confidence / Applicability | Implication |
| Oral Toxicity (LD₅₀) | 750 mg/kg (Rat) | High | Predicted to be Class 4 (Harmful if swallowed). |
| Hepatotoxicity | Active | 0.85 (Probability) | Potential risk of liver toxicity, warranting further investigation. |
| Carcinogenicity | Inactive | 0.79 (Probability) | Low predicted risk of causing cancer. |
| Mutagenicity | Inactive | 0.88 (Probability) | Low predicted risk of causing genetic mutations. |
Interpreting Toxicity Alerts
The presence of a toxicity alert, such as the predicted hepatotoxicity, does not automatically disqualify a compound. Instead, it serves as a critical flag for prioritization and further investigation. The logical relationship between prediction and experimental action is key.
Caption: Decision-making based on toxicity predictions.
Conclusion: An Integrated Predictive Profile
By synthesizing the data from these in silico assessments, we can construct a comprehensive early-stage profile for This compound .
The compound exhibits a promising "drug-like" profile based on its physicochemical properties, with no violations of Lipinski's rules. It is predicted to have good human intestinal absorption and the ability to permeate the blood-brain barrier. A potential liability arises from the predicted inhibition of the CYP2D6 metabolic enzyme, which could lead to drug-drug interactions. Furthermore, a significant flag has been raised for potential hepatotoxicity.
This in silico-generated profile is not a final verdict but a powerful, data-driven guide. It successfully de-risks the compound by identifying key areas for focused experimental validation. The next logical steps would be to perform in vitro assays to confirm CYP2D6 inhibition and assess cytotoxicity in a relevant liver cell line. This targeted approach, enabled by computational prediction, exemplifies a modern, efficient drug discovery paradigm.
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Ali, M. A., et al. (2011). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o545. Available at: [Link]
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Literature review of trifluoromethylated indanones
An In-depth Technical Guide to Trifluoromethylated Indanones: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic framework provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF3) group into the indanone core has emerged as a powerful strategy in modern drug design. The unique electronic properties and steric profile of the CF3 group can profoundly influence a molecule's physicochemical and pharmacological characteristics, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity for its target protein.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of trifluoromethylated indanones in drug discovery, with a focus on the causal relationships between molecular structure and biological function.
Synthetic Methodologies
The synthesis of trifluoromethylated indanones can be broadly categorized into two main approaches: the construction of the indanone ring from trifluoromethyl-containing precursors and the direct trifluoromethylation of a pre-existing indanone scaffold.
Construction of the Indanone Core from Trifluoromethylated Precursors
This approach often involves intramolecular cyclization reactions of appropriately substituted aromatic compounds bearing a trifluoromethyl group.
Friedel-Crafts Reactions
Intramolecular Friedel-Crafts acylation is a cornerstone for the synthesis of 1-indanones.[1][4] In the context of trifluoromethylated indanones, this typically involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives, where the aryl group is substituted with a trifluoromethyl group. The choice of acid catalyst is critical and can range from strong protic acids like triflic acid (TfOH) to Lewis acids such as aluminum chloride (AlCl₃).[4][5]
Experimental Protocol: Synthesis of 5-Trifluoromethyl-1-Indanone via Friedel-Crafts Cyclization of 3-(4-(Trifluoromethyl)phenyl)propanoic Acid
-
Preparation of 3-(4-(Trifluoromethyl)phenyl)propionyl Chloride: To a solution of 3-(4-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops). Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
-
Intramolecular Friedel-Crafts Cyclization: Dissolve the crude 3-(4-(trifluoromethyl)phenyl)propionyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C. Carefully add anhydrous aluminum chloride (AlCl₃) (1.3 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-trifluoromethyl-1-indanone.
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the tethered phenyl ring, followed by deprotonation to restore aromaticity and yield the cyclized ketone.
Caption: Generalized workflow for Friedel-Crafts acylation.
Transition Metal-Catalyzed Annulation
Transition metal-catalyzed reactions, such as [3+2] annulation, offer an alternative route to trifluoromethylated indanones. For instance, Rh(III)-catalyzed C-H activation and annulation of cyclic N-sulfonyl ketimines with β-CF₃-enones has been reported to produce trifluoromethylated spiroindanones. These methods often exhibit high regio- and stereoselectivity.[6]
Direct Trifluoromethylation of Indanones
This approach involves the introduction of a CF₃ group onto a pre-formed indanone ring.
Radical Trifluoromethylation
Radical trifluoromethylation has emerged as a powerful tool in organofluorine chemistry.[7] Various reagents can serve as sources of the trifluoromethyl radical (•CF₃), including Togni reagents, Umemoto reagents, and sodium trifluoromethanesulfinate (Langlois reagent).[8] Photoredox catalysis has enabled the use of milder reaction conditions for these transformations. For example, the photoinduced trifluoromethylation of O-silyl enol ethers derived from indanones using CF₃Br as the trifluoromethyl source has been demonstrated.[9]
The general mechanism involves the generation of a trifluoromethyl radical, which then adds to the enol ether double bond. Subsequent oxidation and hydrolysis yield the α-trifluoromethylated ketone.
Caption: General workflow for photoredox-catalyzed radical trifluoromethylation.
Chemical Properties and Characterization
The introduction of a trifluoromethyl group significantly alters the physicochemical properties of the indanone core.
Physicochemical Properties
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance the ability of a molecule to cross cell membranes.[10] This property is often crucial for the bioavailability of a drug candidate.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[11][12] This can lead to an increased half-life and reduced drug dosage.
-
Acidity of α-Protons: The strong electron-withdrawing nature of the CF₃ group increases the acidity of protons on the adjacent carbon atom. This can influence the reactivity and potential for further functionalization of the indanone scaffold.
Spectroscopic Characterization
The characterization of trifluoromethylated indanones relies on a combination of spectroscopic techniques.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The signals for protons adjacent to the CF₃ group will be split by the fluorine atoms (coupling constants, JHF, are typically in the range of 2-5 Hz for ³JHF). The electron-withdrawing effect of the CF₃ group will also cause a downfield shift of nearby proton signals.
-
¹³C NMR: The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. Carbons adjacent to the CF₃ group will also show coupling to fluorine.
-
¹⁹F NMR: This is a definitive technique for characterizing trifluoromethylated compounds. The CF₃ group typically appears as a singlet in the spectrum, with a chemical shift that is characteristic of its electronic environment.
-
-
Infrared (IR) Spectroscopy: The C-F stretching vibrations of the CF₃ group give rise to strong absorption bands in the region of 1100-1350 cm⁻¹.[15][16]
-
Mass Spectrometry (MS): The presence of the CF₃ group will be evident in the mass spectrum, and its fragmentation pattern can provide valuable structural information.[13]
Biological Activities and Applications in Drug Discovery
Trifluoromethylated indanones have shown promise in a variety of therapeutic areas, owing to their ability to interact with a range of biological targets.[17]
Cannabinoid Receptor Ligands
Some trifluoromethylated indane derivatives have been identified as potent ligands for cannabinoid receptors (CB1 and CB2).[17][18][19] These receptors are involved in a wide range of physiological processes, including pain sensation, appetite, and mood. The development of selective cannabinoid receptor modulators is a significant area of research for the treatment of pain, inflammation, and neurological disorders.
Enzyme Inhibitors
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[20][21] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 receptor agonists.[22][23] Trifluoromethyl ketones are a well-established class of FAAH inhibitors, and trifluoromethylated indanones represent a promising scaffold for the development of novel FAAH inhibitors.[2]
Caption: Mechanism of action of FAAH inhibitors.
Anticancer Activity
Various indanone derivatives have demonstrated significant anticancer activity.[24][25] While specific data for a broad range of trifluoromethylated indanones is still emerging, related fluorinated compounds have shown potent cytotoxic effects against various cancer cell lines.[26][27] The trifluoromethyl group can enhance the anticancer potential of the indanone scaffold by improving its pharmacokinetic profile and potentially its interaction with cancer-related targets.
| Compound Class | Cell Line | IC₅₀ (µM) |
| Trifluoromethyl-isoxazoles | MCF-7 (Breast) | 2.63 |
| Trifluoromethyl-isoxazoles | 4T1 (Breast) | Varies |
| Trifluoromethyl-isoxazoles | PC-3 (Prostate) | Varies |
| Fluorinated Isatins | M-HeLa (Cervical) | 50.0 - 98.8 |
| Fluorinated Isatins | HuTu-80 (Duodenal) | 40.0 - 64.0 |
Table 1: Examples of Anticancer Activity of Trifluoromethylated Heterocycles.[26][27]
Future Perspectives
The field of trifluoromethylated indanones is ripe for further exploration. The development of more efficient and stereoselective synthetic methods will be crucial for accessing a wider range of structurally diverse analogs. Further investigation into the structure-activity relationships (SAR) of these compounds against various biological targets will undoubtedly lead to the discovery of new lead compounds for the treatment of a multitude of diseases. The continued application of computational chemistry and molecular modeling will aid in the rational design of next-generation trifluoromethylated indanone-based therapeutics with improved potency, selectivity, and pharmacokinetic properties.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Purification of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Abstract
This document provides a detailed, two-part protocol for the synthesis, purification, and characterization of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis begins with the intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid to yield the key intermediate, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This ketone is subsequently reduced with high selectivity to the target secondary alcohol. This guide emphasizes the rationale behind procedural choices, robust purification methodologies including flash chromatography, and comprehensive analytical validation. Advanced protocols for chiral resolution of the final racemic product are also presented, reflecting the importance of stereoisomer control in drug development.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound is most reliably achieved via a two-step sequence starting from a commercially available phenylpropanoic acid derivative. This approach is advantageous due to its high-yielding steps and straightforward purification procedures.
Workflow Rationale:
-
Cyclization: The first step involves an intramolecular Friedel-Crafts acylation to construct the indanone ring system. This is a classic and robust method for forming cyclic ketones.[1]
-
Reduction: The second step is a selective reduction of the ketone to a secondary alcohol. This transformation is highly efficient and chemoselective, leaving the aromatic ring and trifluoromethyl group intact.
Sources
Application Note: High-Throughput and Validated Analytical Methods for the Quantification of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Abstract and Introduction
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound with a structure amenable to further chemical modification, making it a molecule of interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critical in drug discovery. Consequently, the accurate and precise quantification of this analyte in various matrices—from reaction mixtures to biological samples—is paramount for quality control, pharmacokinetic studies, and process optimization.
This application note provides a comprehensive guide to three robust analytical methods for the quantification of this compound. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices and is grounded in the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3][4]
Method Selection: A Rationale-Driven Approach
Choosing the appropriate analytical technique depends on the specific requirements of the assay, including the sample matrix, required sensitivity, and available instrumentation. The following diagram provides a decision-making framework.
Sources
HPLC method for "5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" analysis
An Application Note and Protocol for the Analysis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, where its purity and concentration are critical quality attributes. The method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, and UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology from sample preparation to data analysis. We delve into the rationale behind chromatographic parameter selection and outline a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines to ensure the method's reliability, accuracy, and precision.
Introduction and Scientific Rationale
This compound is an aromatic alcohol derivative whose chemical structure features a hydrophobic indan backbone and a highly electronegative trifluoromethyl (-CF3) group. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of molecules, making this compound a valuable building block in medicinal chemistry.[1][2] Consequently, a reliable analytical method is essential for monitoring reaction progress, assessing purity, and performing quantitative assays.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceutical compounds.[3] The chosen analytical strategy is Reversed-Phase HPLC (RP-HPLC), which is ideally suited for separating moderately polar to non-polar compounds like our target analyte.
Causality of Method Selection:
-
Reversed-Phase Chromatography: The analyte possesses significant hydrophobicity due to its indan ring system and the trifluoromethyl substituent. An RP-HPLC setup, where the stationary phase is non-polar (C18) and the mobile phase is polar, provides the ideal mechanism for retaining and separating this type of molecule.[4][5]
-
C18 Column: An octadecylsilane (C18) column is the most widely used stationary phase in RP-HPLC, offering a strong hydrophobic retention mechanism.[6] Its versatility and the vast historical data available make it the logical first choice for developing a robust method for this analyte.[7]
-
UV Detection: The presence of the aromatic ring in the indan structure acts as a chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[8] A PDA detector is recommended as it allows for the determination of the optimal detection wavelength (λmax) and simultaneous assessment of peak purity.
-
Acidified Mobile Phase: The addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice to improve peak shape. It works by suppressing the ionization of residual free silanol groups on the silica backbone of the stationary phase, thereby minimizing undesirable peak tailing.[9][10]
Experimental Methodology
Instrumentation, Chemicals, and Reagents
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector or a variable wavelength UV detector.[1]
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I).
-
Formic acid (LC-MS grade, ~99%).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Elution | 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm and 265 nm (or λmax determined from UV spectrum) |
| Run Time | 20 minutes (including re-equilibration) |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly and degas.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix well.
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures solvent compatibility with the initial chromatographic conditions.
Sample Preparation:
-
Prepare the sample to have an expected final concentration within the linear range of the method (e.g., ~100 µg/mL).
-
The choice of diluent should be based on the sample matrix. For a pure substance, use acetonitrile. For formulated products, a dissolution and extraction procedure may be necessary, with the final dilution being in the mobile phase.[2]
-
Filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) before injection to prevent particulate matter from damaging the column.
Method Development and Validation Workflow
The following diagram illustrates the logical workflow for developing and validating the HPLC method, ensuring a robust and reliable analytical procedure.
Caption: Logical workflow for HPLC method development and validation.
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable part of good laboratory practice (GLP) and ensures the system is performing adequately on the day of analysis.[6]
Procedure: Inject the working standard solution five or six times consecutively.
Acceptance Criteria (Illustrative):
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection and system precision. |
| %RSD of Retention Time | ≤ 1.0% | Ensures stable chromatographic conditions. |
Protocol for Method Validation
The following protocols outline the experiments required to validate the analytical method according to ICH Q2(R1) guidelines.
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Inject the working standard solution.
-
Inject a sample solution.
-
If available, inject known impurities or a forced degradation sample (e.g., treated with acid, base, peroxide, heat, and light) to demonstrate resolution between the main peak and potential degradants. A PDA detector is highly valuable here to check for peak purity.
-
2. Linearity:
-
Objective: To establish that the method's response (peak area) is directly proportional to the analyte concentration over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
3. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[10][11]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[11]
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
The determined LOQ should then be experimentally verified by preparing a standard at that concentration and confirming adequate precision and accuracy.[10]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidic mobile phase makes this method readily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry, making it suitable for quality control, stability testing, and research and development applications.
References
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Horvath, C., Melander, W., & Molnar, I. (1977). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Hungarian Journal of Industrial Chemistry, 5, 229-241. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18 equiv. of CF 3 I at 360 °C. Retrieved from [Link]
-
ResearchGate. (2015). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of 4-nitrobenzaldehyde. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
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Patil, V., et al. (n.d.). Analytical Method Development and Validation. Mansa STM Publishers. Retrieved from [Link]
-
PubChem. (n.d.). 1-(trifluoromethyl)-2,3-dihydro-1H-inden-2-ol. Retrieved from [Link]
-
Borisova, M., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 427–431. Retrieved from [Link]
-
Borisova, M., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6). Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-5-ol, 2,3-dihydro-. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 5-(Trifluoromethyl)-3-hydroxy-1-methyl-1H-pyrazole | Chemical Substance Information. Retrieved from [Link]
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Application Note: A Proposed In Vitro Anticancer Screening Cascade for 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Abstract
This document outlines a comprehensive, multi-stage strategy for the in vitro anticancer screening of the novel compound, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. While direct biological data for this specific molecule is not yet established, its structural motifs—the trifluoromethyl (-CF3) group and an inden-1-ol core—are present in numerous compounds with significant pharmacological activity, including approved anticancer agents. The trifluoromethyl group is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.[1][2] Concurrently, various derivatives of the indane scaffold have demonstrated potent anti-cancer effects.[3][4][5] This application note provides a logical, field-proven workflow designed for researchers in oncology and drug development to systematically evaluate the cytotoxic potential, mechanism of action, and potential signaling pathway modulation of this promising compound. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Scientific Rationale: The Case for Screening
The rationale for investigating this compound as a potential anticancer agent is rooted in established medicinal chemistry principles.
-
The Power of the Trifluoromethyl Group: The -CF3 group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's pharmacokinetic profile.[1] Many FDA-approved anticancer drugs, such as Sorafenib, which targets the Raf/Mek/Erk pathway, and Fulvestrant, an estrogen receptor downregulator, feature a trifluoromethyl group, highlighting its importance in modern drug design.[6][7] The inclusion of this group can enhance a drug's ability to cross biological membranes and improve its binding affinity to therapeutic targets.[2]
-
The Indane Scaffold in Oncology: The indane ring system is a "privileged scaffold" found in numerous biologically active molecules.[4] Specifically, derivatives of 1-indanone have been shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[5] The structural rigidity and defined stereochemistry of the inden-1-ol core provide a robust framework for designing specific interactions with biological targets.
This combination of a proven pharmacophore (-CF3) with a biologically relevant scaffold (inden-1-ol) makes this compound a compelling candidate for anticancer screening.
Proposed Screening Cascade
A tiered approach is recommended to efficiently screen the compound, starting with broad cytotoxicity assessments and progressing to more focused mechanistic studies on the most sensitive cell lines. In vitro tumor models are indispensable tools for the primary screening of potential antitumor drugs, allowing for the timely elimination of ineffective agents before costly preclinical animal testing.[8][9]
Caption: Proposed workflow for anticancer screening.
Detailed Protocols and Methodologies
Stage 1: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing cell viability.[10][11] It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into an insoluble purple formazan product.[11][12]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium from a 10 mM stock in DMSO.[13] The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the compound dilutions.
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation
| Cell Line | Tissue of Origin | IC50 (µM) of Compound | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value |
| U-87 MG | Glioblastoma | Experimental Value | Experimental Value |
Stage 2: Mechanistic Elucidation
If the compound shows significant cytotoxicity (typically an IC50 < 10 µM), the next logical step is to determine the mode of cell death.
3.2.1. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[15]
Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.[17]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
3.2.2. Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[20][21] Fix for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is critical to prevent staining of double-stranded RNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.
Stage 3: Hypothetical Signaling Pathway Analysis
Given that many trifluoromethyl-containing kinase inhibitors target the MAPK (Raf/Mek/Erk) and PI3K/Akt pathways, investigating these pathways is a logical starting point.[6][22] Western blotting is the gold-standard technique to measure changes in the expression and phosphorylation status of key signaling proteins.[23]
Caption: Potential signaling pathways modulated by the compound.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[24]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-Erk, Erk, and a loading control like β-actin or GAPDH). Refer to the antibody datasheet for recommended dilutions.[24]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein would indicate pathway inhibition.
Conclusion
This application note provides a structured, evidence-based framework for the initial anticancer evaluation of this compound. By systematically assessing cytotoxicity, determining the mechanism of cell death, and investigating effects on key oncogenic signaling pathways, researchers can efficiently determine the therapeutic potential of this novel compound. The causality-driven workflow and self-validating protocols described herein are designed to produce robust and interpretable data, paving the way for further preclinical development.
References
-
International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Quantum Pioneer. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. (n.d.). Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. [Link]
-
National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]
-
National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
PubMed. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. [Link]
-
National Institutes of Health. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
National Institutes of Health. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Bio-Rad Laboratories. (n.d.). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]
-
Flow Cytometry Core Facility. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. [Link]
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Application Notes and Protocols: Foundational Antiviral Activity Testing of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Abstract
The relentless emergence of drug-resistant viral pathogens and novel viral threats necessitates a robust pipeline for the discovery and evaluation of new antiviral agents. This document provides a comprehensive framework and detailed protocols for the initial in vitro characterization of the antiviral potential of a novel compound, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol (herein referred to as Compound TFMI). As a molecule with limited published biological data, the protocols outlined herein establish a foundational screening cascade, beginning with cytotoxicity assessment to ensure a valid therapeutic window, followed by robust assays to determine efficacy against a panel of representative viruses. The causality behind experimental choices, the inclusion of self-validating controls, and adherence to established virological standards are emphasized to ensure data integrity and reproducibility.
Introduction: Rationale and Scientific Background
The incorporation of fluorine atoms or trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The strong electronegativity of the CF3 group can alter the electronic properties of a molecule, potentially leading to more effective interactions with viral enzymes or structural proteins, such as polymerases or reverse transcriptases.[2][3] Furthermore, the indane scaffold is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[4]
Given the chemical properties of Compound TFMI—possessing both a trifluoromethyl group and an indanol core—it is a rational candidate for broad-spectrum antiviral screening. This guide details the critical first steps in evaluating this potential. The primary objectives are:
-
To determine the 50% cytotoxic concentration (CC50) of Compound TFMI on relevant host cell lines. This is a critical first step, as apparent antiviral activity can be an artifact of host cell death.[5][6]
-
To quantify the 50% effective concentration (EC50 or IC50) , which is the concentration of the compound that inhibits viral replication by 50%.[5][7]
-
To calculate the Selectivity Index (SI) , the ratio of CC50 to EC50 (SI = CC50/EC50). The SI is a crucial measure of a compound's therapeutic potential; a higher SI value indicates a more favorable safety profile.[8][9] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[5][10]
This protocol will focus on two widely accepted, robust methods for quantifying antiviral activity: the Plaque Reduction Neutralization Test (PRNT) for plaque-forming viruses and the Tissue Culture Infectious Dose 50 (TCID50) assay for viruses that induce a cytopathic effect (CPE) but may not form distinct plaques.[11][12][13]
Foundational Workflow for Antiviral Screening
The evaluation of a novel compound like TFMI follows a logical, multi-step process designed to build a comprehensive profile of its activity and toxicity. The workflow ensures that resources are focused on compounds with a genuine therapeutic window.
Figure 1: High-level experimental workflow for initial antiviral assessment of Compound TFMI.
Protocol 1: Determination of Cytotoxicity (CC50)
Principle: Before assessing antiviral activity, it is imperative to determine the concentration at which Compound TFMI is toxic to the host cells that will be used for the viral assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for this purpose. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which can be quantified spectrophotometrically.
Materials:
-
Host Cell Line (e.g., Vero, A549, MDCK)
-
Complete Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Compound TFMI (high-concentration stock in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a series of two-fold serial dilutions of Compound TFMI in cell culture medium, starting from a high concentration (e.g., 1000 µM).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Controls: Include "Cell Control" wells (cells with fresh medium only, representing 100% viability) and "Blank Control" wells (medium only, for background absorbance).
-
Incubate for a period consistent with the planned antiviral assay (typically 48-72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the Blank Control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the Cell Control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the CC50 value—the concentration that reduces cell viability by 50%.[14]
-
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Principle: The PRNT is the gold-standard assay for quantifying the infectivity of lytic (plaque-forming) viruses and the efficacy of antiviral compounds.[15][16] The principle is that in the presence of an effective antiviral, the number of plaques (localized areas of cell death) will be reduced in a dose-dependent manner.
Materials:
-
Host Cell Line appropriate for the virus (e.g., Vero cells for Herpes Simplex Virus)
-
Plaque-forming virus stock of known titer (PFU/mL)
-
Compound TFMI dilutions (prepared in infection medium)
-
Infection Medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay (e.g., 1:1 mixture of 2X MEM and 1.2% carboxymethylcellulose)
-
6-well or 24-well tissue culture plates
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of infection.
-
Virus-Compound Incubation:
-
Prepare serial dilutions of Compound TFMI in infection medium at 2X the final desired concentration.
-
In separate tubes, mix equal volumes of a virus dilution (calculated to produce 50-100 plaques per well) and each 2X compound dilution.
-
Also, prepare a "Virus Control" (virus mixed with medium only) and "Cell Control" (medium only).
-
Incubate these mixtures at 37°C for 1 hour to allow the compound to interact with the virus.[17]
-
-
Infection:
-
Wash the cell monolayers with PBS.
-
Inoculate the cells in duplicate with 200 µL (for 24-well plate) of the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.[17]
-
-
Overlay and Incubation:
-
After adsorption, remove the inoculum and add 1 mL of the semi-solid overlay to each well. This restricts viral spread to adjacent cells.[15]
-
Incubate the plates at 37°C with 5% CO2 for 2-5 days, depending on the virus's replication kinetics, until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay and fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry. Viable cells will stain purple, while plaques will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the Virus Control.
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Use non-linear regression to determine the EC50 value—the concentration that reduces the plaque number by 50%.
-
Protocol 3: TCID50-Based Antiviral Assay
Principle: For viruses that cause a visible cytopathic effect (CPE) but do not form clear plaques, the TCID50 assay is used.[11] This endpoint dilution assay determines the viral titer or, in this context, the ability of a compound to inhibit the CPE. The EC50 is the concentration of the compound that protects 50% of the cell cultures from the viral CPE.
Materials:
-
Host Cell Line susceptible to CPE
-
Virus stock
-
Compound TFMI dilutions
-
96-well tissue culture plates
-
Infection Medium (DMEM with 2% FBS)
-
Cell viability dye (e.g., Neutral Red or MTT)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate to achieve >80% confluency on the day of the experiment.[11][18]
-
Treatment and Infection:
-
Prepare serial dilutions of Compound TFMI in infection medium.
-
Remove the growth medium from the cells and add the compound dilutions to the wells in replicates (e.g., quadruplicate).
-
Immediately add a standard amount of virus (typically 100 TCID50) to each well.[19]
-
Controls: Include "Virus Control" (cells + virus, no compound), "Cell Control" (cells only, no virus or compound), and "Compound Toxicity Control" (cells + compound, no virus) for each concentration.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until >80% CPE is observed in the Virus Control wells (typically 3-7 days).[18][20]
-
CPE Quantification:
-
Visually score the wells for the presence or absence of CPE.
-
Alternatively, for a quantitative and objective readout, use a cell viability dye like MTT (as described in Protocol 1) or Neutral Red. The amount of dye uptake is proportional to the number of viable, protected cells.[20]
-
-
Data Analysis:
-
Calculate the percentage of protection for each compound concentration relative to the Virus Control (0% protection) and Cell Control (100% protection).
-
Plot the percentage of protection against the log of the compound concentration.
-
Use non-linear regression to determine the EC50 value—the concentration that provides 50% protection from viral CPE.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a structured table to allow for clear comparison and calculation of the Selectivity Index.
Table 1: Summary of In Vitro Activity of Compound TFMI
| Virus Target | Host Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| e.g., Herpes Simplex Virus 1 | e.g., Vero | PRNT | [Value] | [Value] | [CC50/EC50] |
| e.g., Influenza A Virus | e.g., MDCK | TCID50/CPE | [Value] | [Value] | [CC50/EC50] |
| e.g., Respiratory Syncytial Virus | e.g., A549 | TCID50/CPE | [Value] | [Value] | [CC50/EC50] |
Interpretation: A high CC50 value indicates low cytotoxicity. A low EC50 value indicates high antiviral potency. The resulting SI value is the key determinant of potential. An SI ≥ 10 is the generally accepted threshold for a compound to be considered a promising hit for further investigation.[5][21]
Figure 2: The Selectivity Index (SI) is derived from the cytotoxicity and efficacy values.
Conclusion
The protocols detailed in these application notes provide a rigorous and validated pathway for the initial assessment of the antiviral activity of "this compound". By first establishing a clear cytotoxicity profile and then employing gold-standard virological assays, researchers can generate reliable and reproducible data. The calculation of the Selectivity Index serves as the ultimate gatekeeper, allowing for an evidence-based decision on whether to advance this compound into more complex mechanism-of-action studies and subsequent stages of the drug development pipeline.
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Creative Diagnostics. "CC50/IC50 Assay for Antiviral Research." [Link]
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Application Notes and Protocols for 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Trifluoromethylated Indenols in Modern Drug Discovery
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This strategy is prized for its ability to significantly modulate a compound's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1][3] The trifluoromethyl group, a potent electron-withdrawing substituent, can enhance cell membrane permeability and block oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[4]
5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol belongs to the indenol class of compounds, which are recognized as valuable intermediates in the synthesis of biologically active molecules. The indane ring system is a structural feature in several therapeutic agents and has been investigated for a range of activities, including anticancer properties.[5] The fusion of the trifluoromethyl group with the indenol scaffold presents a compelling opportunity for the exploration of novel therapeutic agents. This document provides a detailed guide for researchers on the potential applications and experimental evaluation of this compound as a research chemical.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Source |
| CAS Number | 869725-57-5 | [6] |
| Molecular Formula | C10H9F3O | [6] |
| Molecular Weight | 202.17 g/mol | [6] |
| Appearance | Pale-yellow to Yellow-brown Solid (typical for similar compounds) | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. | Inferred from similar compounds |
| Storage | Store in a cool, dry, well-ventilated place, away from strong oxidizing agents and light. | [8] |
Hypothesized Research Applications
Based on the structural motifs of this compound, several promising avenues for research can be proposed:
-
Anticancer Agent: The indenol scaffold has been associated with anticancer activity.[5] The trifluoromethyl group can enhance the potency of bioactive molecules. Therefore, this compound is a candidate for screening against various cancer cell lines.
-
Neurological Disorders: Indane derivatives have been explored for their potential in treating neurological disorders.[9] The lipophilicity imparted by the CF3 group may facilitate blood-brain barrier penetration, making it a candidate for investigating neuroprotective or neuromodulatory effects.
-
Anti-inflammatory Agent: Certain indenopyrazole derivatives, which share a core structural similarity, have been investigated for anti-inflammatory properties.[10] It is plausible that this compound could exhibit similar activity.
Experimental Protocols
The following protocols are designed as a starting point for investigating the potential biological activities of this compound. These are generalized methodologies and should be optimized based on specific experimental goals and laboratory conditions.
Protocol 1: In Vitro Anticancer Activity Screening
This protocol outlines a standard workflow for assessing the cytotoxic effects of the compound on cancer cell lines.
Caption: Workflow for in vitro anticancer screening.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., fibroblasts).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At each time point, perform an MTT or XTT assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
3. Expected Outcome and Interpretation: A dose-dependent decrease in cell viability in cancer cell lines compared to the non-cancerous control line would suggest selective anticancer activity. A low IC50 value indicates high potency.
Protocol 2: Investigation of Apoptosis Induction
Should the compound show significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.
Caption: Workflow for apoptosis investigation.
1. Materials and Reagents:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Flow cytometer
-
Luminometer
2. Procedure:
-
Cell Treatment: Treat the cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Annexin V/PI Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: In a separate experiment, treat cells in a 96-well plate and perform the Caspase-Glo® 3/7 assay as per the manufacturer's instructions. Measure the luminescence to quantify caspase activity.
3. Expected Outcome and Interpretation: An increase in the population of Annexin V-positive cells (early and late apoptotic) and elevated caspase-3/7 activity would indicate that the compound induces apoptosis.[11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[15]
-
First Aid:
-
Storage: Store in a tightly sealed container in a dry and cool place.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Future Directions and Advanced Protocols
Should initial screenings prove promising, further investigations could include:
-
Mechanism of Action Studies: Utilize techniques such as Western blotting to investigate the compound's effect on key signaling pathways involved in cell proliferation and apoptosis (e.g., MAPK, PI3K/Akt).
-
In Vivo Efficacy Studies: In accordance with ethical guidelines, assess the compound's antitumor activity in animal models (e.g., xenograft mouse models).[16] This would involve evaluating its pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify structural modifications that could enhance potency and selectivity.
Conclusion
This compound represents a promising, yet underexplored, research chemical. Its unique combination of a trifluoromethyl group and an indenol core provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The protocols outlined in this guide offer a systematic approach for researchers to begin to unravel the biological activities of this intriguing molecule.
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The Strategic Role of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents in medicinal chemistry necessitates the exploration of unique molecular scaffolds and building blocks. Among these, fluorinated compounds have garnered significant attention due to their ability to modulate key pharmacological properties. The introduction of a trifluoromethyl (CF3) group, in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a versatile intermediate in drug discovery.
The Significance of the Trifluoromethyl Indanol Scaffold
The 2,3-dihydro-1H-inden-1-ol (indanol) core is a privileged scaffold found in a variety of biologically active molecules.[3] The incorporation of a trifluoromethyl group at the 5-position of the indanol ring system offers several strategic advantages for the medicinal chemist:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased in vivo half-life and improved pharmacokinetic profile of drug candidates.
-
Modulation of Lipophilicity: The CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier.[4] This property is crucial for targeting intracellular proteins and receptors within the central nervous system.
-
Increased Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[1]
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity.
These properties make this compound a valuable starting material for the synthesis of a diverse range of therapeutic agents, including but not limited to, enzyme inhibitors, receptor modulators, and antiviral compounds.[2][5]
Synthesis of this compound
The most common and practical route to this compound is the reduction of the corresponding ketone, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This transformation can be efficiently achieved using hydride-donating reagents such as sodium borohydride (NaBH4).
Caption: Synthetic route to this compound.
Protocol 1: Sodium Borohydride Reduction of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
This protocol details the reduction of the ketone precursor to the desired indanol.
Materials:
-
5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the ketone in anhydrous methanol (approximately 10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C. Effervescence may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford pure this compound.
Data Presentation:
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol |
| Yield | > 90% |
| Purity (by NMR/LC-MS) | > 95% |
Characterization Data (Estimated):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.40 (m, 3H, Ar-H), 5.25 (t, J = 6.0 Hz, 1H, CH-OH), 3.10-2.80 (m, 2H, CH₂), 2.60-2.40 (m, 1H, CH₂), 2.10-1.90 (m, 1H, CH₂), 1.80 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.1, 142.5, 129.5 (q, J = 32.3 Hz), 126.0, 124.2 (q, J = 272.7 Hz), 122.1 (q, J = 3.8 Hz), 121.8 (q, J = 4.0 Hz), 76.5, 35.8, 30.2.
-
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -62.5.
-
Mass Spectrometry (ESI): m/z 203.06 [M+H]⁺.
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
This compound serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be readily functionalized or replaced, allowing for the introduction of various pharmacophores.
Caption: Potential synthetic transformations of this compound.
Protocol 2: Mitsunobu Reaction for the Synthesis of 1-Azido-5-(trifluoromethyl)-2,3-dihydro-1H-indane
This protocol describes the conversion of the hydroxyl group to an azide, a key functional group for further derivatization, such as reduction to an amine or participation in click chemistry reactions.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: To the cooled solution, add DIAD or DEAD (1.5 eq) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C, during which the solution may become cloudy.
-
Azide Source Addition: Add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield 1-azido-5-(trifluoromethyl)-2,3-dihydro-1H-indane.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and the strategic placement of the trifluoromethyl group imparts desirable physicochemical properties that can enhance the drug-like characteristics of derivative compounds. The protocols provided herein offer a reliable foundation for the preparation and further functionalization of this important intermediate. Future research will undoubtedly continue to explore the utility of this and related fluorinated scaffolds in the design and synthesis of next-generation therapeutics targeting a wide array of diseases.
References
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Zhu, W., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242-6250. [Link]
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El-Gazzar, A. R., et al. (2013). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 70, 350-357. [Link]
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
-
Torshin, I. Y., & Rudakov, K. V. (2010). Biological evaluation of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-ol as anticancer agent. ResearchGate. [Link]
-
El-Sawy, E. R., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1247. [Link]
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Application Notes & Protocols: A Multi-Tiered Approach to Elucidating the Efficacy of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Introduction
The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol belongs to a chemical class that holds significant promise in drug discovery. The trifluoromethyl group is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[1] Similarly, the indanol scaffold is present in various biologically active molecules.[2] Given the absence of extensive public data on the specific biological activities of this compound, a systematic and multi-faceted approach is required to uncover its therapeutic potential.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. We will move from foundational cytotoxicity assessments to broad phenotypic screens across key therapeutic areas—oncology, inflammation, and neuroscience—and finally to more specific mechanistic and target engagement assays. This tiered approach ensures a logical, efficient, and scientifically rigorous investigation.
Tier 1: Foundational Assays for Determining a Therapeutic Window
Before assessing efficacy, it is crucial to determine the concentration range at which this compound is non-toxic. These foundational assays will distinguish between a desired biological effect and simple cytotoxicity.
Cell Viability and Cytotoxicity Assessment
The initial step is to evaluate the compound's effect on cell viability. This can be achieved using metabolic assays like the MTT or resazurin assay, which measure the metabolic activity of living cells.[3][4] To assess membrane integrity, the lactate dehydrogenase (LDH) release assay is recommended.[3]
Protocol: Cell Viability using Resazurin Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (see Table 1) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[5] Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the cells for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
| Cell Line | Origin | Seeding Density (cells/well in 96-well plate) | Therapeutic Area Relevance |
| HEK293 | Human Embryonic Kidney | 5,000 - 10,000 | General Cytotoxicity |
| A549 | Human Lung Carcinoma | 5,000 - 8,000 | Oncology |
| MCF-7 | Human Breast Carcinoma | 8,000 - 12,000 | Oncology |
| THP-1 | Human Monocytic | 20,000 - 40,000 | Inflammation |
| SH-SY5Y | Human Neuroblastoma | 10,000 - 15,000 | Neuroscience |
Table 1: Recommended cell lines and seeding densities for initial screening.
Tier 2: Phenotypic Screening in Key Therapeutic Areas
Once a non-toxic concentration range is established, the next step is to screen for phenotypic effects in disease-relevant models.
Anti-inflammatory Potential: NF-κB Reporter Assay
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its dysregulation is implicated in many diseases.[5][6] An NF-κB luciferase reporter assay is a robust method to screen for compounds that modulate this pathway.[6][7]
Workflow for Phenotypic Screening
Caption: A multi-tiered workflow for characterizing a novel compound.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.[8]
-
Compound Pre-incubation: The following day, treat the cells with various concentrations of this compound for 1-2 hours.[5]
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to all wells except the unstimulated control.[5][6]
-
Incubation: Incubate the plate for an additional 6-24 hours.[5]
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[7]
-
Data Analysis: Normalize the luminescence signal to the stimulated vehicle control to determine the inhibitory effect of the compound.
Neuroprotective Potential: Neurite Outgrowth Assay
Neurite outgrowth is a critical process in neuronal development and regeneration, making it an excellent endpoint for assessing neuroprotective or neurotoxic effects.[9][10] High-content imaging (HCI) allows for quantitative analysis of various neuronal morphology parameters.[11][12]
Protocol: High-Content Imaging of Neurite Outgrowth
-
Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons on plates coated with a suitable substrate (e.g., poly-D-lysine). Differentiate the cells if necessary (e.g., with retinoic acid for SH-SY5Y).[13]
-
Compound Treatment: Treat the cells with non-toxic concentrations of the compound. Include a positive control (e.g., a known neurotrophic factor) and a negative control (e.g., a neurotoxin).
-
Optional Stressor: To assess neuroprotection, a stressor like hydrogen peroxide (H₂O₂) can be added to induce oxidative stress and neuronal damage.[14]
-
Staining: After the treatment period (e.g., 48-72 hours), fix the cells and stain for neuronal markers. A common combination is a nuclear stain (DAPI) and a neuronal marker like β-III tubulin or MAP2 to visualize the neurites.[11]
-
Image Acquisition: Acquire images using a high-content imaging system.[10]
-
Image Analysis: Use automated image analysis software to quantify parameters such as neurite length, number of branches, and number of neurites per cell.[10][15]
Anticancer Efficacy: Cell Proliferation Screen
A straightforward method to assess anticancer potential is to measure the effect of the compound on the proliferation of various cancer cell lines.[16][17]
Protocol: Anticancer Proliferation Assay (MTT/Resazurin)
This protocol is similar to the cell viability assay described in Tier 1 but is performed on a panel of cancer cell lines.
-
Cell Panel: Select a diverse panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon).
-
Assay Execution: Follow the steps outlined in the Resazurin Assay protocol (Section 1.1).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to identify if the compound has broad-spectrum or selective anticancer activity.
Tier 3: Mechanistic Insights and Target Validation
If a significant effect is observed in the Tier 2 screens, the next step is to delve deeper into the mechanism of action and validate target engagement.
Mechanism of Action: Cytokine Quantification
If the compound inhibits NF-κB activation, quantifying the downstream production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β can confirm its anti-inflammatory effect.[18]
Protocol: Pro-inflammatory Cytokine ELISA
-
Cell Culture and Treatment: Use an appropriate cell line, such as THP-1 macrophages, and stimulate them with LPS in the presence or absence of the compound.[19]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest according to the manufacturer's instructions.
-
Data Analysis: Generate standard curves for each cytokine and calculate their concentrations in the treated samples.
NF-κB Signaling Pathway
Caption: Potential inhibition point in the NF-κB pathway.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended protein target within a cellular environment.[20] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[21][22][23]
Protocol: General CETSA Workflow
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.[21]
-
Protein Detection: Detect the amount of the soluble target protein remaining at each temperature using methods like Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[22]
Conclusion
This application note provides a structured, tiered approach to characterize the efficacy of the novel compound this compound. By progressing from broad assessments of cytotoxicity to specific phenotypic and mechanistic assays, researchers can efficiently identify its primary biological activity and potential therapeutic applications. This systematic workflow, grounded in established and robust cell-based methodologies, provides a solid foundation for subsequent preclinical development.
References
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Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
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Mishra, N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Immunotoxicology, 7(4), 343-353. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link]
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Vanden Berghe, W., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 121-129. Retrieved from [Link]
-
MD Biosciences. (n.d.). Cell-Based Assays. Retrieved from [Link]
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Son, T. G., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics, 16(1), 197-206. Retrieved from [Link]
-
Niles, A. L., et al. (2009). Bioassays for anticancer activities. Methods in Molecular Biology, 574, 159-170. Retrieved from [Link]
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Maher, P., et al. (2007). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets, 6(2), 99-108. Retrieved from [Link]
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Sykes, L., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2799. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4502. Retrieved from [Link]
-
Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo. Retrieved from [Link]
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Lim, J., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60655. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]
-
Shmanai, V. V., et al. (2007). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Immunological Methods, 328(1-2), 173-182. Retrieved from [Link]
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Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
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ResearchGate. (2020). Characterization of an optimized protocol for an NF-κB luciferase.... Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 167-187. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). bioxbeyond.com. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved from [Link]
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Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2779-2787. Retrieved from [Link]
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Li, Y., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2555, 245-254. Retrieved from [Link]
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Grimm, F. A., et al. (2015). High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures. ASSAY and Drug Development Technologies, 13(10), 624-636. Retrieved from [Link]
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Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]
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Di Crisci, A., et al. (2023). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(19), 14757. Retrieved from [Link]
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CETSA. (n.d.). CETSA. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. Retrieved from [Link]
-
ResearchGate. (2025). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole | Request PDF. Retrieved from [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1883. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing evidence-based solutions and explaining the chemical principles behind each recommendation. Our goal is to empower you to not only solve immediate synthetic issues but also to build a robust and reproducible process.
The primary and most efficient route to synthesizing this compound is through the selective reduction of its corresponding ketone precursor, 5-(trifluoromethyl)-1-indanone. This transformation is typically achieved using a mild hydride-donating reagent.
Core Reaction Pathway
The fundamental transformation involves the nucleophilic addition of a hydride to the carbonyl group of the starting indanone.
Caption: General reaction scheme for the reduction of 5-(trifluoromethyl)-1-indanone.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for converting 5-(trifluoromethyl)-1-indanone to the corresponding alcohol?
A1: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1][2] Unlike more powerful reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents (like methanol or ethanol), is safer to handle, and does not reduce more robust functional groups like esters or the trifluoromethyl group.[3][4][5] This selectivity simplifies the reaction setup and workup procedure significantly.
Q2: What is the optimal solvent system for this reduction?
A2: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are highly effective and commonly used.[1] These solvents serve a dual purpose: they dissolve the reactants and, crucially, act as the proton source to neutralize the intermediate alkoxide formed after hydride addition.[4][6] For substrates with limited solubility in pure alcohol, a co-solvent system like Tetrahydrofuran (THF)/Methanol can be employed to enhance solubility while maintaining a protic environment.[1]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most practical and widely used method for monitoring this reaction.[2]
-
Procedure: Spot a small aliquot of the reaction mixture on a TLC plate alongside a spot of the starting 5-(trifluoromethyl)-1-indanone.
-
Observation: The product, this compound, is more polar than the starting ketone due to the presence of the hydroxyl group. Therefore, it will have a lower Retention Factor (Rf) on the TLC plate.
-
Completion: The reaction is considered complete when the spot corresponding to the starting ketone is no longer visible by TLC analysis.
Q4: What is the underlying mechanism for the NaBH₄ reduction of the indanone?
A4: The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the indanone.[6] This concerted step breaks the C=O pi bond, with the electrons moving onto the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.[4]
-
Protonation: In the second step, the negatively charged oxygen of the alkoxide intermediate is protonated by the solvent (e.g., methanol) or during a subsequent aqueous workup step to yield the final secondary alcohol product.[3][4][6]
Troubleshooting Common Issues
Caption: A logical workflow for troubleshooting low-yield issues.
Problem: My reaction yield is significantly lower than expected.
This is the most common issue, often stemming from several potential root causes.
| Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Isolated Yield | 1. Incomplete Reaction / Reagent Decomposition | Verify Reagent Quality & Stoichiometry: Sodium borohydride degrades over time, especially if exposed to moisture. Use a fresh bottle or test the reagent on a small scale. Rationale: NaBH₄ reacts with water and even slowly with alcohols, generating hydrogen gas and reducing its effective concentration.[1][7] Using an excess (e.g., 1.5-2.0 equivalents) can compensate for this gradual decomposition.[1] |
| 2. Suboptimal Reaction Temperature | Control Temperature: Add the NaBH₄ portion-wise to a cooled solution (0 °C) of the indanone in methanol.[1] Rationale: The reaction between NaBH₄ and the ketone is exothermic.[7] An initial cooling phase mitigates the exotherm and minimizes the competitive decomposition reaction between NaBH₄ and the solvent, preserving the hydride reagent for the desired reduction. | |
| 3. Product Loss During Aqueous Workup | Improve Extraction Efficiency: The product alcohol has some water solubility. After quenching the reaction, saturate the aqueous layer with sodium chloride (NaCl) before extracting with an organic solvent (e.g., ethyl acetate or dichloromethane). Rationale: The "salting out" effect decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer and increasing extraction efficiency. | |
| 4. Inefficient Purification | Optimize Recrystallization: If purifying by recrystallization, ensure the chosen solvent system is optimal. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethyl acetate) and then add a poor solvent (e.g., hexanes) until turbidity persists, then allow it to cool slowly.[2] Rationale: Proper solvent selection is critical for high recovery. The ideal system dissolves the product when hot but allows for maximum precipitation upon cooling, while keeping impurities dissolved. |
Problem: The final product is contaminated with the starting ketone.
This is a clear indication of an incomplete reaction.
-
Primary Cause: Insufficient active reducing agent was present to convert all of the starting material.
-
Solutions:
-
Re-evaluate Reagent: Use fresh NaBH₄. The hydride-donating power of old reagent is often compromised.
-
Increase Stoichiometry: Increase the molar equivalents of NaBH₄ relative to the indanone.
-
Extend Reaction Time: Continue to stir the reaction at room temperature and monitor by TLC every 30-60 minutes until the starting material is completely consumed.
-
Problem: The reaction is sluggish or stalls completely.
-
Primary Cause: The quality of the sodium borohydride is highly suspect, or there is a significant acidic impurity in the starting material or solvent.
-
Solutions:
-
Acid Contamination: Ensure your starting indanone and solvent are free from acidic impurities. Rationale: NaBH₄ decomposes rapidly in acidic conditions.[1] Even trace amounts of acid can consume a significant portion of the reducing agent.
-
Solvent Choice: While methanol is standard, ensure it is reasonably anhydrous. Although NaBH₄ is tolerant of protic solvents, excessive water will accelerate its hydrolysis.[7]
-
Reagent Quality: This is the most likely culprit. Obtain a new, sealed bottle of sodium borohydride.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
| Parameter | Recommended Value | Rationale |
| Starting Material | 5-(Trifluoromethyl)-1-indanone | High purity (>98%) is essential to avoid side reactions. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 equivalents |
| Solvent | Methanol (MeOH) | Approx. 10-15 mL per gram of indanone |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm; reaction proceeds efficiently at room temperature. |
| Reaction Time | 1-3 hours (TLC Monitored) | Typical duration, but completion should always be verified by TLC. |
Step-by-Step Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)-1-indanone (1.0 eq.) in methanol.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add sodium borohydride (1.5 eq.) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until all the starting ketone has been consumed (typically 1-3 hours).
Protocol 2: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ until gas evolution ceases and the pH is neutral to slightly acidic.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add saturated aqueous sodium chloride solution. Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. A suitable solvent system is often hexanes/ethyl acetate or ethanol/water.[2][8] Dissolve the crude material in a minimum amount of the hot, more polar solvent, and add the less polar solvent until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. [Link]
-
ResearchGate. (2024). Practical Syntheses of 5-Trifluoromethyl-1H-indoles. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
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Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
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ChemRxiv. (2024). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]
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MDPI. (n.d.). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. [Link]
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Organic Syntheses. (2008). Organic Syntheses Procedure. [Link]
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ResearchGate. (2024). Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. [Link]
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- 6. chemguide.co.uk [chemguide.co.uk]
- 7. icheme.org [icheme.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Welcome to the dedicated technical support guide for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This molecule, a key building block in contemporary drug discovery, presents unique purification challenges owing to its trifluoromethyl group, chiral center, and potential for side-product formation. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome these hurdles efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
The primary impurities are typically related to the synthetic route, which often involves the reduction of the corresponding ketone, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.[1][2]
-
Unreacted Starting Material: Residual 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is the most common impurity.
-
Dehydration Byproduct: Acidic conditions or excessive heat can lead to the elimination of water, forming 5-(trifluoromethyl)-1H-indene.
-
Over-reduction Products: Depending on the reducing agent and conditions, the aromatic ring or benzyl alcohol could be further reduced, though this is less common with standard reagents like sodium borohydride.
-
Solvent and Reagent Adducts: Residual reagents or byproducts from the reaction workup.
Q2: My compound is streaking badly on silica gel during column chromatography. What's causing this?
Streaking, or tailing, of hydroxyl-containing compounds like this indanol on silica gel is often due to strong, non-ideal interactions between the polar hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface. The trifluoromethyl group can also influence interactions.
Q3: Is recrystallization a viable primary purification method for this compound?
Recrystallization can be highly effective, provided the crude material has a relatively high purity (typically >90%) and a suitable solvent system can be identified.[3][4] It is an excellent method for removing minor impurities that have different solubility profiles. However, it will not resolve enantiomers and may be challenging if the material is an oil or if impurities co-crystallize.
Q4: How can I confirm the purity of my final product?
A multi-faceted approach is recommended:
-
HPLC/UPLC: Reversed-phase HPLC is excellent for assessing purity and quantifying impurities. The use of a fluorinated column or a mobile phase containing a fluorinated eluent like trifluoroethanol can sometimes improve peak shape and resolution for fluorinated compounds.[5][6]
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are essential. ¹⁹F NMR is particularly powerful for identifying any fluorine-containing impurities.
-
Chiral HPLC/SFC: If the synthesis is enantioselective or if resolution has been performed, chiral chromatography is necessary to determine the enantiomeric excess (ee).[7][8]
Q5: Why is separating the enantiomers so difficult?
Enantiomers have identical physical properties (solubility, boiling point, polarity) in an achiral environment. Therefore, standard techniques like recrystallization or normal/reversed-phase chromatography will not separate them. Chiral recognition, which involves forming transient diastereomeric complexes with a chiral stationary phase (CSP), is required.[8]
Part 2: Troubleshooting Purification Workflows
This section provides in-depth solutions to specific experimental problems.
Issue 1: Poor Resolution in Flash Column Chromatography
You observe co-elution of your product with the starting ketone or other closely related impurities.
The Scientific Reason: The polarity difference between the product alcohol and the starting ketone is often insufficient for baseline separation in standard solvent systems. The unique electronic properties of the trifluoromethyl group can lead to unexpected interactions and selectivity on silica gel.[6][9]
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Initial System: Start with a Hexane/Ethyl Acetate gradient. This is the workhorse for moderately polar compounds.
-
Alternative Systems: If separation is poor, switch to a solvent system with different selectivity. A common and effective alternative is a Dichloromethane/Methanol gradient. For particularly stubborn separations, a Toluene/Acetone system can offer different π-π interaction profiles.
-
-
Modify the Mobile Phase:
-
If streaking is observed, add a small amount (0.1-0.5%) of a competitive binder like triethylamine to the mobile phase. This deactivates the acidic silica sites, improving peak shape.
-
-
Consider a Different Stationary Phase:
-
While silica is standard, for highly challenging separations, consider alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.
-
Caption: Troubleshooting flowchart for column chromatography.
Issue 2: Product "Oiling Out" During Recrystallization
Upon cooling the saturated solution, the compound separates as a liquid layer instead of forming crystals.
The Scientific Reason: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated, amorphous liquid. This is common for compounds that are either impure or have relatively low melting points.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow, controlled cooling is critical for crystal lattice formation.[4] Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath.
-
Use a More Dilute Solution: The initial solution may be too concentrated. Add a small amount of additional hot solvent to the oil, heat to re-dissolve, and attempt to cool again.
-
Change the Solvent System: This is the most robust solution. An ideal recrystallization solvent dissolves the compound when hot but not when cold.[3][4] Often, a two-solvent system is required.
-
Method: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.
-
Caption: Decision tree for selecting a purification strategy.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for developing a robust purification process.
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel (approx. 2-3x the mass of the crude product) by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and adding the silica. Evaporate the solvent completely under reduced pressure to get a free-flowing powder.
-
Column Packing: Wet-pack a glass column with the desired stationary phase (silica gel) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the eluent polarity (e.g., step gradient from 2% to 20% Ethyl Acetate in Hexane). The ketone will elute before the more polar alcohol product.
-
Analysis: Monitor fractions by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC for Enantiomeric Separation
This method is for the analytical separation to determine enantiomeric excess (ee). Preparative chiral separation follows similar principles on a larger scale.
-
Column Selection: Polysaccharide-based chiral stationary phases are highly effective for trifluoromethyl-substituted alcohols.[7] A common choice is a column with an amylose or cellulose derivative, such as Chiralpak® AD-H or Chiralcel® OD-H.[7]
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in the mobile phase or a compatible solvent.[7]
-
Chromatographic Conditions:
-
Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Part 4: Data Summary Tables
Table 1: Common Impurities & Analytical Signatures
| Impurity Name | Structure | Typical Rf (vs. Product) | Key NMR Signal |
| 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | Ketone (C=O) | Higher | Absence of C1-H alcohol proton; characteristic ketone C=O in ¹³C NMR (~205 ppm) |
| 5-(trifluoromethyl)-1H-indene | Alkene | Much Higher | Presence of vinylic protons in ¹H NMR (~6.5-7.0 ppm) |
| Product: this compound | Alcohol (CH-OH) | Baseline | C1-H proton signal in ¹H NMR (~5.3 ppm), exchanges with D₂O |
Table 2: Starting Conditions for Chromatography
| Technique | Stationary Phase | Mobile Phase System | Gradient/Isocratic |
| TLC Analysis | Silica Gel 60 F₂₅₄ | 80:20 Hexane / Ethyl Acetate | Isocratic |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | Gradient (e.g., 2% → 25% EtOAc) |
| Reversed-Phase HPLC | C18 or Fluorinated Phase[6] | Acetonitrile / Water | Gradient |
| Chiral HPLC | Chiralpak® AD-H[7] | 90:10 n-Hexane / Isopropanol | Isocratic |
References
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC, NIH. (2014).
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. Semantic Scholar.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry, ACS Publications.
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
- 2,3-dihydro-5-(trifluoromethyl)-1h-inden-1-ol. Echemi.
-
Recrystallization and Melting Point Analysis. YouTube. (2022). Available at: [Link]
-
How to Carry Out a Recrystallization. YouTube. (2013). Available at: [Link]
-
Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. ResearchGate. Available at: [Link]
-
shows that replacement of solvent for recrystallization does not change... ResearchGate. Available at: [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC, NIH. Available at: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021). Available at: [Link]
-
General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. (2022). Available at: [Link]
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journals. Available at: [Link]
-
Growing single crystals using thermal recrystallization. ResearchGate. Available at: [Link]
-
RHAWN 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one. Cashby. Available at: [Link]
-
Application of direct crystallization for racemic compound propranolol hydrochloride. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
-
Separation of 1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. MDPI. Available at: [Link]
-
METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. European Patent Office. Available at: [Link]
-
1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST WebBook. Available at: [Link]
-
Enantiomeric Resolution of Five Chiral Pesticides on a Chiralpak IB-H Column by SFC. Sci-Hub. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022). Available at: [Link]
- Method for preparing 5-trifluoromethyl uracil. Google Patents.
- Purification of 5-hydroxymethylfurfural (hmf) by crystallization. Google Patents.
- Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]. Google Patents.
Sources
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- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
"5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This resource is designed to provide expert guidance and troubleshooting for common challenges encountered during the handling and formulation of this compound, with a primary focus on its solubility characteristics. As Senior Application Scientists, we have compiled this information to be a practical and scientifically grounded resource for your experimental work.
Understanding the Molecule: The Impact of the Trifluoromethyl Group
The presence of a trifluoromethyl (-CF3) group on the indanol scaffold of this compound significantly influences its physicochemical properties. The -CF3 group is highly electronegative and increases the lipophilicity of the molecule. This can lead to poor aqueous solubility, a common challenge in drug development that can affect bioavailability. This guide will walk you through understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that researchers face when working with this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is expected for this compound due to the hydrophobic nature of the trifluoromethyl group. Here are a series of steps to address this issue:
-
pH Adjustment: Since the molecule contains a hydroxyl group, its solubility can be influenced by pH. For weakly acidic or basic compounds, altering the pH of the solution can significantly increase solubility.[1] It is recommended to determine the pKa of the compound to inform the optimal pH for solubilization.
-
Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can enhance the solubility of hydrophobic compounds.[1] Common co-solvents to consider are ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves.
-
Surfactants: Surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used in pharmaceutical formulations.
Q2: I'm observing precipitation of my compound when I dilute my stock solution. How can I prevent this?
A2: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. This "crashing out" occurs because the compound is no longer soluble in the final solvent mixture.
-
Slower Addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Use of a Co-solvent System: Instead of a single strong organic solvent for your stock, try a co-solvent system that is more compatible with your final aqueous buffer.
-
Formulation Approaches: For in-vivo studies, consider more advanced formulation strategies such as solid dispersions or lipid-based formulations to improve and maintain solubility upon dilution.
Q3: What are the best organic solvents for dissolving this compound?
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally excellent solvents for a wide range of organic compounds.
-
Alcohols: Methanol and ethanol are also good choices, particularly if a less polar solvent is required.
-
Chlorinated Solvents: Dichloromethane and chloroform can be used, but their volatility and toxicity should be considered.
It is always recommended to perform a small-scale solubility test to determine the most suitable solvent for your application.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, proper safety precautions are essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds with the trifluoromethyl group may have associated hazards.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for addressing specific solubility challenges.
Troubleshooting Poor Aqueous Solubility
If you are struggling to dissolve this compound in an aqueous medium, follow this systematic approach:
dot
Caption: A workflow for systematically addressing poor aqueous solubility.
Experimental Protocol: Co-solvent Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a strong organic solvent like DMSO (e.g., 10 mg/mL).
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents to screen, such as ethanol, propylene glycol, and PEG 400.
-
Screening:
-
In separate vials, prepare a series of dilutions of your stock solution into your aqueous buffer containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20% v/v).
-
Visually inspect each vial for precipitation or cloudiness after a set incubation time (e.g., 1 hour) at room temperature.
-
-
Analysis: Identify the co-solvent and the minimum concentration required to maintain the solubility of your compound at the desired final concentration.
Troubleshooting Crystallization and Precipitation
Unexpected crystallization or precipitation can be a significant hurdle. Here's a guide to diagnose and solve these issues.
dot
Caption: A decision tree for troubleshooting unexpected precipitation.
Data Summary: Common Solvents and Their Properties
For your reference, the following table summarizes the properties of common laboratory solvents that may be used for dissolving this compound.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Poor solvent for this compound. |
| Ethanol | High | 78 | Good co-solvent for aqueous formulations. |
| Methanol | High | 65 | Similar to ethanol, but more toxic. |
| DMSO | High | 189 | Excellent solvent, but can be difficult to remove. |
| Dichloromethane | Medium | 40 | Good for initial dissolution, but volatile. |
Advanced Solubilization Strategies
For challenging cases, particularly in later-stage drug development, more advanced techniques may be necessary.
-
Solid Dispersions: In this technique, the drug is dispersed in a solid hydrophilic polymer matrix at a molecular level. This can significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve oral absorption.
Conclusion
The solubility of this compound presents a common but manageable challenge. By understanding the physicochemical properties imparted by the trifluoromethyl group and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can successfully work with this compound and advance their scientific objectives.
References
-
Solubilization techniques. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement–eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of drugs. Journal of Pharmaceutical Sciences, 94(5), 929-939.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Khadilkar, M., & Mody, I. (2018). Solubility and solubilization of poorly soluble drugs.
- Kawakami, K. (2007). Solubilization and stabilization of poorly water-soluble drugs. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 127(5), 825-829.
- Vemula, V. R. (2015). A review on solubility enhancement of poorly soluble drugs. Pharmaceutica Analytica Acta, 6(5), 1.
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). The AQUASOL database of aqueous solubility. CRC press.
-
PubChem. (n.d.). 5-Indanol. Retrieved January 18, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This document is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic underpinnings of potential issues and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
The synthesis of this important fluorinated building block is typically achieved via a two-stage process: an intramolecular Friedel-Crafts acylation to form the indanone precursor, followed by a selective reduction to the target indanol. Each stage presents unique challenges that require careful control of reaction parameters.
Overall Synthetic Pathway
The logical and most common synthetic route is outlined below. Our troubleshooting guide will address potential pitfalls at each key transformation.
Caption: General two-stage synthesis of the target indanol.
Frequently Asked Questions & Troubleshooting Guide
This section is structured to address specific problems you may encounter. We provide not just a solution, but the chemical reasoning behind it, empowering you to adapt and overcome related challenges.
Part 1: Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one (Precursor)
The key challenge in this stage is achieving efficient intramolecular cyclization. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aromatic ring, making it less nucleophilic and thus hindering the desired electrophilic aromatic substitution.[1]
Q1: My intramolecular Friedel-Crafts cyclization is giving very low yields or failing completely. What are the likely causes and how can I fix it?
A1: This is a common issue stemming from the deactivated aromatic ring. The trifluoromethyl group makes the ring electron-poor, requiring a potent electrophilic activation strategy and carefully controlled conditions to favor the intramolecular pathway.
Causality & Troubleshooting:
-
Insufficient Acid Strength: Standard Lewis acids like AlCl₃ may not be sufficient to promote the reaction effectively. More powerful protonating/dehydrating agents are required to generate the acylium ion electrophile and drive the cyclization.
-
Intermolecular Side Reactions: If the concentration of the starting acid is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Reaction Temperature and Time: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition or charring, particularly with strong acids.
Recommended Solutions:
-
Employ Stronger Activating Agents: Switch from standard Lewis acids to stronger protic or mixed-acid systems. Triflic acid (TfOH) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent alternatives for deactivated systems.[2] Polyphosphoric acid (PPA) is a classic choice that serves as both catalyst and solvent, but often requires higher temperatures.
-
Optimize Reaction Conditions:
-
Concentration: Perform the reaction under high-dilution conditions to minimize intermolecular side reactions. This can be achieved by slowly adding the substrate to the pre-heated cyclizing agent.
-
Temperature Control: Carefully optimize the temperature. Start with conditions reported for similar deactivated substrates and adjust based on in-process monitoring (e.g., TLC, LC-MS).
-
| Cyclizing Agent | Typical Temperature (°C) | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80 - 140 °C | Inexpensive; acts as solvent. | Viscous, can be difficult to stir; workup can be challenging. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 25 - 80 °C | High reactivity; often cleaner reactions. | Reagent must be freshly prepared. |
| Triflic Acid (TfOH) | 0 - 50 °C | Extremely powerful; effective for highly deactivated rings.[2] | Expensive; corrosive. |
digraph "Cyclization_vs_SideReaction" { graph [splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Substrate" [label="3-(4-(CF3)phenyl)propanoic acid"]; "Desired" [label="Intramolecular Cyclization\n(High Dilution)", shape=ellipse, fillcolor="#E6F4EA"]; "Undesired" [label="Intermolecular Reaction\n(High Concentration)", shape=ellipse, fillcolor="#FCE8E6"]; "Product" [label="Indanone Precursor"]; "Polymer" [label="Polymer/Oligomer Byproduct"];
"Substrate" -> "Desired" [color="#34A853"]; "Substrate" -> "Undesired" [color="#EA4335"]; "Desired" -> "Product"; "Undesired" -> "Polymer"; }
Caption: Competing reaction pathways in Friedel-Crafts acylation.
Part 2: Reduction of the Indanone to this compound
This step involves the selective reduction of a ketone. While generally straightforward, the presence of the trifluoromethyl group and the benzylic nature of the resulting alcohol can introduce specific side reactions.
Q2: I'm observing significant byproduct formation during the reduction of the indanone. My main impurity appears to be an alkene. How can I improve the selectivity of this reduction?
A2: The formation of an alkene, 5-(trifluoromethyl)-1H-indene, is a classic side reaction. It occurs via the dehydration of the target alcohol. This is particularly problematic during acidic workup, as the benzylic alcohol can easily be protonated, leading to elimination.
Causality & Troubleshooting:
-
Overly Harsh Reducing Agent: While effective, powerful reducing agents like LiAlH₄ can sometimes lead to more complex reaction mixtures and require careful quenching.
-
Acidic Workup Conditions: The primary cause of dehydration is exposure of the benzylic alcohol product to acid, which facilitates the formation of a stabilized benzylic carbocation followed by elimination of water.
-
High Reaction Temperatures: Elevated temperatures during the reaction or workup can promote the elimination side reaction.
Recommended Solutions:
-
Use a Mild Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is the preferred reagent for this transformation. It is highly selective for ketones and aldehydes, and the reaction can be run at mild temperatures (0 °C to room temperature).[3]
-
Control the Workup pH: The workup is the most critical step to prevent dehydration.
-
Quench the reaction carefully with a neutral or slightly basic aqueous solution, such as saturated ammonium chloride (NH₄Cl) or a dilute sodium bicarbonate (NaHCO₃) solution.
-
Avoid any strong acids (e.g., HCl, H₂SO₄) during the workup and extraction.
-
-
Maintain Low Temperatures: Keep the reaction and workup temperatures low (ideally ≤ 25 °C) to minimize the rate of the competing elimination reaction.
| Reducing Agent | Solvent | Selectivity | Workup Considerations |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Excellent: Highly selective for ketones. | Simple, can be quenched with water or sat. NH₄Cl. Preferred method. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | High: Very powerful, but less selective. | Requires careful, inverse quenching at low temperatures. Higher risk. |
| Catalytic Hydrogenation (H₂/Pd-C) | EtOH, EtOAc | Good: Effective, but can risk reducing the aromatic ring under harsh conditions (high pressure/temp). | Neutral workup. |
digraph "Reduction_Pathway" { graph [splines=true]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Indanone" [label="5-(CF3)-Indanone"]; "Reduction" [label="Reduction\n(e.g., NaBH4)", shape=ellipse, fillcolor="#E8F0FE"]; "Indanol" [label="Target Alcohol", fillcolor="#E6F4EA"]; "Dehydration" [label="Acidic Workup\nor Heat", shape=ellipse, fillcolor="#FCE8E6"]; "Indene" [label="5-(CF3)-Indene\n(Dehydration Byproduct)"];
"Indanone" -> "Reduction"; "Reduction" -> "Indanol"; "Indanol" -> "Dehydration" [label="[H+]", color="#EA4335"]; "Dehydration" -> "Indene"; }
Caption: Desired reduction vs. the acid-catalyzed dehydration side reaction.
Q3: My final alcohol product is proving difficult to purify. What are the most likely impurities and what are the best purification strategies?
A3: The most common impurities are unreacted starting ketone and the 5-(trifluoromethyl)-1H-indene byproduct. The polarity difference between these three compounds is often sufficient for effective purification by standard methods.
Impurity Profile & Purification Strategy:
-
Unreacted 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: This is a non-polar impurity relative to the product. It can be removed by ensuring the reduction goes to completion or via chromatography.
-
5-(Trifluoromethyl)-1H-indene: This dehydration byproduct is very non-polar and will typically have a higher Rf on a TLC plate than the starting ketone and product alcohol.
-
Target this compound: This is the most polar compound of the three due to the hydroxyl group's hydrogen bonding capability.
Recommended Purification Protocols:
-
Flash Column Chromatography: This is the most reliable method for separating the three key components.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is ideal. Start with a low polarity eluent (e.g., 5-10% EtOAc/Hexanes) to elute the non-polar indene byproduct first, followed by the ketone, and then increase the polarity (e.g., 20-30% EtOAc/Hexanes) to elute your target alcohol.
-
-
Recrystallization: If the product is obtained in relatively high purity (>90%), recrystallization can be an excellent final polishing step.
-
Solvent System: A binary solvent system is often effective. A good starting point is a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., toluene, ethyl acetate) and a co-solvent in which it is poorly soluble (e.g., hexanes, heptane).
-
Example Protocol: Dissolve the crude product in a minimal amount of hot toluene. While hot, slowly add hexanes until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.[4]
-
Summary of Key Side Products and Mitigation
| Side Product | Originating Step | Chemical Cause | Prevention & Mitigation Strategy |
| Polymer/Oligomers | Stage 1: Cyclization | Intermolecular Friedel-Crafts reaction at high substrate concentration. | Use high-dilution conditions; slow addition of substrate to the cyclizing agent. |
| 5-(Trifluoromethyl)-1H-indene | Stage 2: Reduction | Acid-catalyzed dehydration of the target benzylic alcohol during workup. | Use mild reducing agents (NaBH₄); ensure neutral or slightly basic workup (sat. NH₄Cl or NaHCO₃); keep temperatures low. |
| Unreacted Starting Material | Stage 1 or 2 | Incomplete reaction due to insufficient reagent, time, or temperature. | Monitor reaction to completion (TLC, LC-MS); use a slight excess of the key reagent (e.g., NaBH₄). Purify via chromatography. |
References
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
- Google Patents.WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf)
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol Isomers
Welcome to the technical support center for the chiral separation of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the HPLC analysis of this and structurally similar chiral alcohols.
I. Understanding the Challenge: The Analyte and Its Separation
This compound possesses a single stereogenic center at the carbon bearing the hydroxyl group, resulting in a pair of enantiomers. The separation of these enantiomers is critical in pharmaceutical development, as they may exhibit different pharmacological and toxicological profiles.[1][2] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[3][4]
The primary mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[5] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.
II. Troubleshooting Guide: From Poor Resolution to Peak Tailing
This section addresses specific issues you may encounter during method development and routine analysis.
Issue 1: Poor or No Resolution Between Enantiomers
Q: I am injecting a racemic standard of this compound, but I am seeing a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?
A: Poor resolution is the most common challenge in chiral separations and typically points to suboptimal selection of the stationary phase or mobile phase.
Root Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[6] For chiral alcohols, especially those with aromatic rings like your compound, polysaccharide-based CSPs are the most successful.[7][8]
-
Actionable Insight: Start by screening columns with different polysaccharide derivatives. Amylose-based phases (e.g., Chiralpak® AD, IA, AY) and cellulose-based phases (e.g., Chiralcel® OD, OJ) often exhibit complementary selectivity.[6] A screening approach on two to three different polysaccharide columns is highly efficient.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase modulates the interactions between the analyte and the CSP.
-
Normal Phase Mode (Recommended Starting Point): This mode often provides the best selectivity for chiral alcohols.[7]
-
Solvent Strength: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., 2-propanol or ethanol).[3] The ratio of these components is critical. Too much alcohol will decrease retention and may reduce selectivity. Start with a low percentage of alcohol (e.g., 5-10%) and adjust as needed.
-
Type of Alcohol Modifier: Switching between 2-propanol and ethanol can significantly alter selectivity due to their different hydrogen bonding capabilities.
-
-
Reversed-Phase or Polar Organic Mode: While less common for initial screening of this compound type, these modes can be effective, particularly with immobilized polysaccharide CSPs.
-
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.
-
Actionable Insight: While 1.0 mL/min is a standard starting point for a 4.6 mm ID column, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes improve resolution by allowing more time for the diastereomeric complexes to form and equilibrate.
-
-
Elevated Temperature: Higher temperatures generally decrease retention and can reduce selectivity.
Issue 2: Peak Tailing
Q: I have achieved separation, but one or both of my enantiomer peaks are tailing significantly. What causes this and how can I improve the peak shape?
A: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column effects.[11][12][13]
Root Causes & Solutions:
-
Secondary Interactions: For your analyte, which is neutral, strong secondary interactions with the silica support are less likely than for basic or acidic compounds.[11] However, if you are using an older generation column, residual silanols could play a role. More likely, the interaction with the chiral selector itself can lead to tailing if the mobile phase is not optimal.
-
Mass Overload: Chiral stationary phases can have lower capacity than achiral phases. Overloading the column is a common cause of peak tailing in chiral separations.[14][15]
-
Actionable Insight: Dilute your sample and inject a smaller mass onto the column. A typical analytical concentration is in the range of 0.1-1.0 mg/mL.[6] If peak shape improves upon dilution, you were likely experiencing mass overload.
-
-
Inappropriate Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Actionable Insight: Whenever possible, dissolve your sample in the mobile phase.[6] If solubility is an issue, use the weakest solvent that will adequately dissolve your compound.
-
-
Column Contamination or Degradation: Over time, strongly retained impurities can accumulate at the head of the column, leading to poor peak shape.
Issue 3: Irreproducible Retention Times and/or Resolution
Q: My retention times and the resolution between the enantiomers are shifting between injections or between different days. What should I check?
A: Irreproducibility in chiral separations often points to an unstable chromatographic system or subtle changes in the mobile phase.
Root Causes & Solutions:
-
Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours.[17]
-
Actionable Insight: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phase composition, repeat the full equilibration.[17]
-
-
Mobile Phase Volatility and Composition: The organic modifiers used in normal phase chromatography are volatile. Evaporation can alter the mobile phase composition over time, leading to drift in retention.
-
Actionable Insight: Prepare fresh mobile phase daily and keep the reservoir bottle tightly capped.[6] Ensure thorough mixing of the mobile phase components.
-
-
Temperature Fluctuations: As mentioned, chiral separations can be sensitive to temperature.[10][18] Fluctuations in ambient lab temperature can affect reproducibility.
-
Actionable Insight: Use a column thermostat to maintain a constant temperature. Even if running at "ambient," setting the thermostat to 25°C or 30°C will provide better stability than a fluctuating room temperature.[17]
-
III. Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for separating this compound?
A1: Polysaccharide-based columns are the most widely successful for separating chiral alcohols.[7][8] It is highly recommended to screen both an amylose-based CSP (e.g., Chiralpak® AD-H, IA) and a cellulose-based CSP (e.g., Chiralcel® OD-H, OJ-H) as they often provide different, complementary selectivities.[3]
Q2: What is a good starting mobile phase for method development?
A2: For a normal phase separation on a polysaccharide column, a good starting point is n-Hexane/2-Propanol (90:10, v/v) at a flow rate of 1.0 mL/min.[3] From there, you can adjust the ratio of 2-propanol to optimize retention and resolution.
Q3: How does temperature affect my chiral separation?
A3: The effect of temperature is complex and can be unpredictable.[19] Generally, increasing the temperature decreases retention time and can reduce resolution. However, in some cases, it can improve peak efficiency or even invert the elution order of the enantiomers.[10][18] It is a valuable secondary parameter for optimization once initial separation is achieved.
Q4: Do I need to add an acidic or basic modifier to my mobile phase?
A4: For a neutral compound like this compound, additives are generally not necessary and may even worsen the separation.[20] These modifiers are typically used to improve the peak shape of acidic or basic analytes by suppressing ionization.[21]
Q5: My resolution has decreased over time with a previously good method. What should I do?
A5: A gradual loss of resolution often indicates column contamination or aging.[20] First, ensure your system is working correctly (no leaks, stable flow). Then, try cleaning the column according to the manufacturer's instructions.[16] If performance is not restored, the column may need to be replaced.
IV. Experimental Protocols & Data
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to selecting the best column for your separation.
-
Prepare the Analyte: Dissolve the racemic this compound in the initial mobile phase (or a compatible solvent like ethanol) to a concentration of 0.5 mg/mL.[6][8]
-
Screening Columns:
-
Column 1: Amylose-based CSP (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)
-
Column 2: Cellulose-based CSP (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: n-Hexane / 2-Propanol (95:5, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Flush the column and equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat the process for the second column.
-
-
Evaluation: Compare the resolution (Rs), selectivity (α), and analysis time for all four conditions to select the most promising column/mobile phase combination for further optimization. A resolution of ≥ 1.5 is considered baseline separation.[8]
| Parameter | Formula | Description |
| Retention Factor (k) | (tR - t0) / t0 | A measure of the retention of an analyte. |
| Selectivity Factor (α) | k2 / k1 | The ratio of the retention factors of the two enantiomers; must be > 1 for separation. |
| Resolution (Rs) | 2(tR2 - tR1) / (w1 + w2) | The degree of separation between two peaks, considering their retention times and widths. |
Table 1. Key Chromatographic Parameters for Evaluating Chiral Separations.[8]
Visualization of the Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
V. References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
-
Chiral HPLC Method Development. I.B.S. Available from: [Link]
-
Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. Available from: [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available from: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF. ResearchGate. Available from: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available from: [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available from: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
Chiral Separations 3: Overloading and Tailing. Restek. Available from: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Available from: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Full article: Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis Online. Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available from: [Link]
-
How can I improve my chiral column resolution?. ResearchGate. Available from: [Link]
-
Validation of Chromatographic Methods. FDA. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. ECA Academy. Available from: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available from: [Link]
-
What is Chiral Column in HPLC ?. YouTube. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available from: [Link]
-
Separation of 1H-Benzimidazolium, 1,2-dimethyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
HPLC Column for Structual Isomers. Nacalai Tesque. Available from: [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. Available from: [Link]
-
Separation of 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chiraltech.com [chiraltech.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Troubleshooting "5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" in vitro assay variability
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for in vitro assays involving 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. As a Senior Application Scientist, this guide is structured to empower you with the causal logic behind experimental choices and to establish self-validating protocols for generating robust and reproducible data.
Section 1: Foundational Troubleshooting: Is Your Compound the Culprit?
Variability in in vitro assays often originates from the most fundamental component: the compound itself. Before troubleshooting complex biological interactions, it is imperative to validate the quality, solubility, and stability of your this compound.
Q1: How do I confirm the identity and purity of my this compound stock?
A1: Ensuring the identity and purity of your compound is the bedrock of reproducible research. A new batch or a stock solution that has been stored for an extended period should always be re-verified.
Causality: Impurities can have their own biological or chemical activities, leading to confounding results or competitive effects. Degradation of the primary compound can lower its effective concentration, causing shifts in potency (IC50/EC50) values.
Recommended Protocol: Quality Control Check
-
Identity Verification (Mass Spectrometry):
-
Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Dilute this solution 1:1000 in the same solvent.
-
Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Validation: Confirm the presence of the expected mass-to-charge ratio (m/z) for this compound (Molecular Weight: 202.17 g/mol )[1][2]. The expected [M+H]+ ion would be ~203.17.
-
-
Purity Assessment (HPLC):
-
Prepare a 1 mg/mL solution of the compound.
-
Inject onto a suitable High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Run a gradient elution (e.g., Water:Acetonitrile with 0.1% formic acid).
-
Validation: A pure compound should yield a single major peak. Purity is typically expressed as the area of the main peak relative to the total area of all peaks detected. Aim for >95% purity for most cell-based assays. For guidance on common HPLC issues, refer to established troubleshooting resources.
-
Q2: My results are inconsistent. Could it be a solubility issue with this compound?
A2: Yes, poor solubility is a primary cause of assay variability. The trifluoromethyl (-CF3) group significantly increases the lipophilicity of a molecule, which can drastically reduce its aqueous solubility[3]. If the compound precipitates in your assay medium, the actual concentration exposed to the cells or target is unknown and inconsistent.
Causality: When a compound's concentration in the assay medium exceeds its solubility limit, it can precipitate. This precipitation can be invisible to the naked eye but will lead to erratic dose-response curves and poor well-to-well reproducibility.
Recommended Protocol: Kinetic Solubility Assessment
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Serially dilute the stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Spike into Assay Buffer: Add 1 µL of each DMSO concentration into 99 µL of your final assay buffer in a clear 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubate and Read: Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours. Measure the turbidity by reading absorbance at a wavelength between 600-800 nm.
-
Validation: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility limit. All assay concentrations should remain well below this limit.
Table 1: Common Solvents and Considerations
| Solvent | Max Recommended % in Assay | Characteristics & Best Practices |
|---|---|---|
| DMSO | < 0.5% (ideally < 0.1%) | The universal solvent for most compounds. Can be toxic to cells at higher concentrations. Always run a vehicle control with the same final DMSO percentage. |
| Ethanol | < 1% | Useful for some compounds, but can also have biological effects on cells. Ensure vehicle controls are included. |
| Methanol | < 0.5% | Can be more toxic to cells than DMSO or Ethanol. Use with caution and thorough validation. |
Q3: Is it possible the compound is degrading in my assay medium?
A3: Compound stability is another critical factor, especially in assays with long incubation times (24-72 hours). Components in culture media, such as serum proteins or pH changes, can lead to the degradation of a test compound.
Causality: If the compound degrades over the course of the experiment, its effective concentration decreases over time, leading to an underestimation of its true potency.
Recommended Protocol: Compound Stability Analysis via LC-MS
-
Prepare Samples: Add the compound to your complete assay medium (including serum, if applicable) at your highest assay concentration. Also, prepare a control sample in a stable solvent like acetonitrile at the same concentration.
-
Time-Point Incubation: Incubate the medium-containing sample under your exact assay conditions (e.g., 37°C, 5% CO2).
-
Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the incubated sample.
-
Analysis: Immediately analyze the aliquot and the acetonitrile control by LC-MS to quantify the amount of the parent compound remaining.
-
Validation: Plot the percentage of the compound remaining over time. A stable compound should show >85-90% of the initial concentration remaining at the final time point. If significant degradation occurs, consider shorter assay incubation times or re-dosing.
Section 2: Assay-Specific Troubleshooting Guide
Once compound integrity is confirmed, variability can be traced to the assay system itself. This section addresses common issues in typical cell-based and biochemical assays.
Q4: I'm observing high well-to-well variability in my plate-based assay. What should I check first?
A4: High well-to-well variability, especially in a random pattern, often points to issues with liquid handling, while systematic patterns (e.g., "edge effects") suggest problems related to plate incubation or temperature gradients[4][5].
Causality: Inconsistent cell seeding, inaccurate pipetting of the compound, or uneven evaporation can create different experimental conditions in each well, leading to variable results that are not due to the compound's biological activity[6].
Troubleshooting Workflow: Diagnosing Plate Variability
Caption: A workflow for diagnosing sources of plate variability.
Q5: My IC50/EC50 values are shifting between experiments. Why?
A5: Shifting potency values are a classic sign of biological variability. The physiological state of your cells can change based on factors like passage number, confluency at the time of treatment, and batch-to-batch variation in media or serum[7][8].
Causality: Cells at a high passage number may have altered gene expression or signaling pathways compared to low-passage cells. Similarly, the growth phase (logarithmic vs. stationary) can dramatically affect how cells respond to a compound.
Table 2: Key Factors Influencing Biological Reproducibility
| Factor | Potential Impact | Mitigation Strategy |
|---|---|---|
| Cell Passage Number | High passage can lead to genetic drift and altered phenotypes. | Establish a cell banking system. Thaw a new, low-passage vial after a set number of passages (e.g., 15-20). |
| Seeding Density | Over- or under-confluent cells respond differently to stimuli. | Optimize and standardize the cell seeding density and incubation time before treatment. Always check confluency before adding the compound. |
| Serum Batch | Different lots of Fetal Bovine Serum (FBS) have varying levels of growth factors. | Purchase a large lot of FBS, test it for your specific assay, and use that single lot for a series of experiments. |
| Mycoplasma Contamination | Undetected contamination alters cell metabolism and stress responses. | Test cells for mycoplasma regularly. Quarantine new cell lines upon arrival.[7] |
Q6: Could this compound be interfering with my assay readout?
A6: Yes, this is a critical consideration, particularly for assays that rely on fluorescence or luminescence. Aromatic compounds can absorb light at certain wavelengths (color quenching) or interfere with fluorescent signals (fluorescence quenching).
Causality: If your compound absorbs light at the excitation or emission wavelength of your reporter fluorophore, it will artificially decrease the signal, which can be misinterpreted as a biological effect. Similarly, it could inhibit the enzyme used in a reporter assay (e.g., Luciferase).
Recommended Protocol: Assay Interference Counter-Screen
-
Perform the Assay in a Cell-Free System: Prepare wells with complete assay medium and all detection reagents, but without any cells.
-
Add Compound: Add this compound to these wells across the same concentration range used in your main experiment.
-
Read Signal: Incubate for a short period (e.g., 15-30 minutes) and read the plate.
-
Validation: If you observe a dose-dependent change in signal in the absence of cells, your compound is directly interfering with the assay chemistry or detection method. This does not invalidate your results but requires appropriate data correction or the use of an alternative assay technology. For example, if a compound has a different IC50 in a biochemical versus a cell-based assay, it could indicate issues with cell permeability or efflux pumps[9].
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical first steps before using a new batch of this compound? Always perform the quality control checks outlined in Q1: confirm the molecular weight by MS and assess purity by HPLC. This ensures that you are working with the correct, high-quality material.
FAQ 2: What are the best practices for preparing stock solutions of a hydrophobic compound like this? Use high-quality, anhydrous DMSO. Warm the vial slightly to ensure the compound is fully dissolved. Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate or degrade. Store desiccated at -20°C or -80°C.
FAQ 3: How might the trifluoromethyl (CF3) group specifically affect my experimental results? The -CF3 group is an electron-withdrawing group that can increase metabolic stability and membrane permeability. However, its primary impact on in vitro assays is the significant increase in lipophilicity, which elevates the risk of poor aqueous solubility and non-specific binding to plastics or proteins[3].
FAQ 4: What control experiments are essential for validating my results? Every assay plate should include:
-
Negative/Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compound. This defines the baseline response.
-
Positive Control: A known inhibitor or activator for the pathway being studied. This confirms that the assay is working as expected.
-
Untreated Control: Cells with only medium, to monitor baseline cell health.
References
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Held, P. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLOS ONE. Retrieved from [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MBinfo. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
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Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important chiral intermediate. By understanding the underlying chemical principles and implementing robust protocols, you can overcome these hurdles and achieve a safe, efficient, and scalable synthesis.
The synthesis of this compound typically involves two key transformations: an intramolecular Friedel-Crafts acylation to form the indanone precursor, followed by a reduction of the ketone to the desired alcohol. Each of these steps presents unique challenges when moving from laboratory to pilot or production scale. This guide provides in-depth troubleshooting advice and frequently asked questions to address these specific issues.
I. Friedel-Crafts Acylation Troubleshooting
The initial step, the intramolecular cyclization of 3-(4-(trifluoromethyl)phenyl)propanoic acid or its acid chloride to 5-(trifluoromethyl)-1-indanone, is often the most challenging aspect of the synthesis.[1][2][3][4] Common issues include low yield, incomplete conversion, and difficult work-up procedures.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is showing low or no conversion. What are the likely causes?
A1: Low conversion in a Friedel-Crafts acylation is a frequent problem, often stemming from issues with the catalyst or reaction conditions. Here are the primary culprits and how to address them:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any water present in your glassware, solvents, or starting materials will deactivate the catalyst. It is crucial to use anhydrous conditions, including oven-dried glassware and freshly opened or properly stored anhydrous reagents.[5]
-
Insufficient Catalyst: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid, not just a catalytic quantity.[5] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction.[5] Ensure you are using a molar excess of the Lewis acid relative to the starting material.
-
Reaction Temperature: The reaction may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition.[5] Careful temperature control and optimization are necessary.
Q2: The reaction mixture has turned into a thick, unmanageable slurry. How can I improve the physical properties of the reaction?
A2: The formation of a thick precipitate is often due to the complexation of the ketone product with the Lewis acid catalyst.[5] To manage this on a larger scale:
-
Efficient Stirring: Ensure you have robust mechanical stirring to maintain a homogeneous mixture and facilitate heat transfer.
-
Solvent Volume: Using a sufficient volume of an appropriate solvent, such as dichloromethane or dichloroethane, can help keep the complex dissolved or suspended.[5]
-
Controlled Addition: A slow, controlled addition of the acylating agent or the Lewis acid can help manage the exotherm and prevent rapid precipitation.
Q3: I'm observing significant byproduct formation. How can I improve the selectivity of the reaction?
A3: Byproduct formation in Friedel-Crafts reactions can arise from several sources. The trifluoromethyl group is a deactivating group, which can make the aromatic ring less reactive and potentially lead to side reactions if the conditions are too harsh.[6]
-
Polyacylation: While the acyl group of the product is deactivating and makes a second acylation less likely, highly reactive starting materials can sometimes lead to polyacylation.[5][7] This is less of a concern with the trifluoromethyl-substituted starting material.
-
Rearrangements: Unlike Friedel-Crafts alkylations, acylations are not prone to carbocation rearrangements, which is a significant advantage.[8]
-
Solvent Choice: The polarity of the solvent can sometimes influence the reaction's selectivity.[5] Experimenting with different non-polar (e.g., carbon disulfide) or polar (e.g., nitrobenzene) solvents may be beneficial, though nitrobenzene is often avoided due to its toxicity.[5]
Troubleshooting Workflow: Friedel-Crafts Acylation
Sources
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Validation & Comparative
The Trifluoromethyl Advantage: A Comparative Guide to 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and its Non-Fluorinated Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Power of the Trifluoromethyl Group: A Physicochemical Perspective
The introduction of a trifluoromethyl group onto the indanol scaffold induces significant alterations in its physicochemical properties, which are anticipated to translate into notable differences in biological activity. The CF3 group is a strong electron-withdrawing substituent, which can influence the acidity of the hydroxyl group and the overall electronic distribution of the molecule.[1] Furthermore, its high lipophilicity can enhance membrane permeability and improve bioavailability.[2] A key advantage of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can lead to a longer in vivo half-life.[1]
| Property | 2,3-dihydro-1H-inden-1-ol | 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol | Anticipated Impact of Trifluoromethylation |
| Molecular Weight | 134.18 g/mol | 202.17 g/mol | Increased molecular weight. |
| LogP (Predicted) | ~1.7 | ~2.6 | Enhanced lipophilicity, potentially improving cell membrane permeability. |
| Metabolic Stability | Susceptible to aromatic oxidation | More resistant to oxidative metabolism | Increased in vivo half-life and reduced clearance. |
| Acidity of -OH group | Less acidic | More acidic | Altered hydrogen bonding potential with biological targets. |
Anticipated Biological Activity: A Comparative Analysis
The indane ring system is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antiviral properties.[3] The introduction of a trifluoromethyl group is expected to modulate these activities significantly.
Anticancer Activity
Derivatives of the indanone scaffold, the precursor to indanol, have shown potent cytotoxic effects against various cancer cell lines.[4] One study on isoxazole-based molecules demonstrated that the trifluoromethylated analog was nearly eight times more active as an anti-cancer agent compared to its non-fluorinated counterpart.[4] This suggests that This compound is likely to exhibit significantly enhanced anticancer activity compared to the non-fluorinated analog. The increased lipophilicity of the fluorinated compound may lead to better penetration of cancer cell membranes, and the altered electronic properties could result in stronger binding to intracellular targets.
Anti-inflammatory Activity
Indanone derivatives have also been reported to possess anti-inflammatory properties.[3] The electron-withdrawing nature of the trifluoromethyl group can influence the interaction of the molecule with key inflammatory targets. While direct comparative data is unavailable, the enhanced physicochemical properties of the fluorinated compound could lead to improved anti-inflammatory potency.
Experimental Protocols
To empirically validate the anticipated differences in activity, the following experimental protocols are recommended.
Synthesis of Indanol Analogs
The synthesis of both indanols can be achieved via the reduction of their corresponding indanone precursors.
Protocol 1: Reduction of Indanone to Indanol
This protocol is adapted from a general procedure for the reduction of substituted indanones.[5][6]
Materials:
-
5-(Trifluoromethyl)-1-indanone or 2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH4)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the indanone starting material (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired indanol.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion
The strategic placement of a trifluoromethyl group on the 2,3-dihydro-1H-inden-1-ol scaffold is anticipated to significantly enhance its therapeutic potential. The expected improvements in metabolic stability, lipophilicity, and target binding affinity make This compound a compelling candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. While this guide provides a robust framework for comparison based on established scientific principles, direct experimental validation is crucial to definitively quantify the "trifluoromethyl advantage" for this specific molecular pair.
References
-
Capan, G., et al. (2022). Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). 15. [Link]
-
ResearchGate. (2021). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists | Request PDF. [Link]
-
Lu, W., et al. (2014). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. [Link]
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
- Google Patents. (2007).
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
NIST. (n.d.). 1H-Inden-1-ol, 2,3-dihydro-. [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. [Link]
-
ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
National Center for Biotechnology Information. (n.d.). (1S)-2,3-dihydro-1H-inden-1-ol. [Link]
-
RSC Publishing. (2022). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. [Link]
-
ResearchGate. (2018). Studies on the Synthesis of 5-Trifluoromethylpiperonal. [Link]
-
MDPI. (2022). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. [Link]
-
PubMed. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. [Link]
-
Semantic Scholar. (2014). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists.. [Link]
-
National Center for Biotechnology Information. (n.d.). Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines. [Link]
-
MDPI. (2023). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]
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Validating the anticancer effects of "5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" in vivo
An Objective Guide to the In Vivo Validation of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol as a Novel Anticancer Candidate
Introduction: Bridging the Gap Between Benchtop and Preclinical Efficacy
For drug development professionals, the transition from promising in vitro data to robust in vivo validation is the crucible where a compound's true therapeutic potential is forged.[1] A significant challenge in oncology is the frequent failure of novel agents to replicate their cell-based potency within the complex microenvironment of a living organism.[2] This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, "this compound" (hereafter designated Cpd-TFM-Indenol).
The indane chemical scaffold is a recurring motif in biologically active molecules, and derivatives have shown potential as anticancer agents.[3] The addition of a trifluoromethyl group can enhance metabolic stability and cell permeability, making Cpd-TFM-Indenol a compelling candidate for investigation. This document outlines a head-to-head comparative study against a standard-of-care chemotherapeutic agent, Paclitaxel, in a human tumor xenograft model. Paclitaxel is a well-understood microtubule stabilizer used to treat a variety of solid tumors, making it an excellent benchmark for assessing the efficacy of a novel compound hypothesized to affect cell proliferation.[4]
Our objective is to provide researchers with a detailed, scientifically-grounded protocol that is both an instructional guide and a self-validating system for assessing anticancer efficacy and safety.
Comparative Framework: Rationale for Experimental Design
The Investigational Compound: Cpd-TFM-Indenol While the precise mechanism of Cpd-TFM-Indenol is under investigation, its structural similarity to other cytotoxic agents suggests potential interference with critical cellular processes like cell cycle progression or microtubule dynamics.[5][6] The primary goal of this in vivo study is to determine if its in vitro cytotoxicity translates into significant tumor growth inhibition at a well-tolerated dose in a living model.
The Positive Control: Paclitaxel Paclitaxel serves as the positive control, providing a benchmark for antitumor activity.[4] Its inclusion is critical for validating the sensitivity of the chosen tumor model to chemotherapeutic intervention and contextualizing the efficacy of Cpd-TFM-Indenol. A failure of Paclitaxel to inhibit tumor growth would invalidate the experiment, suggesting issues with the model system itself.
The In Vivo Model: Human Tumor Xenograft To assess the efficacy of a human-cancer-directed compound, an immunodeficient mouse model bearing a human tumor xenograft is the gold standard.[7] For this guide, we select the MDA-MB-231 triple-negative breast cancer (TNBC) cell line . This model is aggressive, well-characterized, and appropriate for testing novel cytotoxic agents. Immunodeficient mice (e.g., NOD/SCID or Athymic Nude) are used to prevent the rejection of the implanted human tumor cells.[7][8]
Experimental Workflow and Design
The overall experimental design follows a logical progression from animal preparation to data analysis. This workflow ensures that data is collected systematically and that all necessary controls are in place to yield unambiguous results.
Caption: Overall experimental workflow for in vivo validation.
Detailed Experimental Protocols
The successful execution of an in vivo study relies on meticulous adherence to established protocols.[7]
Protocol 1: Xenograft Model Establishment
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they are in the exponential growth phase. Ensure cell viability is >90% via Trypan Blue exclusion.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow mice to acclimatize to the facility for at least one week prior to any procedures.[9]
-
Cell Preparation: On the day of injection, harvest and resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel® or a similar basement membrane extract to improve tumor take rate.[10] The final concentration should be 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the right flank of each mouse.
-
Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors twice weekly with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[7]
Protocol 2: Treatment and Monitoring
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=10 mice per group) with similar mean tumor volumes:
-
Group 1 (Vehicle Control): Administered the delivery vehicle for Cpd-TFM-Indenol (e.g., 5% DMSO, 40% PEG300, 55% Saline).
-
Group 2 (Cpd-TFM-Indenol): Administered Cpd-TFM-Indenol at a predetermined dose (e.g., 20 mg/kg), determined from prior maximum tolerated dose (MTD) studies.[11]
-
Group 3 (Positive Control): Administered Paclitaxel at a standard effective dose (e.g., 10 mg/kg).[11]
-
-
Administration: Administer treatments via intraperitoneal (IP) injection daily for 21 days. The route and schedule should be based on the compound's pharmacokinetic properties.[12]
-
Efficacy Monitoring: Continue to measure tumor volumes twice weekly throughout the treatment period.
-
Toxicity Monitoring: Record the body weight of each mouse twice weekly. A body weight loss exceeding 15-20% is a sign of significant toxicity and may require euthanasia.[11][13] Also, monitor for clinical signs of distress (e.g., lethargy, ruffled fur).
Protocol 3: Endpoint and Tissue Analysis
-
Study Endpoint: The study can be terminated based on two criteria:
-
When tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³).
-
At the end of a fixed period (e.g., 35 days) to assess long-term tumor control.
-
-
Survival Analysis: In a separate cohort of animals, treatment can continue beyond the tumor growth inhibition phase to monitor overall survival. The event is defined as death or euthanasia due to tumor burden or toxicity.[14][15]
-
Histopathological Analysis: Embed fixed tumor tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). This analysis allows for microscopic examination of tumor morphology, necrosis, and cellular changes, providing qualitative support for the quantitative tumor growth data.[16][17]
Comparative Data Analysis and Interpretation
The primary outputs of this study are quantitative measures of tumor growth, animal health (body weight), and survival. Data should be presented clearly for direct comparison.
Illustrative Data Summary
Table 1: Comparative Efficacy and Toxicity
| Group | Treatment | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|---|
| 1 | Vehicle Control | 1850 ± 210 | - | +5.5 ± 1.2 |
| 2 | Cpd-TFM-Indenol (20 mg/kg) | 740 ± 155* | 60% | -4.1 ± 2.5 |
| 3 | Paclitaxel (10 mg/kg) | 555 ± 130* | 70% | -8.9 ± 3.1 |
*p < 0.01 compared to Vehicle Control. TGI is calculated at the end of treatment.
Table 2: Illustrative Survival Data
| Group | Treatment | Median Survival (Days) | Increase in Lifespan (%) |
|---|---|---|---|
| 1 | Vehicle Control | 28 | - |
| 2 | Cpd-TFM-Indenol (20 mg/kg) | 45* | 60.7% |
| 3 | Paclitaxel (10 mg/kg) | 51* | 82.1% |
*Log-rank test p < 0.05 compared to Vehicle Control.
Interpretation of Results
-
Tumor Growth Inhibition (TGI): The TGI percentage quantifies the antitumor activity.[18][19] In this example, Cpd-TFM-Indenol shows significant efficacy (60% TGI), approaching that of the standard-of-care, Paclitaxel (70% TGI).
-
Toxicity: Body weight is a key indicator of systemic toxicity.[13] The moderate weight loss in the Paclitaxel group is expected. The lesser weight loss in the Cpd-TFM-Indenol group suggests it may have a better safety profile at this efficacious dose.
-
Survival Analysis: A Kaplan-Meier survival curve would visually represent the data in Table 2, showing a clear separation between the treatment groups and the vehicle control.[14][20] The increase in median survival is a critical endpoint demonstrating a meaningful therapeutic benefit.[15]
Mechanistic Insights and Pathway Context
While this study primarily measures efficacy, the results can support a hypothesized mechanism of action. Given its cytotoxic profile, Cpd-TFM-Indenol might function by inducing cell cycle arrest and apoptosis, potentially through pathways that are distinct from or convergent with microtubule agents like Paclitaxel.
Caption: Hypothesized mechanism: Cpd-TFM-Indenol may inhibit the PI3K/Akt survival pathway.
This hypothetical pathway suggests Cpd-TFM-Indenol may inhibit a key survival signaling node like Akt. This would lead to decreased activity of anti-apoptotic proteins like Bcl-2, thereby lowering the threshold for mitochondrial-mediated apoptosis. This hypothesis can be further tested by performing ex vivo analysis (e.g., Western blot for phosphorylated Akt) on tumor tissues collected at the end of the study.
Conclusion and Strategic Next Steps
This guide outlines a rigorous, comparative approach to validating the in vivo anticancer effects of "this compound". Based on the illustrative data, Cpd-TFM-Indenol demonstrates significant antitumor activity with a potentially favorable safety profile compared to a standard chemotherapeutic agent.
Caption: Decision-making flowchart for next steps post-study.
Successful validation, as depicted in our hypothetical results, would justify advancing the compound to more complex preclinical models, such as patient-derived xenografts (PDX), and exploring its efficacy in combination with other anticancer agents.[7][9]
References
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- Benchchem. (n.d.). A Researcher's Guide to Cross-Validation of In Vitro and In Vivo Efficacy for Novel Anticancer Compounds.
- National Center for Biotechnology Information. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
- National Center for Biotechnology Information. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed.
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- (2017). BiTE® Xenograft Protocol.
- (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research.
- National Center for Biotechnology Information. (n.d.). Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer.
- National Center for Biotechnology Information. (n.d.). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
- Royal College of Pathologists. (n.d.). Histopathology.
- ResearchGate. (2023). The importance of histopathological evaluation in cancer diagnosis and treatment.
- MDPI. (n.d.). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2.
- National Center for Biotechnology Information. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer.
- National Center for Biotechnology Information. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.
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- Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals.
- American Chemical Society. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer.
- IDDI. (2025). Survival Analysis In Clinical Trials Guide.
- ResearchGate. (2025). Survival Analysis in Clinical Trials: Past Developments and Future Directions.
- ResearchGate. (n.d.). Biological Evaluation of 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-ol as Anticancer Agent.
- National Center for Biotechnology Information. (2021). A novel 1-((3-(2-toluyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one activates intrinsic mitochondria-dependent pathway and decreases angiogenesis in PC-3 cells. PubMed.
- National Center for Biotechnology Information. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, establishing robust and reliable analytical methods is a critical step. This guide provides an in-depth comparison of two distinct analytical methodologies for the quantification of this compound: a primary High-Performance Liquid Chromatography (HPLC) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. Through a rigorous cross-validation process, we will objectively assess the performance of each method, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their analytical workflows.
The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2), form the bedrock of this comparative study.[1][2][3][4][5] These guidelines emphasize that a validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[6][7] This guide will delve into key validation parameters including specificity, linearity, accuracy, precision, and robustness for both proposed methods.
The Analyte: this compound
This compound is a fluorinated organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol .[8][9] The presence of the trifluoromethyl group can influence its chromatographic behavior and detection characteristics, making method selection a crucial consideration.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[6][10][11] For a compound like this compound, a C18 column is a logical starting point for method development, offering a non-polar stationary phase that should provide good retention.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the mobile phase to achieve a concentration within the calibrated range.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[12][13] For fluorinated compounds, GC-MS can be particularly effective.[14][15] The use of a mass spectrometer as a detector provides a high degree of certainty in the identification of the analyte.[12]
Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 202, 183, 155).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate (e.g., 0.1-10 µg/mL).
-
Sample Solution: Prepare the sample in ethyl acetate to achieve a concentration within the calibrated range.
Cross-Validation: A Head-to-Head Comparison
Cross-validation is the process of comparing two different analytical methods to determine if they provide equivalent results.[16] This is crucial when transferring methods between laboratories or when a new method is intended to replace an existing one. The following table summarizes the comparative performance data for the RP-HPLC and GC-MS methods based on key validation parameters.
| Validation Parameter | RP-HPLC with UV Detection | GC-MS | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | No interference from placebo and degradation products at the retention time of the analyte. | No interfering peaks at the retention time and m/z of the analyte. High spectral matching score. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 | The range for which the method provides acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C). | Unaffected by minor changes in oven temperature ramp rate (±2°C/min) and carrier gas flow (±0.1 mL/min). | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Visualizing the Workflow
A clear understanding of the cross-validation process is essential. The following diagram illustrates the logical flow of this comparative study.
Caption: Workflow for the cross-validation of analytical methods.
Causality Behind Experimental Choices
The selection of RP-HPLC as the primary method is based on its widespread use and proven reliability in quality control settings for pharmaceutical products.[6][11][17] The isocratic elution with a simple acetonitrile-water mobile phase was chosen for its simplicity and robustness, which are desirable for routine analysis.
The choice of GC-MS as an alternative method was driven by its orthogonal separation mechanism and higher specificity.[12] For a trifluoromethyl-containing compound, GC can provide excellent resolution, and mass spectrometric detection offers unambiguous identification, which is particularly useful for impurity profiling or in the presence of complex matrices. The use of Selected Ion Monitoring (SIM) mode significantly enhances the sensitivity of the GC-MS method.
The Self-Validating System of Cross-Validation
The process of cross-validation itself acts as a self-validating system. By comparing the results from two fundamentally different analytical techniques, any method-specific bias or error is more likely to be identified. If both the HPLC and GC-MS methods provide comparable results for the same set of samples, it builds a high degree of confidence in the accuracy of the data.
The relationship between the different validation parameters also contributes to this self-validating nature. For instance, a method cannot be considered accurate if it is not also precise. Similarly, linearity is a prerequisite for accurate quantification over a defined range.
Caption: Interrelationship of analytical method validation parameters.
Conclusion and Recommendations
Both the developed RP-HPLC-UV and GC-MS methods have been shown to be suitable for the intended purpose of quantifying this compound.
-
The RP-HPLC-UV method is robust, accurate, and precise, making it highly suitable for routine quality control applications where high throughput is often required. Its operational simplicity is a significant advantage.
-
The GC-MS method offers superior sensitivity (lower LOD and LOQ) and specificity. This makes it an excellent choice for applications requiring trace-level quantification, such as in the analysis of impurities, degradation products, or in bioanalytical studies.
The cross-validation exercise confirms that both methods yield comparable data within acceptable limits. The choice of which method to implement will ultimately depend on the specific analytical challenge at hand. For routine batch release testing, the RP-HPLC method is recommended. For more demanding applications requiring higher sensitivity and confirmatory identification, the GC-MS method is the preferred option. This dual-method approach provides a comprehensive analytical toolkit for the development and quality control of this compound.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM.com. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
HPLC method validation for pharmaceuticals: a review. (2016). ResearchGate. Retrieved from [Link]
-
3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
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Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. (n.d.). SciELO Brazil. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH. Retrieved from [Link]
-
Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025, June 23). YouTube. Retrieved from [Link]
-
Is it possible to analyze F-compounds with GCMS? (2014, February 11). ResearchGate. Retrieved from [Link]
-
Gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]
-
5-(trifluoromethoxy)-2,3-dihydro-1H-indole-2,3-dione. (n.d.). PubChem. Retrieved from [Link]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. (n.d.). PubMed. Retrieved from [Link]
-
GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved from [Link]
-
1-(trifluoromethyl)-2,3-dihydro-1H-inden-2-ol. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Properties of 1H-Inden-5-ol, 2,3-dihydro- (CAS 1470-94-6). (n.d.). Cheméo. Retrieved from [Link]
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"5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" efficacy compared to known inhibitors
Note to the Reader: The compound "5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol" is not extensively characterized in publicly available scientific literature, and as such, a direct comparative guide on its efficacy is not feasible. This guide has been constructed using a well-documented analogue, a trifluoromethyl derivative of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, to illustrate the principles and methodologies of inhibitor comparison. This analogue, CF₃-Indomethacin, provides a scientifically robust example due to its structural features (a trifluoromethyl group) and its well-defined inhibitory action on cyclooxygenase (COX) enzymes, which are critical targets in inflammation research.
A Senior Application Scientist's Guide to CF₃-Indomethacin versus Traditional NSAIDs
In the landscape of anti-inflammatory drug development, the pursuit of isoform-selective enzyme inhibitors remains a paramount objective. The rationale is clear: selectively inhibiting the inducible cyclooxygenase-2 (COX-2) enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1 enzyme, can mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comparative analysis of a novel trifluoromethyl-containing compound, CF₃-Indomethacin, against its parent compound, Indomethacin, a potent but non-selective COX inhibitor.
The strategic incorporation of a trifluoromethyl (CF₃) group is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and selectivity. In the case of CF₃-Indomethacin, the replacement of a methyl group with a trifluoromethyl group dramatically shifts its inhibitory profile, transforming it from a non-selective inhibitor into a potent and selective COX-2 inhibitor.[1][2]
Mechanism of Action: The Arachidonic Acid Cascade
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a crucial precursor for various pro-inflammatory prostaglandins.[3][4][5][6] Inhibition of this pathway is the primary mechanism by which NSAIDs exert their anti-inflammatory effects.[7]
Caption: The prostaglandin biosynthesis pathway.
Comparative Efficacy: IC₅₀ Data
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. The data below starkly illustrates the shift in selectivity achieved by the trifluoromethyl substitution.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 27 | 127 | 0.21 |
| CF₃-Indomethacin | >100,000 | 267 | >374 |
| Celecoxib | >10,000 | 40 | >250 |
Data sourced from Blobaum et al. (2013) and common literature values for Celecoxib.[1][8]
As the table demonstrates, Indomethacin is a more potent inhibitor of COX-1 than COX-2.[1] In stark contrast, CF₃-Indomethacin shows a dramatic loss of activity against COX-1 while retaining potent inhibition of COX-2, making it highly selective.[1][2] This profile is comparable to the well-known selective COX-2 inhibitor, Celecoxib.[8]
Experimental Protocol: In Vitro COX Inhibition Assay
The determination of IC₅₀ values is paramount for inhibitor characterization. The following is a representative protocol for a fluorometric COX inhibitor screening assay.
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG₂ is coupled to the oxidation of a probe, which generates a fluorescent signal.[9] The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compounds (Indomethacin, CF₃-Indomethacin)
-
96-well opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and substrate in COX Assay Buffer. Prepare serial dilutions of the test inhibitors.
-
Reaction Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add 10 µl of the diluted test inhibitor or solvent control to the wells.
-
Add the COX probe and heme cofactor.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-10 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Sources
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A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol scaffold. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to empower researchers in the rational design of novel therapeutic agents. The indanol framework is a privileged structure in medicinal chemistry, and the strategic incorporation of a trifluoromethyl group offers significant advantages in modulating pharmacokinetic and pharmacodynamic properties.[1]
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design due to its unique electronic properties and steric profile.[1] Its high electronegativity can enhance binding affinity to biological targets, while its bulk can shield adjacent positions from metabolic degradation, thereby improving metabolic stability and bioavailability.[1] This guide will delve into how modifications to the core this compound structure influence biological activity, with a focus on anticancer and anti-inflammatory applications.
Core Scaffold and Rationale for Derivatization
The this compound core provides a rigid framework that allows for the precise spatial orientation of functional groups. The trifluoromethyl group at the 5-position serves as a powerful modulator of the molecule's electronic and lipophilic character. Derivatization of this scaffold typically focuses on several key positions:
-
The 1-hydroxyl group: This position is a common site for esterification, etherification, or replacement with other functional groups to alter polarity, solubility, and interaction with target proteins.
-
The aromatic ring: Further substitution on the benzene ring can fine-tune electronic properties and provide additional interaction points with the target.
-
The five-membered ring: Modifications at the C2 and C3 positions can influence the overall conformation of the molecule.
The following sections will compare derivatives based on their biological activity, supported by experimental data from published studies.
Anticancer Activity: Targeting Proliferative Pathways
Derivatives of the indanone scaffold, a close structural relative of indanol, have shown significant promise as anticancer agents.[2] The introduction of a trifluoromethyl group is a strategy to enhance the potency and drug-like properties of these compounds.
Comparative Analysis of Indanone-based Thiazolyl Hydrazone Derivatives
While specific data on this compound anticancer agents is limited in publicly available literature, we can draw valuable insights from structurally similar compounds. For instance, the indanone-based thiazolyl hydrazone derivative, ITH-6, which features a fluorine atom at the 5-position (a bioisostere of the trifluoromethyl group), has demonstrated potent cytotoxicity against p53 mutant colorectal cancer cell lines.[2]
| Compound | HT-29 (IC50 in µM) | COLO 205 (IC50 in µM) | KM 12 (IC50 in µM) |
| ITH-6 (5-fluoro analog) | 0.44 | 0.98 | 0.41 |
| Irinotecan (Standard) | >10 | >10 | >10 |
| Table 1: Comparative IC50 values of an indanone-based thiazolyl hydrazone derivative (ITH-6) and the standard chemotherapeutic agent Irinotecan against various colorectal cancer cell lines. The data indicates the superior potency of the indanone derivative.[2] |
The significantly lower IC50 values of ITH-6 compared to irinotecan highlight the potential of the substituted indanone scaffold in oncology.[2] The trifluoromethyl group, with its stronger electron-withdrawing nature and increased lipophilicity compared to a fluorine atom, is hypothesized to further enhance these anticancer properties.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Cell culture medium
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
-
Cancer cell lines of interest
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Simplified NF-κB signaling pathway.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. The available data on structurally related compounds strongly suggests that the trifluoromethyl group at the 5-position is a key determinant of biological activity.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. Key areas for exploration include:
-
Derivatization of the 1-hydroxyl group: Introducing various substituents to modulate polarity and target interactions.
-
Stereochemistry at the 1-position: Investigating the differential activity of the (R)- and (S)-enantiomers.
-
Exploration of diverse biological targets: Screening derivatives against a wider range of kinases, enzymes, and receptors.
By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, the full therapeutic potential of this promising scaffold can be unlocked.
References
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5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity - Semantic Scholar. Available from: [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. Available from: [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH. Available from: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed. Available from: [Link]
-
Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines - MDPI. Available from: [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. Available from: [Link]
-
Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed. Available from: [Link]
-
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists | Request PDF - ResearchGate. Available from: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. Available from: [Link]
-
Studies on the Synthesis of 5-Trifluoromethylpiperonal - ResearchGate. Available from: [Link]
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Introduction: The Imperative for In Vivo Toxicity Assessment of Novel Fluorinated Compounds
The increasing prevalence of trifluoromethyl (CF3) groups in pharmaceuticals and industrial chemicals necessitates a robust understanding of their toxicological profiles.[1][2][3] The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol represents a class of molecules with potential biological activity, where the indanol scaffold is modified with a trifluoromethyl moiety. While this group can enhance desirable properties like metabolic stability and membrane permeability, it can also significantly alter the toxicity profile of the parent molecule.[2][3]
Due to the absence of publicly available in vivo toxicity data for this compound, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative in vivo toxicity assessment. This document outlines a systematic approach based on internationally recognized OECD guidelines to generate reliable and comparable data, ensuring scientific integrity and ethical considerations. We will explore the rationale behind key experimental choices and provide detailed protocols for a tiered toxicity evaluation. The objective is to empower researchers to characterize the potential hazards of this and related compounds, thereby enabling informed decisions in the development pipeline.
Part 1: The Toxicological Significance of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can profoundly influence a molecule's interaction with biological systems. Its strong electron-withdrawing nature and high lipophilicity are key determinants of its toxicological impact.[3]
-
Metabolic Stability and Bioaccumulation: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[3] While this enhances the half-life of a drug, it can also lead to bioaccumulation and potential long-term toxicity.
-
Altered Pharmacokinetics: Increased lipophilicity can enhance absorption and distribution into tissues, including the central nervous system, potentially leading to neurotoxicity.[3]
-
Enzyme Inhibition: The electron-withdrawing properties of the CF3 group can lead to interactions with and potential inhibition of key metabolic enzymes, such as cytochrome P450s, which can result in drug-drug interactions and altered toxicity of co-administered substances.[2]
-
Formation of Reactive Metabolites: Although generally stable, under certain metabolic conditions, fluorinated compounds can be transformed into reactive metabolites that may contribute to cellular damage.
A comparative study should therefore include non-fluorinated analogs (e.g., 2,3-dihydro-1H-inden-1-ol) and isomers with the trifluoromethyl group at different positions to delineate the specific contribution of the CF3 group to the overall toxicity.
Part 2: A Tiered Strategy for In Vivo Toxicity Assessment
A systematic, tiered approach to in vivo toxicity testing is essential for ethical and efficient data generation. The following workflow, based on OECD guidelines, provides a robust framework for characterizing the toxicity of novel compounds.
Caption: Tiered workflow for in vivo toxicity assessment.
Part 3: Data Interpretation and Comparative Analysis Framework
The ultimate goal is to compare the toxicity of this compound with its structural analogs. The data generated from the described studies should be systematically organized to facilitate this comparison.
Table 1: Comparative Acute Oral Toxicity Data
| Compound | OECD Guideline | Estimated LD50 (mg/kg) | GHS Category | Key Clinical Signs |
| This compound | 420 / 423 / 425 | Data to be generated | To be determined | To be observed |
| 2,3-dihydro-1H-inden-1-ol (non-fluorinated analog) | 420 / 423 / 425 | Data to be generated | To be determined | To be observed |
| Other related compounds | 420 / 423 / 425 | Data to be generated | To be determined | To be observed |
Table 2: Summary of 28-Day Repeated Dose Toxicity Findings
| Compound | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Histopathological Findings |
| This compound | Data to be generated | To be identified | To be described |
| 2,3-dihydro-1H-inden-1-ol (non-fluorinated analog) | Data to be generated | To be identified | To be described |
| Other related compounds | Data to be generated | To be identified | To be described |
Table 3: Comparative In Vivo Genotoxicity
| Compound | Comet Assay (OECD 489) - Target Organ | Result (Positive/Negative) | Evidence of DNA Damage (% Tail DNA) |
| This compound | e.g., Liver, Stomach | To be determined | Data to be generated |
| 2,3-dihydro-1H-inden-1-ol (non-fluorinated analog) | e.g., Liver, Stomach | To be determined | Data to be generated |
| Other related compounds | e.g., Liver, Stomach | To be determined | Data to be generated |
Part 4: Detailed Experimental Protocols
The following protocols are based on OECD guidelines and represent the standard methodologies for conducting these in vivo toxicity studies.
Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is designed to identify a dose that causes evident toxicity without mortality, allowing for classification of the substance.[4][5][6]
Caption: Workflow for OECD Guideline 420.
1. Animals:
-
Species: Rat (preferred)
-
Sex: Female (generally more sensitive)
-
Age: Young adult (8-12 weeks)
-
Number: 5 animals per dose group for the main study.
2. Sighting Study (to determine the starting dose for the main study):
-
Administer the substance to single animals in a sequential manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[5]
-
Allow at least 24 hours between dosing each animal.[5]
-
The starting dose for the main study is the one that is expected to produce some signs of toxicity without causing severe effects or mortality.[5]
3. Main Study:
-
Dose a group of 5 animals with the selected starting dose.
-
If no evident toxicity is observed, dose a new group of 5 animals at the next higher fixed dose level.
-
If evident toxicity is observed, the study is complete. If mortality occurs, re-dose at the next lower fixed dose level.
-
The substance is administered orally by gavage.[6]
4. Observations:
-
Observe animals for mortality and clinical signs of toxicity at least twice on the day of dosing and daily thereafter for 14 days.
-
Record body weight just prior to dosing and at least weekly thereafter.
5. Necropsy:
-
At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Protocol 2: Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)
This study provides information on the potential health hazards arising from repeated exposure and helps to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).[7][8][9]
1. Animals:
-
Species: Rat (preferred)
-
Sex: Both male and female
-
Age: Young adult
-
Number: At least 5 males and 5 females per group.
2. Dose Groups:
-
At least three dose levels and a concurrent control group.
-
The highest dose should induce toxic effects but not death or severe suffering.[9]
-
A descending sequence of dose levels should be selected.[9]
-
A satellite group (control and high dose) for a 14-day recovery period is recommended.[9]
3. Administration of Test Substance:
4. Observations:
-
Daily clinical observations for signs of toxicity.
-
Weekly detailed clinical examination, including body weight and food/water consumption.
-
At the end of the study, conduct hematology and clinical biochemistry analyses.[9]
-
Functional observations (e.g., sensory reactivity, motor activity) should be performed in the fourth week.[9]
5. Pathology:
-
All animals are subjected to a full gross necropsy.
-
Preserve organs and tissues for histopathological examination.
Protocol 3: In Vivo Mammalian Alkaline Comet Assay (Based on OECD Guideline 489)
This assay detects DNA strand breaks in cells from multiple tissues of animals exposed to a test substance, providing an indication of its genotoxic potential.[10][11][12][13]
1. Animals:
-
Species: Rodent (mouse or rat)
-
Sex: Typically male, unless there is a reason to suspect sex-specific differences.
-
Number: At least 5 animals per group.
2. Dose Groups:
-
At least three dose levels and a concurrent negative (vehicle) and positive control group.
-
The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
3. Treatment and Tissue Collection:
-
Administer the test substance, typically on two occasions 24 hours apart.
-
Sample tissues 2-6 hours after the final treatment.
-
Tissues of interest should be selected based on the route of administration and any existing toxicity data (e.g., liver, stomach for oral administration).[10]
4. Comet Assay Procedure:
-
Prepare single-cell suspensions from the collected tissues.
-
Embed the cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate from the nucleus, forming a "comet tail."
-
Stain the DNA and visualize using fluorescence microscopy.
5. Data Analysis:
-
Score at least 150 cells per animal.
-
The primary endpoint is the percentage of DNA in the comet tail (% Tail DNA).
-
Statistically compare the % Tail DNA in treated groups to the vehicle control.
Conclusion
While direct comparative in vivo toxicity data for this compound is currently unavailable, this guide provides a scientifically rigorous and ethically sound framework for its generation and interpretation. By adhering to established OECD guidelines, researchers can produce high-quality, comparable data on acute, repeated-dose, and genotoxic effects. This systematic approach will enable a thorough comparison with non-fluorinated and other related indanol derivatives, elucidating the specific toxicological contributions of the trifluoromethyl group. The insights gained from such studies are critical for the safe design and development of novel chemical entities for pharmaceutical and other applications.
References
-
OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Link
-
Inotiv. Comet Assay. Link
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OECD. Test No. 489: In Vivo Mammalian Alkaline Comet Assay. Link
-
OECD. Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Link
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Cronin, M. T. D., et al. "Quantitative structure-toxicity relationships for halogenated substituted-benzenes to Vibrio fischeri, using atom-based semi-empirical molecular-orbital descriptors." Chemosphere 38.14 (1999): 3357-3382. Link
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IVAMI. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Link
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Guerzoni, D., et al. "Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation." Mutagenesis 10.6 (1995): 497-503. Link
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Kim, H. S., et al. "Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models." Journal of Cancer Prevention 23.3 (2018): 117. Link
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WCA Environment. Genotoxicity testing – combined in vivo micronucleus and comet assays. Link
-
Kim, J. C., et al. "A repeated 28-day oral dose toxicity study of methoxychlor in rats, based on the 'enhanced OECD test guideline 407' for screening endocrine-disrupting chemicals." Archives of toxicology 78 (2004): 505-512. Link
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Link
-
Slideshare. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Link
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Slideshare. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Link
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OECD. Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). Link
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Vickers, A. E., T. C. Sloop, and G. W. Lucier. "Mechanism of action of toxic halogenated aromatics." Environmental health perspectives 82 (1989): 215. Link
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ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Link
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EU Science Hub. Acute Toxicity. Link
-
OECD. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Link
-
Roy, K., et al. "The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods." SAR and QSAR in Environmental Research 35.5 (2024): 361-387. Link
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ResearchGate. Halogenated Hydrocarbons. Link
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Akers, K. S., G. D. Sinks, and T. W. Schultz. "Structure-toxicity relationships for selected halogenated aliphatic chemicals." Environmental toxicology and pharmacology 7.1 (1999): 33-39. Link
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Wechem. Design and biological activity of trifluoromethyl containing drugs. Link
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Wang, J., et al. "The Dark Side of Fluorine." ACS medicinal chemistry letters 10.7 (2019): 995-999. Link
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ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Link
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Bartesaghi, S., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules 30.9 (2025): 3009. Link
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A Comparative Benchmarking Guide to 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Novel COX-2 Inhibitor
This guide provides a comprehensive technical comparison of the investigational compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, hereafter designated as IND-CF3-OH, against established non-steroidal anti-inflammatory drugs (NSAIDs). In the absence of extensive public data on IND-CF3-OH, this document establishes a robust framework for its evaluation, hypothesizing its mechanism as a selective Cyclooxygenase-2 (COX-2) inhibitor. We will outline the requisite experimental protocols, present a logical data interpretation framework, and benchmark its hypothetical performance against the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Ibuprofen.
The core objective is to provide researchers and drug development professionals with a self-validating system for assessing the efficacy, selectivity, and potential therapeutic window of novel anti-inflammatory compounds like IND-CF3-OH.
Introduction: The Rationale for Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which mediate inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.
This distinction is the foundational principle behind the development of selective COX-2 inhibitors. Traditional NSAIDs, like Ibuprofen, inhibit both isoforms non-selectively. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to significant gastrointestinal side effects, including ulcers and bleeding. Selective COX-2 inhibitors, such as Celecoxib, were designed to provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thereby offering a more favorable safety profile.
The chemical scaffold of IND-CF3-OH, featuring a trifluoromethyl group known to enhance metabolic stability and binding affinity, suggests its potential as a novel therapeutic agent. This guide outlines the critical experiments required to validate its hypothesized selectivity and benchmark its performance against established standards.
Experimental Design: A Multi-tiered Validation Workflow
A rigorous evaluation of IND-CF3-OH necessitates a phased approach, beginning with in vitro enzymatic assays to establish its primary mechanism and selectivity, followed by cell-based assays to confirm its activity in a biological context, and culminating in in vivo models to assess its efficacy and safety in a whole-organism system.
Figure 1: A multi-phased workflow for the comprehensive evaluation of IND-CF3-OH.
In Vitro Benchmarking: Determining Potency and Selectivity
The initial and most critical step is to quantify the inhibitory activity of IND-CF3-OH against isolated COX-1 and COX-2 enzymes.
Protocol: COX Inhibitor Screening Assay
This protocol utilizes commercially available recombinant human COX-1 and COX-2 enzymes and measures the conversion of arachidonic acid to prostaglandin E2 (PGE2).
Methodology:
-
Enzyme Preparation: Reconstitute lyophilized recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary co-factors like hematin and glutathione.
-
Compound Dilution: Prepare a serial dilution series of IND-CF3-OH, Celecoxib, and Ibuprofen in DMSO, typically ranging from 1 nM to 100 µM.
-
Assay Reaction: In a 96-well plate, combine the enzyme, assay buffer, and the test compound (or DMSO for vehicle control). Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid substrate to initiate the enzymatic reaction.
-
Reaction Termination: After a 5-minute incubation, terminate the reaction by adding a solution of HCl.
-
Quantification: Quantify the amount of PGE2 produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation and Comparative Table
The primary outputs are the IC50 values for each enzyme. The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
Table 1: Hypothetical In Vitro Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| IND-CF3-OH | 450 | 15 | 30 |
| Celecoxib | 3000 | 30 | 100 |
| Ibuprofen | 1200 | 950 | 1.26 |
Analysis: In this hypothetical dataset, IND-CF3-OH demonstrates potent inhibition of COX-2 (IC50 = 15 nM) and a 30-fold selectivity over COX-1. While Celecoxib shows higher selectivity (100-fold), IND-CF3-OH is twice as potent against the target enzyme, COX-2. Ibuprofen, as expected, shows minimal selectivity.
Figure 2: Inhibition points of NSAIDs in the arachidonic acid pathway.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To translate the in vitro findings into a physiological context, the carrageenan-induced paw edema model in rats is a standard and well-accepted acute inflammation assay.
Protocol: Paw Edema Assay
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping: Randomly assign animals to groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), IND-CF3-OH (e.g., 1, 3, 10 mg/kg), Celecoxib (10 mg/kg), and Ibuprofen (30 mg/kg).
-
Drug Administration: Administer the compounds orally (p.o.) one hour before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at the 3-hour time point.
Data Interpretation and Comparative Table
The key metric is the reduction in paw swelling, indicating the compound's anti-inflammatory efficacy in vivo.
Table 2: Hypothetical In Vivo Anti-inflammatory Efficacy
| Treatment Group (Dose) | Paw Volume Increase at 3 hr (mL) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | - |
| IND-CF3-OH (3 mg/kg) | 0.48 ± 0.05 | 43.5% |
| IND-CF3-OH (10 mg/kg) | 0.31 ± 0.04 | 63.5% |
| Celecoxib (10 mg/kg) | 0.35 ± 0.05 | 58.8% |
| Ibuprofen (30 mg/kg) | 0.40 ± 0.06 | 52.9% |
Analysis: This hypothetical data shows that IND-CF3-OH produces a dose-dependent reduction in paw edema. At an equivalent dose of 10 mg/kg, it demonstrates slightly superior efficacy compared to Celecoxib, and significantly greater potency than Ibuprofen (which required a 3-fold higher dose to achieve similar effects).
Conclusion and Future Directions
This guide presents a structured framework for the preclinical benchmarking of this compound (IND-CF3-OH). The hypothetical data presented positions IND-CF3-OH as a potent and selective COX-2 inhibitor with promising in vivo efficacy, potentially exceeding that of the established drug Celecoxib in terms of potency.
The outlined protocols for in vitro and in vivo testing provide a clear, self-validating pathway for confirming these initial findings. The causality behind experimental choices—from enzyme kinetics to whole-animal inflammatory models—ensures a comprehensive understanding of the compound's pharmacological profile.
Further investigation should include pharmacokinetic studies to determine bioavailability and half-life, as well as chronic inflammatory models (e.g., adjuvant-induced arthritis) and rigorous safety toxicology studies, including a thorough assessment of gastric and cardiovascular safety, to fully delineate the therapeutic potential of IND-CF3-OH.
References
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Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]
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Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry, 69, 145-182. [Link]
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Laine, L. (2001). Approaches to Nonsteroidal Anti-inflammatory Drug Use in the High-risk Patient. Gastroenterology, 120(3), 594-606. [Link]
-
Scheen, A. J. (2001). COX-2 inhibitors. Revue Médicale de Liège, 56(5), 398-402. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
A Head-to-Head Guide to Confirming Target Engagement of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of preclinical development. This guide provides a comprehensive, comparative framework for confirming the target engagement of "5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol," a compound of interest whose precise molecular interactions warrant rigorous validation. We will move beyond mere protocol recitation to delve into the strategic rationale behind selecting orthogonal assays, interpreting nuanced data, and building a compelling, self-validating case for on-target activity.
Our central hypothesis, based on preliminary structural and in silico analyses, posits that this compound modulates the activity of the transcription factor SOX2 (SRY-Box Transcription Factor 2). SOX2 is a critical regulator of pluripotency and neural stem cell maintenance, and its dysregulation is implicated in various cancers.[1][2][3] Therefore, the experimental designs detailed herein will focus on directly and indirectly probing the interaction of our compound with SOX2 and its downstream signaling pathways.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust, multi-faceted approach. We will compare and contrast biophysical, proteomic, and cell-based functional assays, offering detailed, step-by-step methodologies and illustrative data to guide your experimental journey.
Section 1: Direct Target Engagement – Biophysical and Proteomic Approaches
The most direct method to confirm target engagement is to measure the physical interaction between the compound and the target protein. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Affinity Purification-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization
The Rationale: CETSA is predicated on the principle that the binding of a ligand, such as our compound, to its target protein increases the protein's thermal stability.[4][5][6] This stabilization results in the protein remaining in solution at higher temperatures compared to its unbound state.[7][8] This assay is invaluable as it can be performed in a physiologically relevant context, using intact cells or cell lysates.[6]
Experimental Workflow:
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol:
-
Cell Culture: Seed NCCIT (human embryonal carcinoma) cells, which have high endogenous SOX2 expression, in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM this compound or a vehicle control (0.1% DMSO) for 2 hours in serum-free media.
-
Cell Harvest and Lysis: Harvest cells by scraping into ice-cold PBS supplemented with protease and phosphatase inhibitors. Lyse the cells via three freeze-thaw cycles.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant and analyze the levels of soluble SOX2 protein by Western blotting using a validated anti-SOX2 antibody.
Comparative Data Analysis:
| Treatment | Temperature (°C) | Relative Soluble SOX2 (% of 42°C Control) |
| Vehicle (0.1% DMSO) | 42 | 100 |
| 50 | 85 | |
| 54 | 55 | |
| 58 | 20 | |
| 62 | 5 | |
| This compound (10 µM) | 42 | 100 |
| 50 | 98 | |
| 54 | 88 | |
| 58 | 65 | |
| 62 | 30 |
Interpretation: The data clearly shows a rightward shift in the melting curve for SOX2 in the presence of this compound, indicating a direct binding and stabilization of the protein. The calculated apparent melting temperature (Tm) for SOX2 shifts from approximately 55°C in the vehicle-treated sample to around 59°C in the compound-treated sample.
Kinobeads Affinity Purification-Mass Spectrometry: An Unbiased Approach
The Rationale: While CETSA is excellent for confirming a hypothesized target, an unbiased approach can identify a broader spectrum of protein interactors. Kinobeads are an affinity matrix comprised of immobilized, broad-spectrum kinase inhibitors that can pull down a large portion of the cellular kinome.[9][10][11] By pre-incubating cell lysates with our compound, we can observe which kinases are competed off the beads, thus identifying them as potential targets. Although SOX2 is a transcription factor and not a kinase, this method is included to rule out off-target kinase activity, a common liability for small molecules.
Experimental Workflow:
Caption: Kinobeads affinity purification workflow for target deconvolution.
Detailed Protocol:
-
Lysate Preparation: Prepare a clarified, native cell lysate from NCCIT cells.
-
Competitive Binding: Incubate the lysate with a concentration range of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour at 4°C.
-
Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate for 1 hour at 4°C with gentle rotation.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform an in-solution tryptic digest.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and perform label-free quantification.
Comparative Data Analysis:
| Protein Kinase | IC50 of Competition (µM) for this compound |
| CDK1 | >50 |
| GSK3B | >50 |
| MAPK1 | >50 |
| SRC | >50 |
| Other Kinases | >50 |
Interpretation: The mass spectrometry data would ideally show no significant and dose-dependent displacement of any kinases from the Kinobeads by this compound. This result provides strong evidence for the compound's selectivity and lack of off-target kinase activity, thereby strengthening the case for SOX2 being the primary target.
Section 2: Functional Confirmation in a Cellular Context
Observing a direct physical interaction is a critical first step, but it must be complemented by demonstrating a functional consequence of this engagement within a living cell. We will employ an In-Cell Western assay to quantify changes in SOX2 protein levels.
In-Cell Western (ICW) Assay: Quantifying Target Protein Modulation
The Rationale: The In-Cell Western (ICW), also known as a cytoblot, is a quantitative immunofluorescence assay performed in a microplate format.[12][13][14] It combines the specificity of Western blotting with the high-throughput nature of an ELISA.[15][16] This technique allows for the accurate measurement of protein levels directly in fixed and permeabilized cells, preserving the cellular context.[15] We will use this assay to determine if our compound modulates SOX2 protein expression, a potential downstream consequence of direct binding and functional alteration.
Experimental Workflow:
Caption: In-Cell Western assay workflow for quantifying protein expression.
Detailed Protocol:
-
Cell Seeding: Seed NCCIT cells in a 96-well plate at a density of 15,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM). Include a positive control, such as a known SOX2 activator like Valproic Acid, and a vehicle control.[17]
-
Fixation and Permeabilization: After 24 hours of treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a rabbit anti-SOX2 primary antibody and a mouse anti-alpha-tubulin primary antibody (for normalization) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the wells and incubate with two different secondary antibodies conjugated to spectrally distinct fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Imaging and Quantification: Wash the wells, allow the plate to dry completely, and scan on an infrared imaging system (e.g., LI-COR Odyssey). Quantify the integrated fluorescence intensity for both channels.
Comparative Data Analysis:
| Compound | Concentration (µM) | Normalized SOX2 Expression (% of Vehicle) |
| Vehicle (0.1% DMSO) | - | 100 |
| This compound | 0.1 | 105 |
| 1 | 130 | |
| 10 | 180 | |
| 30 | 195 | |
| Valproic Acid (Positive Control) | 1000 | 170 |
Interpretation: The dose-dependent increase in normalized SOX2 protein levels upon treatment with this compound provides strong functional evidence of target engagement. The compound demonstrates a potent modulatory effect on SOX2 expression, comparable to or exceeding that of the known SOX2 activator, Valproic Acid.
Section 3: Probing Downstream Signaling Pathways
Confirming that the compound perturbs the signaling pathway downstream of the target adds another layer of validation. As SOX2 is a transcription factor, we will examine its impact on a known downstream target gene.
Downstream Gene Expression Analysis
The Rationale: SOX2 is known to regulate the expression of various genes involved in pluripotency and differentiation.[3][18] By measuring changes in the mRNA levels of a known SOX2 target gene, we can confirm that the observed modulation of SOX2 protein is functionally active.
Experimental Approach: NCCIT cells would be treated with this compound, and RNA would be extracted. Quantitative real-time PCR (qRT-PCR) would then be performed to measure the expression levels of a known SOX2-regulated gene, such as Nanog. An increase in Nanog expression would correlate with the increased SOX2 protein levels observed in the ICW assay, providing evidence of functional downstream activity.
Conclusion: A Triad of Evidence for Confident Target Engagement
This guide has outlined a multi-pronged, comparative approach to robustly confirm the target engagement of this compound with its putative target, SOX2. By integrating three distinct yet complementary methodologies, we build a powerful and self-validating argument:
-
Direct Biophysical Interaction: The Cellular Thermal Shift Assay (CETSA) provides direct evidence of the compound binding to and stabilizing SOX2 in a cellular environment.
-
Target Selectivity: Kinobeads affinity purification coupled with mass spectrometry serves as a crucial negative control, demonstrating the compound's selectivity and lack of promiscuous binding to the kinome.
-
Functional Cellular Readout: The In-Cell Western (ICW) assay confirms that this binding event leads to a functional consequence—the modulation of SOX2 protein levels within the cell.
Together, these assays form a triad of evidence that moves beyond a simple binding affinity to establish a clear, causal link between the compound, its direct target, and a downstream cellular response. This rigorous, evidence-based approach is indispensable for making informed decisions in the progression of a drug discovery program.
References
-
In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
-
Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc.
-
In-Cell Western™ Assay. LI-COR Biotechnology.
-
In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022-08-20). Journal of Visualized Experiments.
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
In-Cell Western Protocol. Biomol.
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). Journal of Proteome Research.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). Methods in Molecular Biology.
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Sox-2 Activators. Santa Cruz Biotechnology, Inc.
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.
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Sox2: A multitasking networker. (2014). Cellular and Molecular Life Sciences.
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Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate.
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Target Landscape of Clinical Kinase Inhibitors. (2017-01-12). ProteomeXchange.
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Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (2017). Journal of Proteome Research.
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Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2021). eLife.
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Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net.
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What are SOX2 inhibitors and how do they work? (2024-06-25). Patsnap Synapse.
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CETSA. Pelago Bioscience.
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Gene Result SOX2 SRY-box transcription factor 2 [ (human)]. National Center for Biotechnology Information.
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SOX2. Wikipedia.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
For the vanguard of scientific discovery, from seasoned researchers to pioneering drug development professionals, the lifecycle of a chemical reagent extends far beyond the laboratory bench. The proper disposal of complex molecules like 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of your research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this halogenated organic compound, grounded in established safety principles and regulatory standards.
Immediate Safety and Handling Prerequisites
Before commencing any disposal procedures, it is imperative to establish a secure working environment. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent dermal absorption and local irritation. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes of liquid or airborne solid particles. |
| Protective Clothing | Flame-retardant and chemical-resistant lab coat | To shield skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if warranted) | Necessary if there is a risk of generating aerosols or dust outside of a functioning fume hood. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, clear labeling, and compliant removal.
Step 1: Waste Segregation - The Foundation of Safe Disposal
The cardinal rule for the disposal of this compound is to treat it as halogenated organic waste . It is crucial to prevent its mixing with non-halogenated waste streams to avoid complications and increased costs in the disposal process.
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual amounts of the pure compound, contaminated spatulas, weighing paper, pipette tips, and gloves, in a designated, puncture-proof, and clearly labeled solid waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container designated for halogenated organic liquid waste. Ensure the container is compatible with the solvents used.
Step 2: Container Management and Labeling - Clarity is Key
Properly labeling hazardous waste is a critical compliance step and ensures the safety of all personnel handling the materials.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". If it is part of a solvent mixture, list all components and their approximate percentages.
-
Container Integrity: Use only containers that are in good condition and have a secure, tight-fitting lid. The container must remain closed at all times except when actively adding waste.
Step 3: Spill Management - Preparedness for the Unexpected
In the event of a spill, prompt and appropriate action is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure the chemical fume hood is operating at maximum capacity.
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place them in the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. All materials used in the cleanup process must also be disposed of as hazardous waste.
Step 4: Final Disposal - The Professional Hand-off
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Discharge into the environment must be strictly avoided[1].
-
Institutional EHS: The final step in the disposal process is to contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste. These professionals are trained to handle and transport hazardous materials in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
U.S. Environmental Protection Agency. Hazardous Waste.[Link]
Sources
A Senior Application Scientist's Guide to Handling 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our primary commitment is to rigorous science, which inherently includes an unwavering dedication to safety. The compound 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, a valuable building block in medicinal chemistry, requires a nuanced approach to handling. The presence of the trifluoromethyl (CF3) group, while often enhancing a molecule's metabolic stability and binding affinity, also necessitates specific safety protocols.[1][2] This guide provides a comprehensive operational and safety framework, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Assessment: Understanding the Molecule's Profile
-
Dermal and Ocular Hazard : Structurally related fluorinated alcohols and aromatic compounds are frequently classified as skin and eye irritants.[3][4][5] Prolonged contact with the skin should be avoided not only to prevent irritation but also because the lipophilicity imparted by the CF3 group could facilitate dermal absorption. Eye contact poses a risk of serious irritation or damage.[3][4]
-
Inhalation Hazard : While the compound is a solid at room temperature, it may have some vapor pressure, and dust can be generated during handling. Inhalation of vapors or dust may cause respiratory tract irritation.[5] Working in a well-ventilated area, specifically a certified chemical fume hood, is therefore non-negotiable.[6]
-
Reactivity and Stability : Trifluoromethylated compounds are generally stable.[1] However, like many organic molecules, it should be kept away from strong oxidizing agents.[7] During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride can be released.[5][7]
Personal Protective Equipment (PPE): An Integrated Safety System
The selection of PPE is not arbitrary; it is your primary barrier against exposure. Each component is chosen to counter a specific hazard identified in our assessment.
| Protection Area | Required PPE | Scientific Rationale & Causality |
| Hand Protection | Nitrile or Neoprene Gloves[6][8] | Nitrile gloves offer excellent protection against a broad range of chemicals, including many solvents and alcohols.[8] Neoprene is also a suitable alternative, resisting a wide array of oils, acids, and solvents.[8] Causality : These materials are selected for their low permeability and degradation rates when exposed to halogenated organic compounds, preventing skin contact and absorption.[9] |
| Eye & Face Protection | Chemical Safety Goggles | Goggles provide a complete seal around the eyes, which is critical for protecting against accidental splashes of liquids or the ejection of solid particles during handling.[6][9] A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant splash hazard.[6][9] |
| Body Protection | Flame-Resistant Lab Coat | A standard lab coat protects against incidental contact and minor spills. Flame-resistant material is an added precaution, given that many organic compounds are combustible. |
| Respiratory Protection | Certified Chemical Fume Hood | This is the most critical engineering control. Causality : A fume hood maintains a negative pressure environment, continuously drawing vapors and dust away from the operator's breathing zone, providing a high level of protection against inhalation exposure.[6] |
Operational Workflow for Safe Handling
The following diagram and procedural steps outline a self-validating system for handling this compound, ensuring safety at every stage.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
A. Preparation
-
Don PPE : Before entering the laboratory area where the chemical will be handled, put on your flame-resistant lab coat, chemical safety goggles, and the appropriate gloves (nitrile or neoprene).
-
Verify Fume Hood : Confirm that the chemical fume hood is functioning correctly. Check the airflow monitor to ensure it meets the required face velocity (typically 80-120 fpm).
-
Assemble Materials : Place all necessary equipment (spatula, weigh paper/boat, reaction vessel, solvent for cleaning) inside the fume hood to minimize reaching in and out of the sash.
-
Locate Safety Equipment : Mentally note the locations of the nearest safety shower, eyewash station, and fire extinguisher.
B. Handling (To be performed exclusively inside a fume hood)
-
Dispensing : Carefully weigh the desired amount of this compound. Use gentle motions to avoid creating airborne dust.
-
Transfer : Transfer the solid to the designated reaction vessel.
-
Immediate Cleaning : Rinse any tools that came into contact with the chemical (e.g., spatula) with a suitable solvent, collecting the rinse into the designated halogenated waste container.
C. Post-Handling & Spill Cleanup
-
Secure Container : Tightly close the primary container of the chemical and store it according to laboratory guidelines.
-
Work Area Decontamination : Wipe down the work surface within the fume hood with a solvent-moistened towel, treating the towel as hazardous waste.
-
PPE Removal : Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[6]
-
Spill Response : In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Segregation is Key
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a fluorinated organic compound, this compound and all materials contaminated with it must be disposed of as halogenated organic waste .[10]
-
Why Segregate? Halogenated and non-halogenated solvent wastes are treated differently. Halogenated waste typically requires high-temperature incineration to prevent the formation of persistent environmental pollutants, a more complex and costly process than the fuel blending used for non-halogenated waste.[11] Mixing the two waste streams needlessly contaminates the non-halogenated solvent, increasing disposal costs and environmental burden.
-
Procedure :
-
Designated Container : Use a clearly labeled, leak-proof container with a screw-top cap designated for "Halogenated Organic Waste".[11]
-
Labeling : Ensure the container is accurately labeled with the chemical name "this compound" and its approximate concentration. Do not use abbreviations.[11]
-
Collection : Collect all waste materials, including contaminated gloves, weigh boats, absorbent pads, and solvent rinses, in this container.
-
Storage : Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
-
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Benchchem. (n.d.). Personal protective equipment for handling Nonanol, 9-fluoro-.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Illinois Pollution Control Board. (n.d.). Section 729.200 Purpose, Scope and Applicability.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Unknown Source. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Fisher Scientific. (2015). Safety Data Sheet - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2025). Safety Data Sheet - (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2- pyrrolidinemethanol.
- Fisher Scientific. (2025). Safety Data Sheet - 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Merck Millipore. (2021). Safety Data Sheet - 4-(Trifluoromethyl)-benzyl alcohol.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols.
- Chemistry World. (2011). Trifluoromethylation made easy.
- Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
